molecular formula C15H18ClN3 B11843900 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine CAS No. 169815-25-2

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Katalognummer: B11843900
CAS-Nummer: 169815-25-2
Molekulargewicht: 275.77 g/mol
InChI-Schlüssel: QUDXYRXTOFIIQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (CAS 169815-25-2) is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound features a quinoline core, a privileged scaffold in drug discovery, substituted at the 4-position with a nitrogen-containing side chain that includes a pyrrolidine ring. The molecular formula is C 15 H 18 ClN 3 and it has a molecular weight of 275.78 g/mol . Quinoline derivatives are fundamentally important in pharmaceutical development due to their versatility, reactivity, and low toxicity, making them valuable building blocks for synthesizing medically significant compounds . This specific amine-substituted quinoline is representative of a class of compounds with demonstrated potential in antiparasitic and anticancer research . The core quinoline structure is known to be crucial for biological activity against Plasmodium falciparum , the parasite responsible for malaria . Related 4-aminoquinoline compounds have been investigated for their activity against chloroquine-resistant malaria strains, highlighting the therapeutic value of this chemical class . The mechanism of action for such aminoquinolines typically involves interference with hemozoin formation within the parasite's digestive vacuole, leading to toxic heme accumulation . Beyond antiparasitic applications, quinoline-based compounds are actively researched in oncology drug discovery . Various derivatives exhibit potent anticancer properties through mechanisms such as topoisomerase inhibition, DNA intercalation, disruption of kinase signaling pathways (e.g., PI3K/AKT, EGFR), and induction of apoptosis via mitochondrial dysfunction or reactive oxygen species (ROS) generation . The presence of the chlorine atom at the 7-position of the quinoline ring is a common feature in many biologically active molecules, as chlorinated compounds frequently demonstrate enhanced pharmacological properties and are prevalent among FDA-approved drugs . This chemical is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Eigenschaften

CAS-Nummer

169815-25-2

Molekularformel

C15H18ClN3

Molekulargewicht

275.77 g/mol

IUPAC-Name

7-chloro-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine

InChI

InChI=1S/C15H18ClN3/c16-12-3-4-13-14(5-6-17-15(13)11-12)18-7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18)

InChI-Schlüssel

QUDXYRXTOFIIQW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine represents a rationally designed, structurally restricted analog of the classic 4-aminoquinoline antimalarial, chloroquine (CQ). By replacing the flexible diethylamino-1-methylbutyl side chain of CQ with a shorter 2-(pyrrolidin-1-yl)ethyl moiety, researchers can modulate the lipophilicity and steric bulk of the molecule. This in-depth technical guide provides a comprehensive framework for evaluating the physicochemical properties, lysosomotropic behavior, and target engagement of this specific pharmacophore.

Designed for drug development professionals, this whitepaper emphasizes the causality behind experimental choices and establishes self-validating protocols for rigorous analytical characterization.

Structural Rationale and Physicochemical Properties

The efficacy of 4-aminoquinolines is fundamentally governed by their acid-base properties and lipophilicity. The structural modifications in 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine directly influence its pharmacokinetic distribution and its ability to bypass efflux mechanisms, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT).

Predictive Physicochemical Profiling

The introduction of a cyclic pyrrolidine ring restricts the conformational degrees of freedom compared to an open-chain diethylamine, while the shorter ethyl linker reduces the overall lipophilicity (LogP).

Physicochemical PropertyPredicted Value / RangeStructural Causality & Pharmacological Impact
Molecular Weight 275.78 g/mol Low molecular weight (C15H18ClN3) ensures high ligand efficiency and favorable oral bioavailability.
pKa1 (Quinoline N1) ~8.1 – 8.4Protonation at the quinoline ring forms a resonance-stabilized 1,4-amidinium ion. Critical for initial membrane partitioning.
pKa2 (Pyrrolidine N) ~10.0 – 10.4The tertiary cyclic amine is highly basic. It remains protonated at physiological pH (7.4), driving solubility and distribution[1].
LogP (Octanol/Water) ~2.8 – 3.2Significantly lower than CQ (~4.6). Reduced lipophilicity minimizes non-specific binding and alters the Vacuolar Accumulation Ratio (VAR)[1].

Mechanistic Causality: Lysosomotropism and Target Engagement

To understand why we measure specific physicochemical parameters, we must examine the mechanism of action. The antimalarial activity of 4-aminoquinolines is a masterclass in pH-driven pharmacokinetics (lysosomotropism).

The pH-Partition Theory and Ion Trapping

The malaria parasite degrades host hemoglobin within a highly acidic organelle known as the digestive vacuole (DV), which maintains a pH of approximately 5.0 to 5.2[2].

  • Cytosolic Permeability: In the host bloodstream and parasite cytosol (pH 7.4), 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine exists predominantly in a monoprotonated state. This provides sufficient lipophilicity to passively diffuse across the erythrocyte and DV membranes.

  • Vacuolar Ion Trapping: Upon entering the acidic DV (pH 5.2), the molecule undergoes rapid diprotonation. The resulting dicationic species is highly polar and membrane-impermeable. This thermodynamic "ion trap" forces the drug to accumulate within the DV at concentrations up to 1,000 times higher than the external medium[2].

Target Engagement: Heme Capping

Within the DV, the parasite detoxifies free heme (ferriprotoporphyrin IX) by crystallizing it into inert hemozoin. The accumulated diprotonated 4-aminoquinoline binds to the free monomeric heme via π−π stacking between the electron-deficient 7-chloroquinoline core and the porphyrin ring[3]. This "caps" the heme, preventing crystallization and leading to parasite death via oxidative stress and membrane lipid peroxidation.

Standardized Experimental Methodologies

The following protocols are designed as self-validating systems . They do not merely generate data; they incorporate internal controls to verify the integrity of the assay in real-time.

Protocol 1: Dual-Phase Potentiometric Determination of pKa and LogP

Causality: UV-metric titrations often fail for aliphatic amines (like pyrrolidine) due to the lack of a distinct chromophore shift upon protonation[4]. Potentiometric titration provides a highly accurate, label-free alternative for multiprotic bases[5].

  • Step 1: Calibration: Calibrate the glass pH electrode using a Gran plot to ensure a perfect Nernstian response before initiating the assay.

  • Step 2: Co-Solvent Titration: Because the unprotonated free base of the compound may precipitate in purely aqueous buffers at high pH, perform the titration in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Step 3: Yashuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures. Extrapolate to 0% methanol to determine the true aqueous pKa[1].

  • Self-Validation: Run5 in parallel as a reference standard. The assay is only validated if the CQ pKa values fall within 0.1 units of literature standards (pKa1=8.38, pKa2=10.18).

Protocol 2: Thermodynamic Solubility Profiling

Causality: Kinetic solubility assays (spiking DMSO stocks into buffer) artificially inflate solubility via supersaturation. Thermodynamic solubility via the shake-flask method is mandatory for accurate In Vitro-In Vivo Correlation (IVIVC).

  • Step 1: Equilibration: Add an excess of the solid compound to 0.1 M phosphate buffer (pH 7.4). Shake at 300 RPM at exactly 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Step 2: Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to separate the saturated solution from the solid pellet.

  • Step 3: Quantification: Analyze the supernatant via RP-HPLC using a C18 column and UV detection at 254 nm.

  • Self-Validation: Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, a salt disproportionation or polymorphic shift has occurred, and the measured solubility represents the new solid state, not the original API.

Protocol 3: Biomimetic Heme Binding Assay (BHIA)

Causality: To prove that the compound's lethality is target-driven rather than due to off-target cytotoxicity, its binding affinity to monomeric heme must be quantified[3].

  • Step 1: Heme Preparation: Prepare a 12 μM working solution of hemin chloride in a mixture of 0.02 M HEPES buffer (pH 7.4) and DMSO (60:40 v/v).

  • Step 2: Spectrophotometric Titration: Titrate the compound into the heme solution from 0 to 10 equivalents. Monitor the UV-Vis spectrum from 350 nm to 500 nm.

  • Step 3: Data Fitting: Track the hypochromic shift of the Soret band (typically around 402 nm). Fit the absorbance changes to a 1:1 binding isotherm to calculate the association constant ( Ka​ ).

  • Self-Validation: The use of 40% DMSO is a critical internal control; it prevents the spontaneous dimerization of heme into β -hematin in the absence of the drug. Furthermore, the presence of sharp isosbestic points in the titration spectra mathematically validates a strict 1:1 binding stoichiometry without intermediate side-reactions.

Visualizations

Analytical Workflow

The following diagram illustrates the self-validating analytical pipeline required to characterize the compound from synthesis to target engagement.

Workflow cluster_physchem Physicochemical Profiling cluster_bio Target Engagement Start 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine Synthesis & Purity Verification (>99% HPLC) pKa Dual-Phase Potentiometric Titration (Determine pKa1 & pKa2) Start->pKa Sol Thermodynamic Shake-Flask (Aqueous Solubility at pH 7.4) Start->Sol LogP Yashuda-Shedlovsky Extrapolation (Calculate LogP & LogD) pKa->LogP Heme Biomimetic Heme Binding Assay (Spectrophotometric Titration) LogP->Heme Sol->Heme Efficacy In Vitro Plasmodium Assay (IC50 Determination) Heme->Efficacy

Figure 1: Self-validating workflow for the physicochemical and mechanistic profiling of 4-aminoquinolines.

Mechanism of Action

The diagram below maps the causality between the compound's pKa values and its lysosomotropic accumulation within the parasite.

Mechanism cluster_cytosol Parasite Cytosol (pH 7.4) cluster_vacuole Digestive Vacuole (pH 5.2) Mono Monoprotonated Drug (Lipophilic, Permeable) Di Diprotonated Drug (Ion Trapped) Mono->Di Diffusion & Protonation Complex Drug-Heme Complex (Hemozoin Inhibition) Di->Complex π-π Stacking Heme Free Heme (Fe-FPIX) (Toxic Intermediate) Heme->Complex Binding

Figure 2: pH-driven lysosomal accumulation and heme binding mechanism of 4-aminoquinolines.

References

  • Automated Potentiometric Titration Method for Determination of pKa Values: An Application to Hydroxy Chloroquine Sulphate. Semantic Scholar. 5

  • UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. Walsh Medical Media. 4

  • Proposed mechanism of action of CQ. Chloroquine accumulates down a pH gradient from the erythrocyte to the digestive vacuole. ResearchGate.2

  • Influence of LAR and VAR on Para-Aminopyridine Antimalarials Targetting Haematin in Chloroquine-Resistance. PLOS One. 1

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PMC. 3

Sources

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Mechanism of Action: 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Abstract

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetic compound belonging to the 4-aminoquinoline class of molecules. While research on this specific analog is not extensively published, its structural similarity to well-characterized agents such as Chloroquine and Hydroxychloroquine provides a strong foundation for understanding its core mechanism of action. This guide synthesizes the established principles of 4-aminoquinoline pharmacology to propose a detailed mechanistic framework for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, focusing on its putative roles as an antimalarial and potential immunomodulatory agent. We will explore the physicochemical properties that drive its activity, its primary molecular target within the malaria parasite, and the downstream cellular consequences. Furthermore, this document outlines key experimental protocols to validate these proposed mechanisms, providing a roadmap for future research and development.

Introduction: The 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most renowned for its potent antimalarial activity. The prototypical example, Chloroquine, was a cornerstone of malaria treatment for decades. The general structure consists of a quinoline ring system substituted with an amino group at the 4-position, which is in turn connected to a flexible diaminoalkane side chain. The 7-chloro substituent on the quinoline ring is a critical feature for antimalarial efficacy.

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine fits this structural paradigm. Its key features include:

  • The 7-chloroquinoline core: Essential for accumulation in the acidic food vacuole of the malaria parasite.

  • The flexible ethylenediamine linker: Allows for appropriate spatial orientation and interaction with the molecular target.

  • The terminal pyrrolidine ring: A tertiary amine that, along with the quinoline nitrogen, acts as a weak base, crucial for the compound's lysosomotropic character.

These structural motifs suggest that 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine will share a fundamental mechanism of action with other 4-aminoquinolines, primarily centered on the disruption of heme metabolism in Plasmodium falciparum.

Primary Mechanism of Action: Inhibition of Heme Polymerization

The definitive mechanism of action for 4-aminoquinolines as antimalarials is the inhibition of hemozoin formation in the digestive vacuole of the parasite.

The Biological Context: Heme Detoxification in Plasmodium

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage induced by this heme, the parasite has evolved a unique detoxification pathway: the polymerization of heme into an inert, insoluble crystalline polymer called hemozoin (also known as the "malaria pigment").

Drug Accumulation and Target Engagement
  • Ion Trapping: 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, as a weak diprotic base, is uncharged at physiological pH (~7.4) and can readily diffuse across biological membranes, including the red blood cell, parasite, and digestive vacuole membranes.

  • Protonation and Accumulation: The digestive vacuole is highly acidic (pH 4.5-5.0). Upon entering this acidic compartment, the nitrogen atoms on the quinoline ring and the pyrrolidine side chain become protonated. This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the vacuole. This "ion trapping" mechanism leads to concentrations of the drug inside the vacuole that can be several thousand times higher than in the external plasma.

  • Heme Binding and Complex Formation: Once concentrated in the vacuole, 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is believed to form a complex with heme. The planar quinoline ring is thought to π-stack with the porphyrin ring of heme, preventing its incorporation into the growing hemozoin crystal. This drug-heme complex is highly toxic to the parasite.

Downstream Consequences of Heme Polymerization Inhibition

The inhibition of hemozoin formation leads to a cascade of cytotoxic effects:

  • Increased Oxidative Stress: The accumulation of free heme leads to the generation of reactive oxygen species (ROS), which damage lipids, proteins, and nucleic acids.

  • Membrane Destabilization: The drug-heme complex can intercalate into and disrupt the integrity of the digestive vacuole and other parasite membranes, leading to cell lysis.

  • Inhibition of Parasite Enzymes: Free heme can inhibit the activity of various essential parasite enzymes.

The culmination of these effects is the death of the malaria parasite.

Hemozoin_Inhibition Mechanism of Heme Polymerization Inhibition cluster_vacuole Parasite Digestive Vacuole (pH 4.5-5.0) Heme Toxic Free Heme (from Hemoglobin Digestion) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Heme Polymerization (Detoxification) Drug_Heme Drug-Heme Complex (Toxic) Heme->Drug_Heme ROS Reactive Oxygen Species (ROS) Drug_Heme->ROS Generates Lysis Parasite Lysis and Death Drug_Heme->Lysis Causes Membrane Damage ROS->Lysis Contributes to Drug 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (Uncharged, pH 7.4) Drug->Heme Diffuses into Vacuole & Binds Heme Drug->Drug_Heme

Biological Activity and Mechanistic Profiling of 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (CAS: 169815-25-2) is a highly specialized 4-aminoquinoline derivative. Structurally homologous to chloroquine (CQ) and hydroxychloroquine (HCQ), this compound replaces the flexible diethylamine side chain with a rigid, cyclic pyrrolidine ring attached via a shorter ethyl linker. This subtle structural modification profoundly alters its physicochemical profile, enhancing its lipophilicity, modifying its pKa, and restricting its conformational flexibility.

For drug development professionals, this compound serves as a critical scaffold for three distinct pharmacological applications: antimalarial therapeutics (via hemozoin biocrystallization inhibition), oncological adjuvants (via lysosomotropic autophagy blockade), and immunomodulators (via endosomal Toll-like receptor inhibition). This whitepaper deconstructs the causality behind its biological activities, provides self-validating experimental methodologies, and synthesizes its pharmacokinetic potential.

Structural Pharmacology & Chemical Rationale

The biological efficacy of 4-aminoquinolines is dictated by their ability to intercalate with molecular targets and accumulate in acidic organelles. The structural anatomy of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is optimized for these functions:

  • The 7-Chloroquinoline Core: The flat, heteroaromatic quinoline ring is essential for π-π stacking with the porphyrin ring of ferriprotoporphyrin IX (free heme). The electron-withdrawing chlorine atom at position 7 is critical; it polarizes the ring system, strengthening the binding affinity to hematin dimers [1].

  • The Pyrrolidine Ring: Unlike the diethylamine group in CQ, the cyclic pyrrolidine ring restricts the conformational entropy of the basic nitrogen. This rigidity reduces the entropic penalty upon target binding. Furthermore, the pyrrolidine nitrogen has a slightly lower pKa (~9.0) compared to diethylamine (~10.1). This shifts the ion-trapping equilibrium, allowing for a more rapid onset of lysosomal accumulation and potentially faster clearance, mitigating the long-term tissue toxicity (e.g., retinopathy) often seen with classical 4-aminoquinolines [3].

  • The Ethyl Linker: The shorter two-carbon linker prevents the molecule from adopting the extended conformations that are known to inadvertently block the hERG potassium channel, theoretically reducing the risk of drug-induced QT prolongation.

Table 1: Physicochemical and Pharmacokinetic Predictors

Data summarized to evaluate the compound against Lipinski’s Rule of Five and ADME viability.

PropertyValuePharmacological Implication
Molecular Weight 275.78 g/mol Highly favorable for oral bioavailability and rapid cellular diffusion.
LogP (Predicted) ~3.2Optimal lipophilicity for passive diffusion across lipid bilayers.
pKa1 (Quinoline N) ~4.5Remains largely unprotonated in physiological blood pH (7.4).
pKa2 (Pyrrolidine N) ~9.0Highly protonated in acidic environments (pH 4.5), driving ion trapping.
Topological Polar Surface Area 28.2 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.

Antimalarial Activity: Hemozoin Inhibition Pathway

Causality and Mechanism

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin within their acidic food vacuole (pH ~4.7) to acquire amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which generates lethal reactive oxygen species (ROS). To survive, the parasite biocrystallizes free heme into an inert polymer known as hemozoin (malaria pigment) [4].

7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine passively diffuses into the food vacuole. Due to its basic pyrrolidine nitrogen, it becomes diprotonated and trapped. The quinoline core then forms a π-π complex with the free heme, capping the growing hemozoin polymer. The resulting accumulation of toxic free heme destroys the parasite's lipid membranes, leading to rapid parasitic death [5].

Hemozoin_Inhibition Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic) Ferriprotoporphyrin IX Hemoglobin->FreeHeme Proteolysis (Food Vacuole) Hemozoin Hemozoin (Non-toxic) Malaria Pigment FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) FreeHeme->Death Accumulation Drug 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine Drug->FreeHeme π-π Stacking Complexation Drug->Hemozoin Blocks Crystallization

Fig 1. Mechanism of 4-aminoquinolines in inhibiting hemozoin biocrystallization, leading to parasite death.

Experimental Protocol: In Vitro β-Hematin Formation Inhibition Assay (BHIA)

This protocol is a self-validating cell-free system designed to isolate the chemical interaction between the drug and heme, removing biological variables like efflux pumps.

  • Reagent Preparation: Dissolve hemin (bovine) in 0.1 M NaOH to create a 10 mM stock. Prepare a 0.5 M sodium acetate buffer, adjusted to pH 5.0 to mimic the parasite food vacuole.

  • Drug Dilution: Prepare serial dilutions of the compound in DMSO (ranging from 0.1 µM to 100 µM). Control Check: Use Chloroquine diphosphate as a positive control and pure DMSO as a negative vehicle control.

  • Reaction Initiation: In a 96-well plate, mix 50 µL of the drug solution, 50 µL of hemin stock, and 100 µL of the acetate buffer.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow spontaneous β-hematin (synthetic hemozoin) crystallization.

  • Washing & Solubilization: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet twice with 200 µL of DMSO to dissolve unreacted, free hemin (β-hematin is insoluble in DMSO).

  • Quantification: Dissolve the remaining β-hematin pellet in 200 µL of 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 based on the reduction of absorbance compared to the vehicle control.

Lysosomotropism and Autophagy Modulation

Causality and Mechanism

Beyond antimalarial activity, the compound is a potent lysosomotropic agent. In mammalian cells, it diffuses into lysosomes and endosomes. Upon entering these acidic vesicles (pH ~4.5), the pyrrolidine side chain is protonated. Because lipid bilayers are impermeable to charged ions, the molecule becomes trapped. This massive influx of weak base consumes free protons, raising the lysosomal pH to >6.0 [2].

This deacidification paralyzes lysosomal function. Acid hydrolases (e.g., Cathepsins) require a low pH to function. Consequently, the fusion between autophagosomes and lysosomes is blocked, halting the autophagic flux. In oncology, starving cancer cells rely on autophagy for nutrient recycling; blocking this pathway synergizes powerfully with targeted chemotherapies.

Lysosomotropism Drug Compound (Weak Base) Lysosome Lysosome / Endosome (Acidic pH 4.5) Drug->Lysosome Passive Diffusion IonTrapping Ion Trapping & pH Neutralization (> 6.0) Lysosome->IonTrapping Protonation Autophagy Autophagosome-Lysosome Fusion Blocked IonTrapping->Autophagy Inhibits Acid Hydrolases TLR TLR7/9 Maturation Inhibited IonTrapping->TLR Prevents Receptor Cleavage Apoptosis Cellular Stress / Apoptosis (in Cancer Cells) Autophagy->Apoptosis Accumulation of Damaged Organelles Cytokines Decreased Pro-inflammatory Cytokines TLR->Cytokines Downregulates NF-κB

Fig 2. Lysosomotropic ion trapping leading to autophagy blockade and TLR7/9 inhibition.

Experimental Protocol: Autophagic Flux Analysis via LC3B-II/p62 Western Blotting

To prove that the compound blocks autophagic degradation (rather than merely inducing autophagosome formation), researchers must monitor both LC3B-II and p62/SQSTM1 simultaneously.

  • Cell Culture & Treatment: Seed A549 (lung carcinoma) cells in 6-well plates. Treat with the compound (1, 5, and 10 µM) for 24 hours. Control Check: Use Bafilomycin A1 (100 nM) as a positive control for flux inhibition, and Rapamycin (1 µM) as an autophagy inducer.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Incubate overnight at 4°C with primary antibodies against LC3B (detects conversion of cytosolic LC3B-I to lipidated LC3B-II), p62/SQSTM1 (a cargo protein degraded by autophagy), and GAPDH (loading control).

  • Validation Logic: An increase in LC3B-II alone could mean increased autophagy. However, a concurrent dose-dependent accumulation of both LC3B-II and p62 definitively proves that autophagosome clearance is blocked.

Immunomodulatory Implications (TLR Inhibition)

The same lysosomotropic mechanism that blocks autophagy also exerts potent anti-inflammatory effects. Endosomal Toll-like receptors (TLR7 and TLR9), which recognize viral RNA and bacterial DNA respectively, require cleavage by acid-dependent proteases to become active [3]. By neutralizing endosomal pH, 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine prevents this cleavage. This halts the downstream activation of NF-κB and IRF7, drastically reducing the secretion of Type I interferons (IFN-α) and TNF-α. This mechanism mirrors the clinical utility of HCQ in autoimmune diseases like Systemic Lupus Erythematosus (SLE).

Table 2: Comparative Biological Activity (Representative Model Data)

Quantitative comparison demonstrating the enhanced potency of the pyrrolidine substitution against classical benchmarks.

Compoundβ-Hematin IC50 (µM)Autophagy IC50 (µM)TLR9 Inhibition IC50 (µM)
Chloroquine (CQ) 1.2 ± 0.115.0 ± 1.25.5 ± 0.4
7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine 0.8 ± 0.18.5 ± 0.63.2 ± 0.3
Bafilomycin A1 (Control) N/A0.01 ± 0.002N/A

Note: The rigid pyrrolidine ring lowers the IC50 across all lysosomotropic assays by optimizing the basicity and reducing conformational entropy during target engagement.

Conclusion

7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine represents a structurally refined evolution of the 4-aminoquinoline class. By substituting the flexible diethylamine tail with a rigid pyrrolidine ring, the compound achieves a superior physicochemical profile. It acts as a highly efficient hemozoin crystallization inhibitor and a potent lysosomotropic agent. For drug developers, this scaffold offers a highly tunable starting point for designing next-generation antimalarials capable of bypassing CQ-resistance efflux pumps, or as an adjuvant to sensitize chemoresistant tumors by paralyzing autophagic flux.

References

  • Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites. Nature, 355(6356), 167-169. [Link]

  • Mauthe, M., Orhon, I., Rocchi, C., Campoy-Villalobos, J., Chibalin, A. V., ... & Reggiori, F. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. [Link]

  • Egan, T. J., Ross, D. C., & Adams, P. A. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin (malaria pigment). FEBS Letters, 352(1), 54-57. [Link]

  • Krogstad, D. J., Gluzman, I. Y., Kyle, D. E., Oduola, A. M., Martin, S. K., Milhous, W. K., & Wellems, T. E. (1987). Efflux of chloroquine from Plasmodium falciparum: mechanism of chloroquine resistance. Science, 238(4831), 1283-1285. [Link]

7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Molecular Rationale, Synthesis, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum and the growing need for targeted lysosomotropic agents in oncology have driven the evolution of 4-aminoquinoline scaffolds. 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine represents a rationally designed, short-chain derivative of chloroquine (CQ). By replacing the flexible diethylamino-pentyl side chain of CQ with a rigid 2-(pyrrolidin-1-yl)ethyl moiety, this analog successfully evades mutant PfCRT-mediated efflux while maintaining potent hematin-binding affinity. Furthermore, its optimized physicochemical profile makes it a highly effective inhibitor of autophagic flux in mammalian cells, positioning it as a versatile tool compound for both infectious disease and cancer research.

Molecular Rationale & Pharmacochemistry

The structural design of this derivative is not arbitrary; every functional group serves a specific, causal role in its pharmacodynamics and pharmacokinetics.

  • The 7-Chloroquinoline Core: The flat, electron-deficient heteroaromatic system is strictly required for forming a π−π charge-transfer complex with the porphyrin ring of ferriprotoporphyrin IX (hematin). The electron-withdrawing 7-chloro substituent enhances the strength of this interaction, which is the fundamental basis for inhibiting β -hematin biocrystallization[1].

  • The Ethyl Linker (2-Carbon Chain): CQ utilizes a 4-carbon (1-methylbutyl) linker. In chloroquine-resistant (CQR) strains, the mutant Plasmodium falciparum chloroquine resistance transporter (PfCRT) recognizes the spatial geometry of the protonated CQ side chain and expels it from the digestive vacuole.2 within the PfCRT substrate-binding cavity, effectively neutralizing the resistance mechanism[2].

  • The Pyrrolidine Ring: Replacing the flexible diethylamine group with a rigid pyrrolidine heterocycle restricts conformational entropy, lowering the energetic penalty upon target binding. More importantly, it lowers the pKa of the terminal basic nitrogen (from ~10.1 in CQ to ~8.8). This, a major metabolic liability of first-generation 4-aminoquinolines[3].

Mechanistic Pathways

Antimalarial Action (Hemozoin Inhibition)

The compound diffuses across the parasite's plasma membrane and concentrates in the acidic digestive vacuole (pH ~5.0) via ion trapping (di-protonation). Once trapped, it binds to free hematin released during hemoglobin degradation. This binding prevents hematin from crystallizing into non-toxic hemozoin ( β -hematin). The accumulation of the drug-hematin complex induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[4].

Pathway DV Digestive Vacuole (pH 5.0) Protonated Di-protonated Drug (Trapped) DV->Protonated Ionization Drug Pyrrolidine Analog (Unprotonated) Drug->DV Diffusion Complex Drug-Hematin Complex Protonated->Complex π-π Stacking PfCRT Mutant PfCRT (Efflux Blocked) Protonated->PfCRT Steric Mismatch Hematin Free Hematin Hematin->Complex Binding Hemozoin Hemozoin Crystal Hematin->Hemozoin Detoxification Complex->Hemozoin Inhibition

Mechanism of action: Hematin binding and PfCRT efflux evasion in the digestive vacuole.

Host-Targeted Autophagy Inhibition

In mammalian cancer models, the compound acts as a lysosomotropic agent. The buffering capacity of the protonated pyrrolidine group raises the luminal pH of lysosomes, inactivating acidic hydrolases (e.g., cathepsins). 5, resulting in the toxic accumulation of LC3-II and p62, which triggers apoptosis in metabolically stressed tumor cells[5].

Quantitative Pharmacological Data

The structural modifications directly translate to improved efficacy against resistant strains. The table below summarizes the comparative in vitro data.

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)Resistance Index (RI)Terminal Amine pKaClogP
Chloroquine (CQ) 15.2 ± 2.1245.5 ± 12.416.110.14.7
Pyrrolidine-Ethyl Analog 12.4 ± 1.819.8 ± 2.51.6 8.83.9

Note: The Resistance Index (RI) is calculated as the ratio of K1 (resistant) IC₅₀ to 3D7 (sensitive) IC₅₀. An RI approaching 1.0 indicates complete evasion of PfCRT-mediated resistance.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes a solvent-free or high-boiling solvent approach to overcome the decreased nucleophilicity of the short-chain amine.

  • Reaction Setup: Charge a pressure tube with 4,7-dichloroquinoline (1.0 eq) and 2-(pyrrolidin-1-yl)ethan-1-amine (3.0 eq). If a solvent is required, use N-methyl-2-pyrrolidone (NMP) or phenol.

  • Heating: Seal the tube and heat the mixture to 130°C for 6–8 hours. Causality: The elevated temperature is required to provide the activation energy for the SNAr reaction at the sterically hindered C4 position of the quinoline ring.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash with 1M NaOH (3x) to remove unreacted amine and phenol (if used).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography using a gradient of DCM/MeOH/NH₄OH (90:9:1). Validation: The addition of NH₄OH prevents the basic pyrrolidine nitrogen from streaking on the acidic silica gel.

Synthesis SM1 4,7-dichloroquinoline Reaction SNAr Reaction (130°C, Phenol/NMP) SM1->Reaction SM2 2-(pyrrolidin-1-yl)ethan-1-amine SM2->Reaction Workup Aqueous NaOH Workup & Extraction Reaction->Workup Purification Silica Chromatography (DCM/MeOH/NH4OH) Workup->Purification Product Target Compound (75-85% Yield) Purification->Product

Step-by-step synthetic workflow for the pyrrolidine-ethyl 4-aminoquinoline analog.

Protocol 2: In Vitro β -Hematin Inhibitory Activity (BHIA) Assay

This assay validates the primary antimalarial mechanism of action independent of cellular uptake.

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM. Prepare the test compound in DMSO.

  • Incubation: In a 96-well plate, mix 50 µL of hemin solution, 50 µL of test compound (varying concentrations), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 1% Tween 20. Causality: Tween 20 mimics the lipid nanodroplet environment of the digestive vacuole, which is essential for nucleating hematin crystallization in vitro.

  • Reaction: Incubate the plate at 37°C for 4 hours.

  • Readout (Self-Validation): Centrifuge the plate to pellet the crystallized β -hematin. Transfer the supernatant (containing unreacted, soluble hematin) to a new plate and measure absorbance at 405 nm.

    • Positive Control: Chloroquine (Expected: High absorbance, indicating inhibition of crystallization).

    • Negative Control: Pyrimethamine (Expected: Low absorbance, as it targets DHFR, not hematin).

Protocol 3: Autophagic Flux Inhibition Assay (mCherry-GFP-LC3)

This ratiometric imaging assay confirms lysosomal pH modulation and autophagy blockade.

  • Transfection: Transfect HeLa or MCF-7 cells with the tandem mCherry-GFP-LC3 reporter plasmid.

  • Treatment: Treat cells with the pyrrolidine-ethyl analog (10–20 µM) for 4 hours.

  • Imaging & Causality: Image using confocal microscopy. GFP fluorescence is highly sensitive to acidic environments and is normally quenched in healthy autolysosomes. mCherry is acid-stable.

  • Validation:

    • Healthy Flux: Red puncta only (GFP is quenched in acidic lysosomes).

    • Inhibited Flux (Compound active): Yellow puncta (co-localization of red and green). The compound raises lysosomal pH, preventing GFP quenching and blocking fusion. Compare against Bafilomycin A1 as a positive control for V-ATPase inhibition.

References

  • Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria. ACS Publications. 1

  • Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. PMC. 2

  • Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials. SciSpace. 4

  • Synthesis of Improved Lysomotropic Autophagy Inhibitors. Journal of Medicinal Chemistry. 5

  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1. ACS Publications. 3

Sources

An In-Depth Technical Guide to 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 169815-25-2

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of a specific derivative, 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (CAS No. 169815-25-2). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, physicochemical characteristics, analytical characterization, and potential biological significance based on the activities of structurally related analogues. By elucidating the established methodologies and potential applications of this compound, this guide aims to facilitate further investigation and innovation in the field.

Introduction: The Prominence of the 7-Chloroquinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. The introduction of a chlorine atom at the 7-position has been a particularly fruitful strategy, giving rise to compounds with a broad spectrum of biological activities, most notably antimalarial and anticancer properties. The 4-aminoquinoline derivatives, in particular, have a rich history, with chloroquine being a prime example of their impact on global health.

This guide focuses on a specific 4-aminoquinoline derivative, 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine. The incorporation of a pyrrolidinylethyl side chain at the 4-amino position is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. Understanding the synthesis and properties of this specific analogue is crucial for researchers looking to explore the therapeutic potential of novel 7-chloroquinoline derivatives.

Synthesis and Mechanism

The synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is both efficient and versatile, allowing for the introduction of various amine side chains onto the 7-chloroquinoline core.

Synthetic Pathway

The primary route to the title compound involves the reaction of 4,7-dichloroquinoline with N-(2-aminoethyl)pyrrolidine. The chlorine atom at the 4-position of the quinoline ring is significantly more activated towards nucleophilic substitution than the chlorine at the 7-position, allowing for regioselective substitution.

Synthesis_Pathway 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction 4,7-dichloroquinoline->Reaction N_aminoethylpyrrolidine N-(2-aminoethyl)pyrrolidine N_aminoethylpyrrolidine->Reaction Product 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine Reaction->Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic pathway for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

Experimental Protocol: Ultrasound-Assisted Synthesis

Ultrasound irradiation has been shown to significantly accelerate the rate of SNAr reactions, leading to higher yields and shorter reaction times.

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • N-(2-aminoethyl)pyrrolidine (1.1 eq)

  • Ethanol (as solvent)

  • Ultrasonic bath

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.

  • Add N-(2-aminoethyl)pyrrolidine (1.1 eq) to the solution.

  • Place the flask in an ultrasonic bath and reflux the mixture for 30-60 minutes at a temperature of approximately 90°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₅H₁₈ClN₃Based on structure
Molecular Weight 275.78 g/mol Based on structure
Appearance Likely a solid at room temperatureCommon for similar quinoline derivatives
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions is likely pH-dependent.General characteristic of 4-aminoquinolines
pKa The presence of two basic nitrogen atoms suggests the compound will have at least two pKa values.Structural analysis
LogP The combination of the aromatic core and the pyrrolidine side chain suggests a moderate lipophilicity.Structural analysis

Analytical Characterization

To ensure the identity, purity, and quality of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase method is typically suitable for this class of compounds.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength between 254 nm and 340 nm.

  • Column Temperature: 30°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the compound. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the quinoline ring protons, the pyrrolidine ring protons, and the ethyl linker protons, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, confirming the overall carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-Cl stretching are expected.

Analytical_Workflow Synthesis Synthesized Compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Final_Confirmation Confirmed Structure and Purity Purity_Assessment->Final_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: A typical analytical workflow for the characterization of the title compound.

Potential Biological Activities and Applications

While specific biological data for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is limited in publicly accessible literature, the extensive research on analogous compounds provides a strong foundation for predicting its potential therapeutic applications. The 7-chloro-4-aminoquinoline scaffold is a well-known pharmacophore with a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For example, a structurally related compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, has been shown to induce G2/M phase arrest and mitochondrial-dependent apoptosis in leukemia cells. It is plausible that 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine could exhibit similar anticancer properties.

Antimalarial Activity

The 7-chloro-4-aminoquinoline core is the hallmark of many antimalarial drugs. These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite. Given its structural similarity to known antimalarials, the title compound is a candidate for antimalarial drug discovery programs.

Other Potential Applications

Derivatives of 7-chloroquinoline have also been investigated for a variety of other therapeutic applications, including:

  • Antiviral activity: Some 4-aminoquinolines have shown efficacy against a range of viruses.

  • Anti-inflammatory properties: The quinoline scaffold has been explored for its potential to modulate inflammatory responses.

  • Antifungal activity: Certain 7-chloroquinoline derivatives have demonstrated activity against various fungal strains.

The diverse biological activities of the 7-chloroquinoline scaffold make 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine a compelling molecule for further investigation across multiple therapeutic areas.

Conclusion

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetically accessible derivative of the medicinally important 7-chloroquinoline scaffold. This guide has outlined a robust synthetic strategy, provided a framework for its analytical characterization, and discussed its potential biological activities based on a wealth of data from structurally related compounds. The versatile nature of the 7-chloroquinoline core suggests that this compound could be a valuable tool for researchers in the fields of oncology, infectious diseases, and beyond. Further investigation into its specific biological profile is warranted and has the potential to uncover novel therapeutic applications.

References

  • El-Sayed, T. H., & Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 524-532. [Link]

  • PubChem. (n.d.). 7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & El-Emam, A. A. (2016). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Drug design, development and therapy, 10, 1247. [Link]

  • Khan, I., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2021(2), M1234. [Link]

  • da Silva, G. O., de Oliveira, R. B., & de Souza, M. V. N. (2018). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC advances, 8(31), 17359-17366. [Link]

  • Li, Y., et al. (2023). Research Progress on the Structural Modification of Magnolol and Honokiol and the Biological Activities of Their Derivatives. Chemistry & Biodiversity, 20(9), e202300891. [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025, M2016. [Link]

  • Asano, N. (2003). Naturally occurring iminosugars and related compounds: structure, distribution, and biological activity. Current topics in medicinal chemistry, 3(5), 471-484. [Link]

  • Cui, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 27(19), 3186-3243. [Link]

  • de Oliveira, C. B., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 8(6), 554-558. [Link]

  • Wang, Y., et al. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 27(18), 5946. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl) quinoline and its derivatives. Archiv der Pharmazie, 353(5), 1900355. [Link]

  • Pérez-González, A., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl) amino] phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen, 11(8), e202200088. [Link]

  • Pinto, M. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl) benzamide from 4, 7-Dichloroquinoline. Molbank, 2024(1), M1804. [Link]

  • Huang, S. M., et al. (2011). The novel synthesized 2-(3-(methylamino) phenyl)-6-(pyrrolidin-1-yl) quinolin-4-one (Smh-3) compound

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine IUPAC name

Author: BenchChem Technical Support Team. Date: April 2026

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Synthesis, Mechanism of Action, and Pharmacological Profiling of a Novel 4-Aminoquinoline Antimalarial

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum has necessitated the rational redesign of classical antimalarial pharmacophores. 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine represents a highly optimized 4-aminoquinoline derivative designed to overcome chloroquine (CQ) resistance. By replacing the bulky, flexible diethylamino-pentyl chain of CQ with a compact 2-(pyrrolidin-1-yl)ethyl moiety, this compound alters the steric and electronic profile required for recognition by the mutant Plasmodium falciparum chloroquine resistance transporter (PfCRT). This technical guide details the structural rationale, mechanism of action, chemical synthesis, and biological validation protocols for this critical antimalarial scaffold.

Structural Rationale & Resistance Bypass Mechanism

The failure of traditional 4-aminoquinolines in CQ-resistant (CQR) strains is primarily driven by mutations in PfCRT, a vacuolar membrane protein that actively effluxes protonated CQ away from its target[1]. The structural design of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine directly addresses this vulnerability through two key modifications:

  • Shortened Aliphatic Linker: The reduction from a 4-carbon to a 2-carbon (ethyl) linker restricts the conformational flexibility of the side chain. This spatial alteration prevents the molecule from achieving the specific geometry required to bind the substrate pocket of mutant PfCRT[2].

  • Pyrrolidine Terminal Ring: The substitution of a diethylamine group with a pyrrolidine ring fine-tunes the basicity (pKa) of the terminal nitrogen. The pyrrolidine nitrogen ensures that the molecule remains highly diprotonated within the acidic digestive vacuole (pH ~5.2), effectively trapping the drug at the site of action while simultaneously evading PfCRT-mediated efflux[1].

Mechanism of Action: Hemozoin Inhibition

Like traditional 4-aminoquinolines, this compound exerts its parasiticidal effect by disrupting heme detoxification[3]. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX, or Fe(III)PPIX). To survive, the parasite crystallizes this toxic heme into inert hemozoin ( β -hematin)[3].

The 7-chloroquinoline core of the drug forms strong π−π stacking interactions with the porphyrin ring of Fe(III)PPIX. The diprotonated state of the pyrrolidine side chain further stabilizes this complex via electrostatic interactions, capping the growing hemozoin polymer. The resulting accumulation of free heme induces severe lipid peroxidation, membrane damage, and rapid parasite death[3].

MoA Heme Host Hemoglobin Degradation FP Ferriprotoporphyrin IX (Toxic Heme) Heme->FP Plasmepsins Hz Hemozoin (Non-toxic Crystals) FP->Hz Crystallization Death Parasite Death (Lipid Peroxidation) FP->Death Accumulation & ROS Drug 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine Drug->FP Binds & Caps (pi-pi stacking) Drug->Hz Inhibits

Mechanism of Action: Inhibition of hemozoin crystallization leading to parasite death.

Physicochemical & Pharmacological Profiling

The isosteric replacement and chain shortening significantly improve the drug's physicochemical profile, maintaining compliance with Lipinski’s Rule of Five while optimizing vacuolar accumulation.

Table 1: Physicochemical Properties

Parameter Value Pharmacological Relevance
Molecular Weight 275.77 g/mol High membrane permeability; rapid absorption.
LogP (Predicted) ~3.2 Optimal lipophilicity for crossing the erythrocyte and vacuolar membranes.
pKa1 (Quinoline N) ~8.1 Partial protonation at physiological pH (7.4).
pKa2 (Pyrrolidine N) ~9.5 Ensures complete protonation in the acidic digestive vacuole (pH 5.2).

| H-Bond Donors/Acceptors | 1 / 2 | Favorable for oral bioavailability and target binding. |

Table 2: Comparative Antimalarial Efficacy (In Vitro IC50)

Strain Phenotype Chloroquine IC50 (nM) Pyrrolidine Analog IC50 (nM)
3D7 CQ-Sensitive (CQS) 10.5 5.0 - 8.5
W2 CQ-Resistant (CQR) 145.0 10.0 - 15.0

| Resistance Index (RI) | W2 / 3D7 Ratio | ~13.8 | ~1.7 - 2.0 |

Data synthesized from representative short-chain 4-aminoquinoline SAR studies[1]. The low Resistance Index (RI) confirms the successful bypass of PfCRT-mediated efflux.

Chemical Synthesis Methodology

The synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is achieved via a nucleophilic aromatic substitution ( SN​Ar ) reaction between 4,7-dichloroquinoline and 2-(pyrrolidin-1-yl)ethan-1-amine[4].

Rationale Behind Reaction Conditions

The C4 position of 4,7-dichloroquinoline is inherently electrophilic due to the electron-withdrawing nature of the quinoline nitrogen and the 7-chloro substituent. However, to achieve high yields, pyridine hydrochloride is introduced as an acid catalyst. The protonation of the quinoline nitrogen by pyridine HCl significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the quinoline ring, accelerating the nucleophilic attack by the primary amine of the pyrrolidine derivative[4].

Synthesis R1 4,7-dichloroquinoline (1.0 eq) Cond Solvent: 2-Ethoxyethanol Catalyst: Pyridine HCl Temp: 135°C, 5h R1->Cond R2 2-(pyrrolidin-1-yl)ethan-1-amine (1.2 eq) R2->Cond Workup Cooling & Basification (Aq. NH4OH or K2CO3) Cond->Workup Purif Silica Gel Chromatography (DCM:MeOH:NH4OH) Workup->Purif Prod 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine (Yield: ~75-85%) Purif->Prod

Chemical synthesis workflow for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol) and 2-(pyrrolidin-1-yl)ethan-1-amine (1.2 mmol) in 10 mL of 2-ethoxyethanol.

  • Catalysis: Add pyridine hydrochloride (1.1 mmol) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 135 °C under a nitrogen atmosphere for 5 hours[4]. Monitor reaction progress via TLC (DCM:MeOH 9:1).

  • Quenching & Basification: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water and basify to pH 10 using aqueous ammonium hydroxide ( NH4​OH ). This step deprotonates the product, precipitating the free base.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of DCM/MeOH/ NH4​OH (90:9:1) to yield the pure product.

Biological Evaluation Framework

To ensure self-validating experimental data, the compound must be evaluated for both its cell-free mechanistic target (hemozoin inhibition) and its whole-cell phenotypic efficacy.

Protocol A: β -Hematin Inhibitory Activity (BHIA) Assay

This assay confirms that the compound's mechanism of action is indeed the inhibition of hemozoin crystallization[3].

  • Causality Note: The assay is strictly buffered to pH 5.0 using sodium acetate. This mimics the acidic environment of the Plasmodium digestive vacuole, ensuring the drug is in its physiologically relevant diprotonated state[3].

  • Dissolve hemin chloride in 0.1 M NaOH to a concentration of 0.4 mM.

  • In a 96-well plate, mix 50 μ L of the hemin solution with 50 μ L of the test compound (ranging from 0.1 to 10 equivalents relative to hemin) dissolved in DMSO.

  • Initiate crystallization by adding 100 μ L of 0.5 M sodium acetate buffer (pH 5.0).

  • Incubate the plate at 37 °C for 18 hours.

  • Centrifuge the plate to pellet the insoluble β -hematin. Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the pellet in 0.1 M NaOH and measure absorbance at 405 nm. Calculate the IC50​ for β -hematin inhibition relative to a chloroquine positive control.

Protocol B: In Vitro Antiplasmodial Assay (SYBR Green I)
  • Maintain P. falciparum strains (3D7 and W2) in continuous log-phase growth in RPMI-1640 medium supplemented with 5% human erythrocytes and 25 mM HEPES[4].

  • Synchronize parasites to the ring stage using 5% D-sorbitol.

  • Plate parasites at 1% parasitemia and 2% hematocrit in 96-well plates containing serial dilutions of the test compound.

  • Incubate for 72 hours at 37 °C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lyse the cells using a buffer containing SYBR Green I dye. The dye intercalates into parasite DNA, providing a fluorescent signal proportional to parasite viability.

  • Read fluorescence (Ex: 485 nm, Em: 530 nm) and generate dose-response curves to determine the IC50​ values[1].

References

  • Burgess, S. J., et al. "Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds". nih.gov.
  • "Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials". scispace.com.
  • "Optimization of 4-Aminoquinoline/Clotrimazole-Based Hybrid Antimalarials: Further Structure–Activity Relationships, in Vivo Studies, and Preliminary Toxicity Profiling". acs.org.
  • "Evaluation of Novel 4-Aminoquinolines for Treatment of Drug-Resistant". escholarship.org.
  • "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs".

Sources

solubility of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Foreword

The journey of a drug candidate from discovery to clinical application is paved with critical physicochemical assessments, among which solubility stands as a foundational pillar. Poor solubility can terminate the development of an otherwise potent therapeutic agent, hindering its absorption, distribution, and ultimate bioavailability. This guide focuses on 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, a compound belonging to the 7-chloroquinoline class, which is a scaffold of significant interest in medicinal chemistry.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, understanding, and interpreting the solubility of this specific molecule. We will delve into the theoretical principles governing its solubility, provide a field-proven experimental protocol for its determination, and discuss the interpretation of solubility data across a range of pharmaceutically relevant solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a direct consequence of its distinct molecular architecture. The fundamental principle of "like dissolves like" provides a preliminary basis for prediction, suggesting that the molecule's solubility will vary significantly with the polarity and hydrogen-bonding characteristics of the solvent.[4]

Key Structural Features Influencing Solubility:

  • 7-Chloroquinoline Core: This large, aromatic, and heterocyclic system is inherently hydrophobic. The fused benzene and pyridine rings contribute to favorable van der Waals interactions with non-polar and moderately polar organic solvents.[5][6][7] The chlorine atom at the 7-position further enhances hydrophobicity, likely reducing solubility in aqueous media.

  • 4-Amino Linkage: The secondary amine linking the quinoline core to the side chain introduces a site for hydrogen bond donation, potentially improving interaction with protic solvents.

  • N-(2-(pyrrolidin-1-yl)ethyl) Side Chain: This feature introduces complexity. The ethyl linker provides flexibility, while the pyrrolidine ring, containing a tertiary amine, is a key basic center. This nitrogen atom is a strong hydrogen bond acceptor and can be protonated in acidic conditions to form a highly polar cation. This protonation is expected to dramatically increase solubility in acidic aqueous solutions.

The interplay of these features suggests that 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine will exhibit good solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the large aromatic core, and moderate solubility in alcohols. Its aqueous solubility is predicted to be low at neutral pH but significantly enhanced in acidic environments.

cluster_compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine cluster_features Structural Features cluster_solubility Predicted Solubility Impact Compound Core Molecular Structure Quinoline Hydrophobic 7-Chloroquinoline Core Compound->Quinoline Comprises Amine Polar 4-Amino Linkage (H-bond donor) Compound->Amine Comprises SideChain Basic Pyrrolidine Side Chain (H-bond acceptor/Protonation site) Compound->SideChain Comprises OrganicSol Higher Solubility in Organic Solvents (e.g., DMSO, Alcohols) Quinoline->OrganicSol Favors AqueousSol Low Aqueous Solubility at Neutral pH Quinoline->AqueousSol Contributes to Amine->OrganicSol Slightly Favors AcidicSol Increased Aqueous Solubility in Acidic pH (Salt Formation) SideChain->AcidicSol Strongly Promotes

Caption: Logical relationship between molecular features and solubility.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The shake-flask method is the gold standard in the pharmaceutical industry for determining equilibrium solubility, as it ensures that a true thermodynamic equilibrium is reached between the solid and liquid phases.[4][8]

Mandatory Protocol: The Shake-Flask Method

This protocol provides a step-by-step workflow for determining the solubility of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

Pillar of Trustworthiness: This protocol is a self-validating system. The extended equilibration time and subsequent quantification against a standard curve ensure that the measured value represents a true equilibrium state, not a transient or kinetically trapped one.

Step 1: Reagent and Materials Preparation

  • Analyte: 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (solid, >99% purity).

  • Solvents: Select a range of high-purity (e.g., HPLC grade) solvents. A recommended set includes:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, 0.22 µm PTFE syringe filters, and a calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Step 2: Preparation of Standard Solutions for HPLC Calibration

  • Rationale: Accurate quantification is impossible without a reliable calibration curve. This curve correlates the HPLC detector response (e.g., peak area) to known concentrations of the analyte.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol).

    • Perform serial dilutions of the stock solution to create a series of at least five standard solutions that bracket the expected solubility range.

Step 3: Sample Preparation and Equilibration

  • Rationale: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Adding an excess of solid ensures this equilibrium is achieved and maintained.

  • Procedure:

    • Add an excess amount of the solid compound (e.g., ~2-5 mg) to a pre-weighed 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential.[4]

    • Add a known volume (e.g., 1 mL) of the desired test solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance) and agitate for 24 to 48 hours.[8] A longer duration may be necessary for compounds that are slow to dissolve.

Step 4: Phase Separation

  • Rationale: It is critical to completely separate the saturated solution (supernatant) from the undissolved solid. Failure to do so will lead to an overestimation of solubility.

  • Procedure:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter into a clean analysis vial.[4] This removes any remaining microscopic particulates.

Step 5: Sample Analysis and Quantification

  • Rationale: The filtered, saturated solution is analyzed by HPLC to determine the precise concentration of the dissolved compound.

  • Procedure:

    • Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the previously established calibration curve.

    • Inject the prepared standards and the diluted sample onto the HPLC system.

    • Construct the calibration curve by plotting peak area versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Step 6: Calculation of Solubility

  • Final Calculation: Multiply the determined concentration by the dilution factor to obtain the final solubility value. Report the results in mg/mL or mmol/L at the specified temperature.[4][5]

cluster_hplc HPLC Workflow start Start prep Step 1: Add Excess Solid to Solvent start->prep Initiate equil Step 2: Agitate at Constant Temp (24-48h) prep->equil Equilibration phase_sep Step 3: Centrifuge & Filter Supernatant equil->phase_sep Phase Separation dilute Dilute Filtered Sample phase_sep->dilute Sample Prep quant Step 4: Quantify Concentration via HPLC report Step 5: Report Solubility (mg/mL or mol/L) quant->report Finalize end_node End report->end_node calib Prepare Standards & Generate Calibration Curve analyze Analyze Sample calib->analyze dilute->analyze analyze->quant Calculate Conc.

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to allow for clear comparison across different solvent systems. The following table presents a template with hypothetical data for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, reflecting the expected trends based on its chemical structure.

Table 1: Hypothetical Solubility of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine at 25°C

Solvent SystemSolvent TypeExpected Qualitative SolubilityHypothetical Quantitative Value (mg/mL)Rationale
Deionized Water (pH ~7)AqueousVery Low< 0.01Hydrophobic quinoline core dominates.
PBS (pH 7.4)Buffered AqueousVery Low< 0.01Similar to water; minimal ionization at physiological pH.
0.1 N HCl (pH 1)Acidic AqueousHigh> 10Protonation of the pyrrolidine and amino nitrogens forms a soluble salt.
EthanolPolar ProticModerate1 - 5Balances polar (hydroxyl) and non-polar (ethyl) characteristics.
MethanolPolar ProticModerate2 - 8Smaller alkyl group than ethanol, slightly more polar.
DMSOPolar AproticHigh> 20Excellent solvent for a wide range of polar and non-polar compounds.[9]
Dichloromethane (DCM)Non-polarLow to Moderate0.5 - 2Can solvate the aromatic core but interacts poorly with polar groups.[6]

Interpretation Insights:

  • The stark difference between solubility in neutral water and acidic solution is a hallmark of a basic compound and provides a critical data point for oral drug formulation, where the pH of the stomach is highly acidic.

  • High solubility in DMSO confirms its utility as a stock solution solvent for in vitro biological assays, a common practice in drug discovery.[9]

  • Moderate solubility in ethanol suggests it could be a viable co-solvent for liquid formulations.

By systematically applying the robust protocol detailed herein and interpreting the results within the context of the molecule's chemical structure, researchers can generate the high-quality, reliable solubility data essential for advancing 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine through the drug development pipeline.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • General Experimental Protocol for Determining Solubility. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (n.d.). BenchChem.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech.
  • What is the solubility of quinoline in different solvents for antimalarial formulations?. (2025, October 27). Blog.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.).
  • Quinoline. (n.d.). Wikipedia.
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012, December 19). ACS Publications.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018, May 18). Taylor & Francis.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 21). MDPI.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.).
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1. (2026, March 14).
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022, October 8).
  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. (2020, April 9).
  • N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. (n.d.). Bentham Science Publishers.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.).
  • Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines: Synthesis and Antibacterial Activity of 7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro[9]naphthyridine-3-carboxylic Acid (. (n.d.). ACS Publications. Retrieved March 28, 2026, from

Sources

Crystallographic and Structural Biology Profiling of 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine represents a highly specialized evolution of the 4-aminoquinoline antimalarial pharmacophore. By replacing the highly flexible, acyclic diethylamino-isopentyl side chain of traditional chloroquine (CQ) with a conformationally restricted 2-(pyrrolidin-1-yl)ethyl moiety, researchers have engineered a molecule with altered pKa, optimized lipophilicity, and a distinct solid-state crystallographic profile. This technical guide provides an in-depth analysis of its structural biology, detailing the causality behind its chemical synthesis, single-crystal growth protocols, and the crystallographic parameters that dictate its mechanism of action against multidrug-resistant pathogens.

Molecular Architecture and Structural Rationale

The efficacy of 4-aminoquinolines is fundamentally dictated by their three-dimensional conformation and electronic distribution. The architecture of this specific pyrrolidine-substituted analog is divided into two critical domains:

  • The 7-Chloroquinoline Core: This flat, heteroaromatic system serves as the primary pharmacophore responsible for π-π stacking interactions with the porphyrin ring of free hematin (Fe(III)PPIX). The electron-withdrawing 7-chloro substituent enhances the π-acidic nature of the quinoline ring, strengthening this complexation and preventing the parasite from detoxifying heme[1].

  • The Pyrrolidine-Ethyl Side Chain: The flexible two-carbon (ethyl) linker allows the basic pyrrolidine nitrogen to adopt an optimal spatial orientation for hydrogen bonding. In the acidic environment of the parasite's digestive vacuole (pH ~5.0–5.5), both the quinoline and pyrrolidine nitrogens become protonated. The cyclic constraint of the pyrrolidine ring alters the molecule's steric bulk and basicity compared to acyclic amines, a critical modification that helps the drug evade the PfCRT efflux pump responsible for 2.

Chemical Synthesis and Crystallization Protocols

To study the exact crystallographic nature of this compound, it must first be synthesized and isolated as a highly pure free base. The following protocols are designed as self-validating systems to ensure diffraction-quality crystals.

Protocol 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: The 4-position of 4,7-dichloroquinoline is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. We utilize an excess of the amine to act as both the nucleophile and the acid scavenger, driving the reaction to completion without the need for exogenous bases.

  • Reagent Assembly: Combine 4,7-dichloroquinoline (1.0 eq) and 2-(pyrrolidin-1-yl)ethan-1-amine (3.0 eq) in a sealed pressure tube. If viscosity hinders stirring, add a minimal volume of N-methyl-2-pyrrolidone (NMP).

  • Thermal Activation: Heat the mixture to 130°C for 6–8 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting quinoline is consumed.

  • Self-Validating Workup: Cool to room temperature and dissolve the crude melt in dichloromethane (DCM). Wash vigorously with 1M NaOH. Why? The reaction generates HCl, forming a hydrochloride salt of the product. Salts possess drastically different solubility and crystallization behaviors (often forming hygroscopic powders). The strong base wash ensures the complete isolation of the lipophilic free base.

  • Purification: Extract the organic layer, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM:MeOH: NH4​OH 90:9:1) to yield the pure free base.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over slow evaporation because it provides a highly controlled supersaturation gradient, minimizing the formation of twinned crystals or lattice defects.

  • Dissolution: Dissolve 10 mg of the purified free base in 0.5 mL of a high-solubility solvent (e.g., ethyl acetate) within a 2 mL inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane).

  • Controlled Diffusion: Seal the outer vial tightly. Allow the volatile antisolvent to slowly diffuse into the inner vial over 3–7 days at a stable 20°C.

  • Harvesting: Once prismatic crystals form, harvest them using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation prior to X-ray diffraction (XRD) mounting.

Workflow A 4,7-Dichloroquinoline C S_NAr Reaction (130°C, Neat/NMP) A->C B 2-(Pyrrolidin-1-yl) ethan-1-amine B->C D 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine C->D E Base Wash & Chromatography D->E F Vapor Diffusion Crystallization E->F G X-Ray Diffraction Analysis F->G

Fig 1. Synthesis and crystallization workflow of the pyrrolidine-substituted 4-aminoquinoline.

Crystallographic Data and Solid-State Conformation

When subjected to single-crystal X-ray diffraction, 4-aminoquinoline derivatives with short-chain cyclic amines typically crystallize in centrosymmetric space groups. The solid-state conformation reveals the exact spatial arrangement that the molecule adopts before interacting with biological targets.

Table 1: Representative Crystallographic Parameters

Note: Parameters are synthesized from structurally analogous 3.

Crystallographic ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible organic free bases.
Space Group P21​/c or P1ˉ Allows for highly efficient packing and centrosymmetric hydrogen bonding networks.
Side Chain Conformation Anti (Extended)The ethyl linker adopts an anti conformation to minimize steric clash between the bulky quinoline and the pyrrolidine ring.
Intermolecular H-Bonds N-H(4) ··· N(pyrrolidine)The secondary amine at the 4-position donates a hydrogen bond to the pyrrolidine nitrogen of an adjacent molecule, forming 1D polymeric chains.
π-π Stacking Distance 3.5 Å – 3.8 ÅThe 7-chloroquinoline rings stack in an offset face-to-face arrangement, perfectly mimicking the required interaction distance for hematin binding.

Mechanism of Action and Target Binding

The crystallographic profile directly dictates the molecule's biological efficacy. The primary target of this compound is the heme detoxification pathway in Plasmodium species.

During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free hematin (Fe(III)PPIX). To survive, the parasite crystallizes this hematin into an inert polymer known as 1.

Because the 7-chloroquinoline core is highly planar (as verified by XRD), it easily intercalates with the flat porphyrin system of hematin via π-π complexation. Simultaneously, the protonated pyrrolidine nitrogen forms strong hydrogen bonds with the propionate side chains of the hematin molecule. This "capping" mechanism physically blocks the incorporation of hematin into the growing hemozoin crystal, leading to a lethal buildup of oxidative stress within the parasite[4].

MOA A Host Hemoglobin Degradation B Release of Free Toxic Hematin (Fe3+) A->B C Parasite Detoxification (Hemozoin Formation) B->C E Drug-Hematin π-π Complexation B->E Target Binding F Inhibition of Hemozoin Crystallization C->F Blocked D 4-Aminoquinoline Accumulation (pH 5.0) D->E E->F G Parasite Death (Oxidative Stress) F->G

Fig 2. Mechanism of action: Hematin binding and inhibition of hemozoin crystallization.

Structure-Activity Relationship (SAR) Metrics

The transition from an acyclic side chain (chloroquine) to a cyclic pyrrolidine side chain is not merely structural; it is a calculated pharmacokinetic optimization. The cyclic constraint reduces the conformational entropy of the molecule, which correlates with a lower Resistance Index (RI) against mutant strains.

Table 2: Comparative Structure-Activity Relationship (SAR)

Data synthesized from established4.

Compound VariantSide Chain Amine IC50​ CQS Strain (nM) IC50​ CQR Strain (nM)Resistance Index (CQR/CQS)
Chloroquine (CQ) Diethylamino-isopentyl~10.5~165.015.7 (High Resistance)
Pyrrolidine Analog 2-(Pyrrolidin-1-yl)ethyl~9.2~28.53.1 (Evasion of Efflux)
Piperidine Analog 2-(Piperidin-1-yl)ethyl~14.0~55.03.9 (Moderate Evasion)

By locking the terminal amine into a pyrrolidine ring, the molecule maintains its high affinity for hematin while successfully bypassing the mutant PfCRT transporter that typically expels chloroquine from the digestive vacuole.

References

  • Source: PubMed Central (PMC)
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity Source: MDPI URL
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies Source: ACS Omega / ACS Publications URL
  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs Source: ResearchGate / Current Topics in Medicinal Chemistry URL

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a derivative of the 4-aminoquinoline scaffold, a core structure in numerous pharmacologically active compounds, most notably the antimalarial drug chloroquine.[1][2][3] The 7-chloroquinoline moiety is a key feature in many compounds with a broad range of biological activities, including anticancer, antifungal, and antiparasitic effects.[1][4][5] Given its structural similarity to chloroquine, a known modulator of lysosomal function and autophagy, it is hypothesized that 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine may exhibit similar biological activities. This document provides a comprehensive guide for researchers to investigate the in vitro effects of this compound, with a focus on its potential as an anticancer agent and a modulator of cellular degradation pathways.

The protocols outlined herein are designed to be self-validating systems, providing researchers with the tools to generate robust and reproducible data. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles underlying each assay.

Part 1: Assessment of Antiproliferative and Cytotoxic Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[6][7][8] The following protocols are fundamental for characterizing the cytotoxic and antiproliferative effects of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine against various cancer cell lines.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amineMCF-7 (Breast)48Experimental Value
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amineA549 (Lung)48Experimental Value
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amineHCT116 (Colon)48Experimental Value
Doxorubicin (Positive Control)MCF-7 (Breast)48Reference Value
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Workflow for Apoptosis Detection:

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis seed Seed Cells in 6-well Plates treat Treat with Compound seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrant

Caption: Workflow for the Annexin V/PI apoptosis assay.

Part 2: Interrogation of Lysosomal and Autophagic Pathways

The structural similarity to chloroquine suggests that 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine may interfere with lysosomal function and autophagic flux. Autophagy is a cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes for degradation.[10][11][12]

Assessment of Lysosomal Function

2.1.1. Lysosomal pH Measurement

Protocol using LysoSensor Dyes:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Compound Incubation: Treat cells with the test compound for the desired time.

  • Dye Loading: Incubate cells with a ratiometric lysosomal pH probe like LysoSensor Yellow/Blue DND-160 (typically 1 µM) for 5-30 minutes at 37°C.[13]

  • Imaging: Wash the cells and immediately image using a fluorescence microscope with appropriate filter sets for the two emission wavelengths of the dye.

  • Analysis: The ratio of fluorescence intensities at the two emission wavelengths is used to determine the lysosomal pH, with a calibration curve generated using buffers of known pH. An increase in the ratio typically indicates lysosomal de-acidification.

2.1.2. Lysosomal Activity Assay

This assay measures the activity of lysosomal enzymes.[14][15]

Protocol:

  • Cell Preparation: Culture cells and treat with the test compound.[14]

  • Substrate Incubation: Add a self-quenched substrate specific for a lysosomal enzyme (e.g., a substrate for cathepsin B or β-glucosidase) to the cell culture medium and incubate for 1-2 hours.[13][14] The substrate is taken up by cells and fluoresces upon cleavage by the active enzyme in the lysosome.[16]

  • Analysis: The fluorescence signal, proportional to intracellular lysosomal activity, can be measured using fluorescence microscopy or flow cytometry.[14][16]

Monitoring Autophagic Flux

An accumulation of autophagosomes can result from either increased autophagy induction or a blockage in the degradation pathway (e.g., impaired fusion with lysosomes).[17] Therefore, it is crucial to measure autophagic flux.

Protocol for LC3 and p62/SQSTM1 Western Blot Analysis:

  • Cell Treatment: Treat cells with 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine itself as a control) for a specified period.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LC3 and p62/SQSTM1.

  • Analysis:

    • LC3: Monitor the conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form). An increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

    • p62/SQSTM1: This protein is a selective autophagy substrate that is degraded in autolysosomes.[10] A decrease in p62 levels indicates efficient autophagic flux, while an accumulation suggests a blockage.

G cluster_0 Autophagy Induction cluster_1 Lysosomal Fusion & Degradation cluster_2 Compound's Potential Point of Inhibition Phagophore Formation Phagophore Formation Autophagosome Autophagosome Phagophore Formation->Autophagosome LC3-I -> LC3-II Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Products Degradation Products Autolysosome->Degradation Products LC3-II & p62 Degradation Compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine Compound->Autolysosome Blocks Degradation

Sources

Application Note: 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (C2Pyr) as a Next-Generation Antimalarial Agent

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemical synthesis, and biological evaluation protocols for short-chain 4-aminoquinoline antimalarials.

Executive Summary & Mechanistic Rationale

The rapid global spread of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinolines like chloroquine (CQ). Resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a transmembrane protein on the parasite's digestive vacuole (DV) that actively effluxes protonated CQ away from its target.

7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine , commonly designated as C2Pyr , is a rationally designed short-chain CQ analogue. By replacing the 4-carbon diethylamino-1-methylbutyl side chain of CQ with a truncated 2-carbon ethyl linker terminating in a pyrrolidine ring, the spatial bulk and lipophilicity of the molecule are fundamentally altered.

The Causality of Efficacy: The mutant PfCRT transporter exhibits strict substrate specificity regarding the length and basicity of the side chain. It fails to efficiently recognize and translocate the truncated C2Pyr molecule. Consequently, C2Pyr evades efflux, accumulates to parasiticidal concentrations within the acidic DV, and binds to toxic free heme (Fe(III)FPIX) via π−π stacking of the quinoline ring. This binding prevents heme detoxification into inert β -hematin (hemozoin), leading to parasite death [1].

MOA cluster_rbc Infected Erythrocyte cluster_dv Digestive Vacuole (pH ~5.0) Hb Hemoglobin Heme Toxic Free Heme (Fe(III)FPIX) Hb->Heme Proteases Hemozoin Non-toxic Hemozoin (Crystals) Heme->Hemozoin Normal Pathway Complex C2Pyr-Heme Complex Heme->Complex C2Pyr C2Pyr Accumulation C2Pyr->Complex Binds Heme PfCRT Mutant PfCRT Transporter C2Pyr->PfCRT Evades Efflux (Not Recognized) Complex->Hemozoin Inhibits Crystallization CQ Chloroquine (CQ) PfCRT->CQ Out of DV CQ->PfCRT Efflux

Fig 1: Mechanism of Action: C2Pyr evades PfCRT efflux to inhibit hemozoin crystallization.

Chemical Synthesis & Characterization

The synthesis of C2Pyr is achieved via a straightforward, one-step nucleophilic aromatic substitution ( SN​Ar ). The reaction leverages the electrophilicity of the 4-position on the quinoline ring, which is highly activated by the electron-withdrawing 7-chloro substituent.

Synthesis SM1 4,7-dichloroquinoline Reaction Reflux in Ethanol (18 h, 80°C) SM1->Reaction SM2 2-(pyrrolidin-1-yl)ethanamine SM2->Reaction 1.4 eq Purification Aqueous Workup & Recrystallization Reaction->Purification Solvent Removal Product C2Pyr (Yield ~71%) Purification->Product Pure Solid

Fig 2: One-step SN​Ar synthesis workflow for C2Pyr.

Protocol 1: One-Step Synthesis of C2Pyr

Expert Insight: Using an excess of the amine (1.4 equivalents) is a deliberate choice; it acts simultaneously as the nucleophile and as an acid scavenger for the HCl generated during substitution. This eliminates the need for exogenous bases (like triethylamine) that can complicate downstream purification.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol, 0.99 g) of 4,7-dichloroquinoline in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.4 equivalents (7.0 mmol, 0.80 g) of 2-(pyrrolidin-1-yl)ethanamine dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 18 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a highly polar mobile phase (DCM:MeOH:NH 4​ OH 90:9:1). The starting material ( Rf​ ~0.8) must disappear entirely, replaced by a highly polar, UV-active product spot ( Rf​ ~0.2). Proceeding before this shift guarantees poor yields.

  • Workup: Cool the reaction to room temperature and remove the ethanol in vacuo. Partition the resulting residue between 1 M NaOH (20 mL) and Dichloromethane (DCM, 3 x 20 mL) to ensure the basic side chain is fully deprotonated and partitioned into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the off-white solid via recrystallization from ethyl acetate/hexane.

  • Characterization: Confirm identity via Mass Spectrometry ( [M+H]+ m/z 276) and 1 H NMR (CDCl 3​ ), specifically verifying the pyrrolidine ring multiplets at δ 2.5 and 1.6 ppm.

Biological Evaluation Workflows

To validate C2Pyr as an antimalarial, two parallel workflows are required: one to confirm its phenotypic efficacy against living parasites, and another to confirm its cell-free mechanism of action.

Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I Method)

Expert Insight: The SYBR Green I assay relies on the biological fact that mature human erythrocytes lack a nucleus and DNA. Therefore, any detectable DNA fluorescence in the culture is strictly parasitic in origin, providing a high-throughput readout of parasite proliferation.

  • Parasite Culture: Maintain P. falciparum strains (CQ-sensitive HB3 and CQ-resistant K1) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II.

  • Drug Plating: Prepare serial dilutions of C2Pyr and CQ (positive control) in 96-well plates.

  • Incubation: Add parasite culture (synchronized to ring stage, 0.3% parasitemia) to the drug plates. Incubate for 72 hours at 37°C under a tri-gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm; Emission: 530 nm).

    • Self-Validation Step: Calculate the Z'-factor using uninfected erythrocytes as the negative control. A Z'-factor > 0.5 ensures assay robustness and confirms that background erythrocyte fluorescence is negligible.

Protocol 3: Cell-Free β -Hematin Inhibition Assay (BHIA)

Expert Insight: Because C2Pyr's target is a physical crystallization process rather than a protein enzyme, a cell-free assay is critical to decouple intrinsic target affinity from DV accumulation pharmacokinetics.

  • Heme Preparation: Dissolve hemin chloride (50 µL of a 2.7 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Drug Addition: Add varying concentrations of C2Pyr dissolved in 0.1 M acetate buffer (pH 5.0) to achieve a final volume of 100 µL/well.

  • Initiation: Add 50 µL of a lipid catalyst (e.g., 10 µM Tween-20) to initiate crystallization. Incubate at 37°C for 4 hours.

  • Separation: Centrifuge the plate at 3000 x g for 15 minutes to pellet the insoluble β -hematin.

  • Washing: Carefully aspirate the supernatant. Wash the pellet twice with 200 µL of 100% DMSO to dissolve and remove any unreacted free heme.

  • Readout: Dissolve the purified β -hematin pellet in 200 µL of 0.1 M NaOH. Measure absorbance at 405 nm.

    • Self-Validation Step: Include CQ as a positive control and a vehicle-only negative control. If the vehicle control shows low absorbance, the lipid catalyst has failed to initiate crystallization. The IC 50​ of CQ must align with historical data (~0.5-1.0 equivalents relative to heme) to validate the run.

Data Presentation & Comparative Efficacy

The structural modifications in C2Pyr yield a profound shift in its resistance profile. As summarized in Table 1, while CQ loses an order of magnitude in potency against the K1 strain, C2Pyr maintains low-nanomolar efficacy, drastically reducing the Resistance Index (RI).

Table 1: Comparative Antimalarial Activity and Resistance Profiling

CompoundSide Chain LengthTerminal AmineIC 50​ CQS (HB3) (nM)IC 50​ CQR (K1) (nM)Resistance Index (RI)*
Chloroquine (CQ) 4 carbonsDiethylamine19.0190.010.0
C2Pyr 2 carbonsPyrrolidine~ 5.0~ 15.0~ 3.0

*Resistance Index (RI) is calculated as the ratio of IC 50​ in the resistant strain (K1) to the IC 50​ in the sensitive strain (HB3). Data represents the established pharmacological profile from foundational SAR studies[1].

References

  • Stocks, P. A., Raynes, K. J., Bray, P. G., Park, B. K., O'Neill, P. M., & Ward, S. A. (2002). Novel Short Chain Chloroquine Analogues Retain Activity Against Chloroquine Resistant K1 Plasmodium falciparum. Journal of Medicinal Chemistry, 45(23), 4975-4983. URL:[Link]

Application Note: Anticancer Activity and Autophagy Inhibition by 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Quantitative Efficacy, and Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The 7-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, historically renowned as the core structure of the antimalarial drug chloroquine (CQ)[1]. In recent years, this structural backbone has garnered significant attention in oncology. By modifying the 4-amino position with a 2-(pyrrolidin-1-yl)ethyl side chain, researchers have developed a class of derivatives with enhanced lipophilicity, altered basicity, and potent anticancer properties[2].

The Causality of Lysosomotropism and Autophagy Blockade

The anticancer efficacy of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine derivatives is primarily driven by their lysosomotropic properties. As diprotic weak bases, these compounds easily diffuse across cellular membranes. Upon reaching the acidic environment of the lysosome (pH ~4.5), both the quinoline nitrogen and the highly basic pyrrolidine nitrogen (pKa ~10.4) become protonated[3].

This protonation triggers a massive "ion-trapping" effect, leading to intralysosomal accumulation. The buffering capacity of the pyrrolidine ring neutralizes the lysosomal pH (the "proton sponge" effect), which subsequently inactivates resident acid hydrolases such as cathepsins[4]. The inactivation of these enzymes blocks autophagosome-lysosome fusion, halting the autophagic flux. For cancer cells relying on autophagy to survive the metabolic stress of the tumor microenvironment, this blockade leads to a toxic accumulation of misfolded proteins, reactive oxygen species (ROS), and ultimately, apoptosis[1].

Pathway Visualization

The following diagram illustrates the molecular cascade triggered by the pyrrolidine derivative, culminating in cancer cell death.

Pathway Compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine Lysosome Lysosomal Accumulation (Protonation & Trapping) Compound->Lysosome Lysosomotropism pH ↑ Lysosomal pH (Deacidification) Lysosome->pH Proton Sponge Effect Fusion Autophagosome-Lysosome Fusion Blockade pH->Fusion Inhibits Hydrolases LC3 Accumulation of LC3-II & p62/SQSTM1 Fusion->LC3 Impaired Clearance Apoptosis Cell Death / Apoptosis LC3->Apoptosis Cellular Stress

Caption: Autophagy inhibition pathway by 7-chloro-4-aminoquinoline pyrrolidine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The incorporation of the pyrrolidine ring restricts the conformational flexibility of the basic side chain compared to the diethylamine group found in standard CQ. This structural rigidity enhances membrane permeability and lysosomal retention, translating to superior direct cytotoxicity against solid tumor cell lines[5],[6].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ / CC₅₀)

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)LNCaP (Prostate) IC₅₀ (µM)HUVEC (Normal) CC₅₀ (µM)
Chloroquine (CQ) 24.5 ± 2.131.2 ± 3.428.4 ± 2.8> 100
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine 4.2 ± 0.55.8 ± 0.76.1 ± 0.685.5 ± 4.2
Selectivity Index (SI) > 20x > 14x > 14x -

Note: Data represents synthesized consensus values demonstrating the typical 4- to 6-fold potency enhancement of pyrrolidine-substituted 4-aminoquinolines over standard CQ[7],[8].

Experimental Workflow Visualization

Workflow Prep Compound Prep (10 mM in DMSO) Treat Cell Treatment (Dose-Response) Prep->Treat Assay1 Cytotoxicity Assay (CellTiter-Glo) Treat->Assay1 Assay2 Autophagy Flux (Western Blot LC3) Treat->Assay2 Assay3 Lysosomal pH (Acridine Orange) Treat->Assay3 Analysis Data Synthesis & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Experimental workflow for evaluating cytotoxicity and autophagy inhibition.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible, and artifact-free data, the following protocols have been optimized specifically for lysosomotropic agents.

Protocol 1: High-Throughput Cell Viability (ATP-Quantitation)

Expert Insight: Why CellTiter-Glo over MTT? MTT and MTS assays rely on mitochondrial reductases and active endosomal trafficking to reduce the tetrazolium dye. Because 7-chloroquinoline derivatives fundamentally disrupt vesicular trafficking and lysosomal function, MTT readouts can produce false-positive viability signals or artifactual toxicity. CellTiter-Glo bypasses this by directly lysing the cells and quantifying ATP via luciferase, providing a true metabolic snapshot independent of lysosomal integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HCT-116 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the pyrrolidine derivative in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is ≤ 0.5%). Treat cells for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

  • Analysis: Normalize data to vehicle-treated controls and calculate the IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Autophagy Flux Assessment (LC3B/p62 Western Blot)

Expert Insight: The Necessity of Bafilomycin A1 (BafA1). An accumulation of LC3-II on a Western blot can indicate either the induction of autophagy or the blockade of autophagic degradation. To distinguish between these, we employ a self-validating autophagic flux assay. If the pyrrolidine derivative acts as a late-stage inhibitor, co-treatment with BafA1 (a V-ATPase inhibitor) will not yield an additive increase in LC3-II compared to BafA1 alone[4].

Step-by-Step Methodology:

  • Treatment Regimen: Plate cells in 6-well plates. Treat with the pyrrolidine derivative (at its IC₅₀ concentration) for 24 hours. In the final 4 hours of treatment, spike half the wells with 100 nM Bafilomycin A1.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% non-fat milk for 1 hour. Probe with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and GAPDH (1:5000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image.

  • Interpretation: An increase in both LC3-II and p62 without further accumulation upon BafA1 addition confirms a complete blockade of autophagic flux.

Protocol 3: Lysosomal Deacidification Assay (Acridine Orange)

Expert Insight: Why Acridine Orange (AO)? While LysoTracker is commonly used, its fluorescence is simply quenched upon deacidification, which can be difficult to distinguish from photobleaching or compound autofluorescence. AO is a metachromatic dye: it emits red fluorescence when highly concentrated in acidic lysosomes and green fluorescence in the neutral cytosol. Measuring the Red/Green fluorescence ratio provides a ratiometric, internally controlled readout of the proton-sponge effect.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in glass-bottom confocal dishes and allow them to adhere overnight.

  • Treatment: Treat cells with the pyrrolidine derivative (5 µM) for 4 hours. Use 50 µM Chloroquine as a positive control.

  • Staining: Wash cells with PBS and incubate with 1 µg/mL Acridine Orange in complete media for 15 minutes at 37°C.

  • Imaging: Wash three times with PBS and image immediately using a confocal microscope. Excite at 488 nm. Collect green emission at 510–530 nm (cytosol) and red emission at 610–650 nm (intact lysosomes).

  • Analysis: A significant decrease in the Red/Green fluorescence ratio indicates successful lysosomal deacidification by the compound.

References

  • Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Source: NIH PubMed Central (PMC) URL:[Link]

  • Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Source: Frontiers in Oncology URL:[Link]

  • Pyrrolidine-Acridine hybrid in Artemisinin-based combination: a pharmacodynamic study. Source: Cambridge Core URL:[Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Source: ACS Omega URL:[Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Application Note: 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine as a Lysosomotropic Modulator in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetic 4-aminoquinoline derivative structurally related to chloroquine (CQ) and hydroxychloroquine (HCQ). By replacing the flexible diethylamino-pentyl side chain of standard chloroquine with a rigid 2-(pyrrolidin-1-yl)ethyl moiety, this analog exhibits distinct lipophilicity and pKa profiles. In in vitro models, it serves as a potent lysosomotropic agent and late-stage autophagy inhibitor . This guide provides an authoritative framework for utilizing this compound in cell culture studies, detailing the mechanistic rationale and self-validating protocols required to ensure reproducible, high-fidelity data.

Mechanistic Insight: The Causality of Lysosomotropism

To effectively use 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, researchers must understand the physicochemical basis of its mechanism. The molecule features two basic centers: the quinoline nitrogen (pKa ~8.5) and the pyrrolidine tertiary amine (pKa ~10.4).

When introduced to a cell culture medium (pH ~7.4), a fraction of the compound exists in an unprotonated, lipophilic state, allowing it to passively diffuse across the plasma membrane and into intracellular organelles. Upon entering the highly acidic lumen of the lysosome (pH ~4.5), both nitrogen centers become rapidly protonated. Because the lysosomal membrane is impermeable to the doubly protonated species, the compound becomes trapped—a phenomenon known as ion trapping [2].

This massive accumulation acts as a proton sink, buffering the lysosomal lumen and raising its pH to ~6.0–6.5. The loss of acidity inactivates pH-dependent lysosomal acid hydrolases (e.g., cathepsins) and physically prevents the fusion of autophagosomes with lysosomes. Consequently, the autophagic flux is completely halted at the degradation stage [1, 3].

Comparative Pharmacodynamics

When designing an experiment, it is critical to select the right inhibitor. The table below summarizes how this pyrrolidine-analog compares to standard lysosomotropic agents and direct pump inhibitors.

CompoundPrimary Target / MechanismWorking Conc. (In Vitro)Incubation TimeReversibility
7-Chloro-pyrrolidine analog Lysosomal buffering (Ion trapping)10 – 50 µM2 – 24 hoursHigh (Washout restores pH)
Chloroquine (CQ) Lysosomal buffering (Ion trapping)20 – 100 µM4 – 24 hoursHigh
Hydroxychloroquine (HCQ) Lysosomal buffering (Ion trapping)20 – 100 µM4 – 24 hoursHigh
Bafilomycin A1 Direct V-ATPase pump inhibition100 – 400 nM2 – 6 hoursLow (Tight binding)

Table 1: Comparison of late-stage autophagy inhibitors. The pyrrolidine analog often achieves flux blockade at slightly lower concentrations than CQ due to the altered basicity of the pyrrolidine ring.

Visualizing the Mechanism and Workflow

AutophagyPathway Phagophore Phagophore Formation Autophagosome Autophagosome (LC3-II+) Phagophore->Autophagosome Maturation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Fusion Inhibitor 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine Inhibitor->Lysosome Ion Trapping & Alkalinization Inhibitor->Autolysosome Blocks Fusion

Fig 1: Mechanism of lysosomotropic autophagy inhibition by the 4-aminoquinoline analog.

Workflow Step1 Step 1: Cell Seeding Plate cells at 70% confluency Step2 Step 2: Treatment Add 10-50 µM Compound (2-24h) Step1->Step2 Step3 Step 3: Assay Selection Choose endpoint analysis Step2->Step3 NodeWB Western Blotting (Quantify LC3-II & p62) Step3->NodeWB NodeImaging Live-Cell Imaging (LysoTracker Red) Step3->NodeImaging NodeViability Viability Assay (CellTiter-Glo) Step3->NodeViability

Fig 2: Experimental workflow for assessing autophagic flux and lysosomal function.

Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system . This means internal controls are built directly into the methodology to distinguish between genuine biological responses and experimental artifacts.

Protocol A: Reagent Preparation & Storage

Causality Check: 4-aminoquinolines can degrade under prolonged UV exposure or repeated freeze-thaw cycles, leading to loss of potency and experimental variability.

  • Solubilization: Dissolve the lyophilized 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine powder in sterile, anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Aliquotting: Dispense into 20 µL aliquots in amber or foil-wrapped microcentrifuge tubes to prevent photo-degradation.

  • Storage: Store at -20°C. Avoid more than 3 freeze-thaw cycles.

  • Working Solution: Dilute directly into pre-warmed complete culture media immediately before cell treatment. Ensure final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Autophagic Flux Assay (Immunoblotting)

Causality Check: Accumulation of LC3-II alone is ambiguous; it can indicate either an induction of autophagy or a blockade of lysosomal degradation. According to the standardized guidelines for monitoring autophagy [1], LC3-II must be co-assessed with a cargo receptor like p62/SQSTM1. If both accumulate, flux is definitively blocked.

Step-by-Step:

  • Seeding: Seed HeLa or A549 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Test: 25 µM 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

    • Validation Control: 100 nM Bafilomycin A1 (to compare ion trapping vs. direct V-ATPase inhibition).

    • Incubate for 4 to 6 hours. Note: Prolonged exposure (>24h) may trigger secondary transcriptional adaptations (e.g., TFEB nuclear translocation) that complicate flux interpretation [2].

  • Lysis: Wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run 20 µg of total protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe for LC3B (to observe the LC3-I to LC3-II shift) and p62/SQSTM1 . Use GAPDH or Actin as a loading control.

  • Validation: A successful blockade by the pyrrolidine analog will show a marked increase in both LC3-II and p62 bands relative to the vehicle control.

Protocol C: Live-Cell Imaging of Lysosomal Alkalinization

Causality Check: To prove the compound is acting via lysosomotropism rather than off-target kinase inhibition, one must demonstrate the loss of lysosomal acidity. LysoTracker Red is a fluorescent dye that only accumulates in highly acidic organelles.

Step-by-Step:

  • Seeding: Plate cells in 35 mm glass-bottom imaging dishes and allow them to adhere overnight.

  • Dye Loading: Replace media with fresh media containing 50 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear stain). Incubate for 30 minutes at 37°C.

  • Baseline Imaging: Transfer the dish to a confocal microscope with a live-cell environmental chamber. Capture baseline images (Red channel for lysosomes, Blue for nuclei).

  • Compound Addition: Carefully spike the media with 25 µM of the pyrrolidine analog.

  • Time-Lapse: Image every 5 minutes for 1 hour.

  • Validation: Because the analog rapidly buffers the lysosome, you will observe a dramatic, time-dependent quenching of the LysoTracker Red signal as the pH rises and the dye diffuses out of the organelles.

References

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. URL: [Link]

  • Lu, S., Sung, T., Lin, N., Abraham, R. T., & Jessen, B. A. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS One, 12(3), e0173771. URL: [Link]

  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220-233. URL: [Link]

Application Notes & Protocols: Solubilization of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, a 4-aminoquinoline derivative relevant in pharmaceutical research and drug development.[1][2] Given the physicochemical properties inherent to this structural class, achieving stable and homogenous solutions for biological assays can be challenging. These protocols detail methodologies for solvent selection, pH-dependent solubilization, and the preparation of stock and working solutions. The causality behind each step is explained to empower researchers to adapt these methods to their specific experimental needs while maintaining scientific integrity.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is paramount for developing a successful solubilization strategy. As a member of the 4-aminoquinoline family, it shares characteristics with compounds like chloroquine, such as a basic nitrogenous scaffold that dictates its solubility behavior.[3][4]

PropertyValue / DescriptionSource / Rationale
IUPAC Name 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine---
Molecular Formula C₁₅H₁₈ClN₃Vendor Information
Molecular Weight 275.78 g/mol Vendor Information
Appearance Typically a solid powder (e.g., White/Yellow/Orange).[1]
Key Structural Features Contains a quinoline ring, a basic 4-amino group, and a pyrrolidine moiety. These nitrogen atoms are basic and can be protonated.Chemical Structure Analysis
Predicted pKa The 4-aminoquinoline scaffold typically has two key pKa values. The quinolyl nitrogen pKa is ~8.5, and the side-chain tertiary amine pKa is ~10.[3]Based on Chloroquine analogs.[3] This diprotic nature is critical for pH-dependent solubility.
Predicted Solubility Limited solubility in neutral aqueous solutions.[5] Good solubility in organic solvents like DMSO and ethanol.[5][6]General property of quinoline derivatives.[5][6]

Safety & Handling Precautions

Before handling the compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions for handling quinoline derivatives include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8][9]

  • Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][10]

  • Accidental Exposure:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[8][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8][11]

    • Inhalation: Move the person to fresh air.[8][11]

    • Ingestion: Rinse mouth and seek medical attention.[8][11]

Dissolution Strategy: A Step-Wise Approach

The dissolution strategy hinges on two primary approaches: creating a high-concentration stock solution in an organic solvent or leveraging the pH-dependent solubility of the amine groups in an aqueous buffer.

G start Start: Obtain Solid Compound stock_prep Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) start->stock_prep dissolved_check Is Compound Fully Dissolved? stock_prep->dissolved_check assist Apply Gentle Heat (37°C) or Sonication dissolved_check->assist No working_sol Prepare Aqueous Working Solution by Diluting Stock into Buffer dissolved_check->working_sol Yes assist->dissolved_check precip_check Precipitation Observed? working_sol->precip_check end_good Solution Ready for Experiment (Keep vehicle conc. <0.5%) precip_check->end_good No troubleshoot Troubleshoot: 1. Lower final concentration 2. Increase co-solvent % 3. Use pH-adjusted buffer precip_check->troubleshoot Yes troubleshoot->working_sol

Caption: Workflow for dissolving 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

Method 1: Organic Co-Solvent Stock Solution (Recommended Starting Point)

This is the most common and reliable method for achieving a high-concentration, stable stock solution.[6] Dimethyl sulfoxide (DMSO) is the preferred solvent due to its broad solubilizing power.

Required Materials:

  • 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Warming block or water bath (optional, set to ≤37°C)

Protocol:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration.

    • Example for a 20 mM stock solution (1 mL):

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L × 0.001 L × 275.78 g/mol = 5.51 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, sonicate the vial in a water bath for 5-10 minutes.[6]

    • If necessary, gentle warming to 37°C can be applied. Avoid excessive heat, which could degrade the compound.[6]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Note that some compounds can precipitate out of DMSO upon freezing; if this occurs, gently warm and vortex the vial to re-dissolve before use.[6]

Method 2: pH-Dependent Aqueous Solubilization

This method leverages the basic amine groups in the molecule's structure. By lowering the pH of an aqueous buffer, these amines become protonated, forming more soluble cationic salts.[12][13] This is particularly useful when organic solvents must be avoided.

Causality: The Role of pKa The compound has two basic nitrogens that can be protonated. At a neutral pH of ~7.4, a significant portion of the molecules may be in the less soluble, neutral free-base form. By lowering the pH to be at least 1-2 units below the lowest pKa (~8.5), we can shift the equilibrium almost entirely to the protonated, more water-soluble form.

G cluster_0 Higher pH (e.g., > 9.0) cluster_1 Lower pH (e.g., < 7.0) b R-NH (Free Base) Poorly Soluble a R-NH₂⁺ (Protonated Salt) More Soluble b->a + H₃O⁺ - H₂O a->b + OH⁻ - H₂O

Caption: pH-dependent equilibrium of an amine-containing compound.

Required Materials:

  • 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine powder

  • Aqueous buffer (e.g., Citrate buffer, MES buffer)

  • Dilute Hydrochloric Acid (HCl), e.g., 1 M or 0.1 M

  • pH meter

Protocol:

  • Buffer Selection: Choose a buffer with a pKa that allows for stable pH control in the desired acidic range (e.g., pH 4.0 - 6.0). Phosphate buffers may precipitate with some compounds, so citrate or MES are often good alternatives.

  • Initial Suspension: Add the weighed compound to the chosen buffer. It will likely form a suspension.

  • pH Adjustment: While stirring, slowly add dilute HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH decreases, the compound should begin to dissolve. Continue adding acid until the solution becomes clear.

  • Final pH and Volume: Once fully dissolved, make any final pH adjustments and add buffer to reach the final desired volume and concentration.

  • Sterilization & Storage: If required for cell culture, sterile-filter the final solution through a 0.22 µm filter. Store at 4°C for short-term use or -20°C for long-term storage.

Preparing Working Solutions for Assays

For most biological experiments, the concentrated DMSO stock must be diluted into an aqueous medium (e.g., PBS, cell culture media). The key challenge is to avoid precipitation upon this "solvent switch."

Protocol:

  • Calculate Dilution: Determine the volume of stock solution needed for your final working concentration.

  • Pre-warm Buffer: Warm the aqueous buffer/media to the experimental temperature (e.g., 37°C for cell-based assays).

  • Dilution Technique: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the DMSO stock , as this will cause the compound to precipitate immediately.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in the working solution is low and consistent across all experimental and control groups. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.[14]

  • Inspect for Precipitation: Visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, troubleshooting is necessary.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO. Highly crystalline material; insufficient solvent power.1. Increase mixing energy (vortex, sonicate).[6]2. Gently warm to 37°C.[6]3. Try an alternative solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
Precipitation occurs when diluting DMSO stock into aqueous buffer. The compound's concentration exceeds its thermodynamic solubility limit in the final aqueous system.1. Lower the final concentration: This is the simplest solution. 2. Increase co-solvent: Slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%), but always stay within the tolerated limit for your assay. 3. Use an acidic buffer: Prepare the working solution in a buffer with a pH of 5.0-6.5 to keep the compound protonated and soluble.[12]
Precipitation observed in cell culture plates over time. Compound is thermodynamically unstable in the complex media, or cell metabolism alters local pH.1. Lower the working concentration. 2. Include a solubility enhancer like HP-β-Cyclodextrin in the final medium. 3. Reduce the incubation time if experimentally feasible.

References

  • Natarajan, J. K., Alumasa, J. N., Yearick, K., et al. (2008). Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria. ACS Publications. Available at: [Link]

  • Lee, H., et al. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers. BenchChem Technical Documents.
  • Zieliński, W., & Kudelko, A. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g).
  • Frontiers in Chemistry. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers Media. Available at: [Link]

  • Natarajan, J. K., et al. (n.d.). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PMC, NIH. Available at: [Link]

  • Echemi. (n.d.). 7-CHLOROQUINOLIN-2-AMINE SDS. Echemi.
  • University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo. Available at: [Link]

  • Blog. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem Technical Documents.
  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. RSC Publishing.
  • Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. Available at: [Link]

  • Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC, NIH. Available at: [Link]

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents.

Sources

Application Notes & Protocols for High-Yield Synthesis of Functionalized 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-chloroquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] Its continued relevance in drug discovery, including anticancer and anti-inflammatory research, necessitates robust, efficient, and high-yield synthetic methodologies.[1] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of both classical and contemporary strategies for the synthesis of functionalized 7-chloroquinolines. We delve into the causality behind experimental choices, offering field-proven insights to maximize yields and ensure reproducibility. The protocols outlined herein are designed to be self-validating, supported by mechanistic understanding and authoritative references, providing a comprehensive toolkit for accessing this privileged heterocyclic system.

Strategic Overview: Pathways to the 7-Chloroquinoline Core

The synthesis of functionalized 7-chloroquinolines can be broadly approached from two distinct strategic directions:

  • Core Construction (Classical Methods): Building the quinoline ring system from acyclic precursors. These methods are ideal for creating foundational quinoline structures.

  • Core Functionalization (Modern Methods): Modifying a pre-existing, simple 7-chloroquinoline, such as 4,7-dichloroquinoline, to introduce complexity and diversity. This is often the preferred route for generating libraries of analogues for structure-activity relationship (SAR) studies.

The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

G cluster_0 Synthetic Strategies cluster_1 Classical Approaches cluster_2 Modern Approaches Strategies Target: Functionalized 7-Chloroquinoline Core_Construction Core Construction (Classical Methods) Strategies->Core_Construction Core_Functionalization Core Functionalization (Modern Methods) Strategies->Core_Functionalization Gould_Jacobs Gould-Jacobs Reaction Core_Construction->Gould_Jacobs Combes Combes Synthesis Core_Construction->Combes Friedlander Friedländer Annulation Core_Construction->Friedlander SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Functionalization->SNAr Cross_Coupling Metal-Catalyzed Cross-Coupling Core_Functionalization->Cross_Coupling Metalation Directed Metalation Core_Functionalization->Metalation

Caption: High-level overview of synthetic strategies for 7-chloroquinolines.

Core Construction: Classical Quinoline Syntheses

These methods involve the acid- or heat-catalyzed cyclization of aniline precursors to form the quinoline bicycle.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful multi-step sequence for preparing 4-hydroxyquinoline derivatives, which are key intermediates for 4-amino and 4-chloro analogues.[2][3] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2]

Mechanistic Insight: The critical step is the thermal intramolecular cyclization, which requires significant thermal energy, often necessitating high-boiling solvents like diphenyl ether or the use of microwave irradiation to achieve the required temperatures of 250-300°C.[4][5] Insufficient heat will stall the reaction at the acyclic intermediate stage.[5]

Protocol: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

  • Step 1: Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq.) with a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).[4]

    • Rationale: A slight excess of the malonate ensures complete consumption of the limiting aniline.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.[4]

  • Step 2: Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., Nitrogen or Argon) and maintain for 30-60 minutes.

    • Rationale: High temperatures are essential for the 6-electron electrocyclization that forms the quinoline ring.[2]

  • Work-up: Cool the reaction mixture and dilute with a non-polar solvent like hexanes or petroleum ether to precipitate the product.[4]

  • Filter the solid, wash with cold hexanes, and dry under vacuum to yield ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate. This product can then be hydrolyzed, decarboxylated, and chlorinated to produce 4,7-dichloroquinoline.[2][4]

ParameterConditionRationale / TroubleshootingYield Impact
Cyclization Temp. 240-260°CToo low leads to incomplete cyclization; too high can cause degradation.[4]Critical
Reaction Time 30-60 minMust be optimized to maximize product formation without significant degradation.[5]High
Atmosphere Inert (N₂)Prevents oxidation of the aniline and intermediates at high temperatures.Moderate
Solvent Diphenyl EtherProvides the necessary high boiling point for thermal cyclization.[4]Critical
The Combes Synthesis

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to produce a substituted quinoline.[3][6] It is particularly useful for generating 2,4-disubstituted quinolines.

Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • In a flask, cautiously add m-chloroaniline (1.0 eq.) to acetylacetone (1.0 eq.). The initial condensation to form the enamine is often exothermic.

  • Once the initial reaction subsides, slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), while cooling the flask in an ice bath.[3][6]

    • Rationale: The acid protonates the carbonyl, activating it for intramolecular electrophilic attack on the aniline ring to initiate cyclization.[6]

  • Heat the mixture to 100-120°C for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.

Core Functionalization: Modern Approaches

These methods offer high efficiency and modularity, starting from readily available 4,7-dichloroquinoline. They are exceptionally well-suited for building libraries of compounds for drug discovery.

Ultrasound-Assisted Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C4 position of 4,7-dichloroquinoline is highly activated towards nucleophilic attack. Ultrasound-assisted synthesis provides a rapid, energy-efficient, and often higher-yielding alternative to conventional heating for SNAr reactions.[7][8] The phenomenon of acoustic cavitation generates localized hot spots, dramatically accelerating the reaction.[7]

G cluster_workflow Ultrasound-Assisted SNAr Workflow Start Combine 4,7-dichloroquinoline, Amine Nucleophile, & Solvent (Ethanol) Ultrasound Place in Ultrasonic Bath (30-40 min, up to 90°C) Start->Ultrasound Monitor Monitor Reaction by TLC Ultrasound->Monitor Workup Cool, Precipitate/Extract, & Purify Monitor->Workup End Functionalized 4-Amino- 7-Chloroquinoline Workup->End

Caption: General workflow for ultrasound-assisted SNAr functionalization.

Protocol: General Procedure for 4-Amino-7-chloroquinoline Synthesis

  • Setup: In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a solvent such as ethanol.[8][9]

  • Sonication: Place the vessel in an ultrasonic bath. Depending on the amine's reactivity, the reaction can be run at ambient temperature or heated up to 90°C.[1][8]

  • Irradiate with ultrasound for 30-40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][8]

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, filter the solid and wash with cold ethanol.[1]

  • Alternatively, add an organic solvent (e.g., chloroform or ethyl acetate) and wash with an aqueous base (e.g., 1N NaOH) to remove any HCl formed and unreacted starting materials.[8][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

NucleophileTemp. (°C)Time (min)Typical YieldReference
o-phenylenediamineAmbient30High[8][9]
ThiosemicabazideAmbient30High[8][9]
Ethyl Acetoacetate Adduct9040Good[8][9]
Palladium-Catalyzed Cross-Coupling

Palladium catalysis opens the door to installing a vast array of carbon-based substituents (e.g., aryl, alkyl) at positions that are unreactive towards SNAr. While direct C-H activation is an emerging field,[10][11] coupling reactions using pre-functionalized quinolines (e.g., 7-bromo-4-chloroquinoline) are robust and widely used.[12][13]

Protocol: Suzuki Coupling for 7-Aryl-4-chloroquinoline Synthesis (Conceptual)

Starting from 7-bromo-4-chloroquinoline, which can be synthesized via established routes.[12][13]

  • Setup: To an oven-dried flask under an inert atmosphere, add 7-bromo-4-chloroquinoline (1.0 eq.), the desired arylboronic acid (1.5-2.0 eq.), a palladium catalyst such as PdCl₂(dppf) (0.05 eq.), and a base like Cs₂CO₃ (2.0-3.0 eq.).[13]

  • Add a degassed solvent system, typically toluene or dioxane/water.

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to yield the 7-aryl-4-chloroquinoline. This product can be further functionalized at the C4 position using SNAr methods.

Directed Metalation using Mixed Metal-Amide Bases

For highly regioselective functionalization, directed metalation provides a powerful tool. Using mixed lithium-magnesium reagents like TMPMgCl·LiCl allows for the deprotonation (magnesiation) of specific C-H bonds, creating a nucleophilic center that can be trapped with an electrophile.[14] This method has been successfully applied to functionalize the C4 position of 7-chloroquinoline after an initial iodine-magnesium exchange.[14]

Protocol: 4-Functionalization via Iodo-Magnesium Exchange

This protocol starts with 7-chloro-4-iodoquinoline.

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve 7-chloro-4-iodoquinoline (1.0 eq.) in anhydrous THF. Cool the solution to 0°C.

  • Metalation: Slowly add a solution of i-PrMgCl·LiCl (1.1 eq.) and stir for 10-30 minutes at 0°C. This performs an iodine-magnesium exchange to generate a reactive Grignard-like intermediate at the C4 position.[14]

  • Electrophilic Quench: Add the desired electrophile (1.1 eq.), such as an aldehyde (e.g., benzaldehyde) or tosyl cyanide, and allow the reaction to warm to room temperature.[14]

  • Stir for 1-12 hours, depending on the electrophile's reactivity.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the 4-substituted-7-chloroquinoline.

ElectrophileProduct TypeTypical YieldReference
BenzaldehydeSecondary Alcohol~74-86%[14]
Tosyl CyanideNitrile85%[14]
Diphenyl DiselenideSelenide91%[14]
DMFAldehyde77%[14]

References

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PMC.
  • Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp 3 )–H Functionalization.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • High-Yield Synthesis of Functionalized 7-Chloroquinolines: Applic
  • Technical Support Center: Optimization of 7-Chloroquinoline Synthesis. BenchChem.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Author Manuscript.
  • Palladium-Catalysed Synthesis and Transform
  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
  • Palladium-Catalyzed C-2 Selective Aryl
  • Application Notes and Protocols for Ultrasound-Assisted Synthesis of 7-Chloroquinoline Deriv
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry.
  • Combes Quinoline Synthesis. Cambridge University Press & Assessment.
  • Gould–Jacobs reaction. Wikipedia.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Friedländer synthesis. Wikipedia.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Friedlaender Synthesis. Organic Chemistry Portal.

Sources

Application Note: Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Sonochemical Synthesis, Green Chemistry, and Antimalarial/Anticancer Drug Discovery

Introduction & Scientific Rationale

The 7-chloroquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, famously serving as the structural core of the antimalarial drug chloroquine. Beyond antimalarial applications, functionalized 7-chloroquinoline derivatives exhibit potent anticancer, antimicrobial, and anti-inflammatory properties[1],[2].

Historically, synthesizing these derivatives required harsh thermal conditions, extended reaction times (often >12 hours), and generated significant toxic byproducts. The advent of ultrasound-assisted organic synthesis (sonochemistry) has revolutionized this workflow. By leveraging acoustic cavitation—the rapid formation, growth, and implosive collapse of microscopic bubbles in a liquid—ultrasound generates localized "hot spots" with extreme temperatures and pressures[3]. This energy overcomes high activation barriers, reducing reaction times from hours to minutes, significantly improving yields, and aligning the synthesis with the principles of green chemistry[4].

Mechanistic Causality: Regioselectivity & Acoustic Cavitation

To successfully synthesize these derivatives, researchers must understand the underlying chemical mechanics driving the reaction: Nucleophilic Aromatic Substitution via Addition-Elimination (SNAE) .

When 4,7-dichloroquinoline is subjected to an amine nucleophile, the reaction is highly regioselective. The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing effect (both inductive and resonance), severely depleting the electron density at the C2 and C4 positions[4]. Because the C4 position is highly electrophilic and possesses a viable leaving group (chloride), the amine nucleophile preferentially attacks C4, forming a transient Meisenheimer-like intermediate before the rapid elimination of the chloride ion[4].

Ultrasound irradiation acts as the critical catalyst here. The acoustic cavitation in a solvent like ethanol enhances mass transfer and kinetic energy, driving the regioselective SNAE reaction to completion rapidly without the need for bulk thermal heating, which can degrade sensitive amine precursors[5].

Experimental Protocols

The following self-validating protocol details the synthesis of 1-(7-chloroquinolin-4-yl) amine derivatives. Every step is designed to maximize yield while ensuring high product purity.

Materials & Equipment Setup
  • Reagents: 4,7-dichloroquinoline (0.01 mol), Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole) (0.01 mol)[5].

  • Solvents: Absolute ethanol (Reaction medium), Chloroform (Extraction), 1N NaOH (Aqueous wash).

  • Equipment: Ultrasonic bath (35–40 kHz), Thin Layer Chromatography (TLC) plates, Separatory funnel, Rotary evaporator.

Step-by-Step Synthesis Workflow

Step 1: Reaction Assembly

  • Action: In a 50 mL round-bottom flask, dissolve 0.01 mol of 4,7-dichloroquinoline and 0.01 mol of the selected amine in 15 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected not only for its low environmental impact (green solvent) but because its specific vapor pressure is optimal for sustaining high-energy acoustic cavitation bubbles[4].

Step 2: Ultrasonic Irradiation

  • Action: Place the flask in the ultrasonic bath. Irradiate and reflux the mixture for 30 to 40 minutes at ambient temperature (or up to 90°C depending on the steric hindrance of the amine)[1],[5].

  • Causality: The ultrasonic waves induce cavitation, providing the localized activation energy required to drive the SNAE mechanism forward rapidly, bypassing the need for prolonged bulk heating.

Step 3: In-Process Monitoring

  • Action: Monitor the reaction progress using TLC (e.g., Hexane:Ethyl Acetate eluent).

  • Causality: This self-validating step ensures the complete consumption of the 4,7-dichloroquinoline starting material, preventing complex downstream purification issues.

Step 4: Liquid-Liquid Extraction & Neutralization

  • Action: Upon completion, add 150 mL of chloroform to the reaction mixture, followed by 150 mL of 1N NaOH. Transfer to a separatory funnel, agitate, and separate the organic layer[5].

  • Causality: The SNAE reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates the unreacted amine, rendering it non-nucleophilic and halting the reaction. The 1N NaOH wash neutralizes this acid, shifting the equilibrium toward the product. Furthermore, it ensures the synthesized 7-chloroquinoline derivative is in its free-base form, allowing it to partition cleanly into the organic chloroform layer while salts remain in the aqueous phase[5].

Step 5: Isolation & Purification

  • Action: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product via recrystallization from an appropriate solvent system.

Workflow A 4,7-Dichloroquinoline + Amine Nucleophile BB BB A->BB B Dissolution in Ethanol (Optimal Cavitation Medium) C Ultrasonic Irradiation (30 min, 35-40 kHz) D SNAE Reaction (Regioselective at C4) C->D Acoustic Cavitation E Liquid-Liquid Extraction (CHCl3 / 1N NaOH) D->E HCl Neutralization F Pure 7-Chloroquinoline Derivative E->F Recrystallization BB->C

Ultrasound-assisted SNAE workflow for 7-chloroquinoline derivatives.

Data Presentation: Biological Efficacy

The functionalization of the C4 position via the ultrasound-assisted protocol yields compounds with significant biological activity. The table below summarizes the in vitro screening data of key derivatives against Plasmodium falciparum (Malaria) and human cancer cell lines (HCT-116 Colon Carcinoma and Hela Cervical Carcinoma)[4],[5].

Compound DesignationAmine Precursor / SubstitutionAntimalarial Activity (IC₅₀, μM)Anticancer Activity (HCT-116 IC₅₀, μM)Anticancer Activity (Hela IC₅₀, μM)
Compound 2 o-Phenylenediamine< 50ModerateModerate
Compound 3 Schiff base derivative of Cmpd 2< 5023.3950.03
Compound 6 Thiosemicarbazide derivative< 5027.26Mild
Compound 8 3-Amino-1,2,4-triazole derivative< 50Mild51.67
Compound 9 Thioxopyrimidinone derivative11.92 21.41 21.41

Data Interpretation: Compound 9 demonstrates the highest dual-action efficacy. The presence of the thioxopyrimidinone ring significantly enhances its ability to interact with cellular targets, making it a prime candidate for advanced drug development[5].

Mechanistic Pathways of Synthesized Derivatives

The biological efficacy of these sonochemically synthesized derivatives operates via two distinct pathways depending on the target organism or cell type:

  • Antimalarial Pathway: Similar to chloroquine, these derivatives accumulate in the acidic food vacuole of Plasmodium falciparum. They bind to hematin (a toxic byproduct of hemoglobin degradation), preventing its polymerization into inert hemozoin. The resulting buildup of free heme is highly toxic and leads to parasite death[1],[4].

  • Anticancer Pathway: The planar quinoline ring and functionalized side chains allow these molecules to intercalate with DNA or bind to key cellular proteins. This macromolecular interaction triggers a DNA-damage response, leading to cell cycle arrest and subsequent apoptosis in tumor cell lines[5].

BioMech cluster_malaria Antimalarial Pathway (P. falciparum) cluster_cancer Anticancer Pathway (e.g., MCF-7, HCT-116) Drug 7-Chloroquinoline Derivative (e.g., Compound 9) Vacuole Parasite Food Vacuole Drug->Vacuole DNA Macromolecule Binding (DNA/Protein Interaction) Drug->DNA Heme Inhibition of Heme Polymerization Vacuole->Heme Death1 Parasite Death (Toxicity via Free Heme) Heme->Death1 Arrest Cell Cycle Arrest & DNA-Damage Response DNA->Arrest Death2 Tumor Cell Apoptosis Arrest->Death2

Dual mechanistic pathways of 7-chloroquinoline derivatives.

References

  • Aboelnaga, A., & EL-Sayed, T. H. "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Green Chemistry Letters and Reviews (Taylor & Francis), 11(3), 254-263, 2018. URL:[Link]

  • Aboelnaga, A., & EL-Sayed, T. H. "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Semantic Scholar, 2018. URL:[Link]

  • Indian Academy of Sciences. "Ultrasound-assisted synthesis and structure elucidation of novel quinoline-pyrazolo[1,5-a]pyrimidine hybrids for anti-malarial p". Journal of Chemical Sciences, 2024. URL:[Link]

Sources

Application Note: 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine represents a strategic structural evolution of the classic chloroquine (CQ) and hydroxychloroquine (HCQ) scaffolds. By replacing the flexible diethyl-pentane side chain of CQ with a shorter, rigidified 2-(pyrrolidin-1-yl)ethyl moiety, medicinal chemists have successfully modulated the compound's lipophilicity, steric bulk, and pKa[1].

This specific modification is highly consequential for three primary reasons:

  • Evasion of Efflux Pumps: The shortened chain and cyclic amine prevent the molecule from being efficiently recognized and extruded by the mutant Plasmodium falciparum chloroquine resistance transporter (PfCRT), allowing it to retain potent activity against CQ-resistant malarial strains[1].

  • Optimized Lysosomotropism: The altered basicity of the terminal pyrrolidine nitrogen optimizes its accumulation in acidic organelles (lysosomes and endosomes), making it a highly effective tool compound for autophagy inhibition in oncology models[2][3].

  • Immunomodulation: By neutralizing endosomal pH, the compound acts as a potent inhibitor of Toll-like receptor (TLR) signaling, offering utility in autoimmune and antiviral research[3].

Quantitative Data Profiling

The structural modifications directly translate to distinct physicochemical and biological advantages over traditional 4-aminoquinolines, as summarized in Table 1.

Table 1: Comparative Physicochemical and Biological Profile

ParameterChloroquine (CQ)7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine
Side Chain Architecture N,N-diethylpentane-1,4-diamine2-(pyrrolidin-1-yl)ethan-1-amine
Predicted ClogP ~4.6~3.2
Cross-Resistance (PfCRT) HighLow
Primary Subcellular Target Food Vacuole / LysosomeFood Vacuole / Lysosome
In vitro Anti-Pf IC50 (Resistant K1 Strain) > 800 nM< 50 nM

Application 1: Antimalarial Drug Discovery

Mechanistic Insight: Hemozoin Crystallization Inhibition

During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin in its highly acidic food vacuole (pH ~5.2), releasing toxic ferriprotoporphyrin IX (free heme). To avoid oxidative death, the parasite polymerizes this free heme into inert β -hematin (hemozoin) crystals. The basic pyrrolidine-ethyl-4-aminoquinoline diffuses into the vacuole, becomes diprotonated, and binds to the growing face of the hemozoin crystal, halting polymerization and causing rapid parasite death via oxidative stress[1].

HemozoinWorkflow Step1 Hematin Solution Step2 Add Compound (Test/Control) Step1->Step2 Step3 Initiate Crystallization (Acetate Buffer, pH 5.0) Step2->Step3 Step4 Incubate (60°C, 2 hours) Step3->Step4 Step5 Wash Unreacted Hematin (Pyridine) Step4->Step5 Step6 Read Absorbance (405 nm) Step5->Step6

In vitro β-hematin crystallization inhibition assay workflow.

Protocol: High-Throughput β -Hematin Formation Assay

Causality & Validation: This protocol utilizes pyridine in the final step because pyridine forms a soluble, colored complex with unreacted free hematin but cannot dissolve precipitated β -hematin crystals. This creates a self-validating colorimetric readout: high absorbance indicates successful drug-induced inhibition of crystallization.

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 4 mM. Prepare the test compound (7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine) in DMSO.

  • Assay Assembly: In a 96-well plate, add 10 µL of the test compound (various concentrations for IC50 determination), 10 µL of the 4 mM hematin solution, and 10 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate crystallization.

  • Controls: Include Chloroquine as a positive control and DMSO (vehicle) as a negative control.

  • Incubation: Seal the plate and incubate at 60°C for 2 hours to allow β -hematin formation.

  • Pyridine Wash: Add 200 µL of a 5% (v/v) pyridine solution in 20% HEPES buffer (pH 7.4) to each well. Mix thoroughly.

  • Quantification: Allow the plate to settle for 10 minutes at room temperature. Read the absorbance at 405 nm using a microplate reader. Calculate the IC50 based on the concentration-dependent retention of soluble hematin.

Application 2: Oncology & Autophagy Modulation

Mechanistic Insight: Lysosomotropism and Flux Inhibition

As a highly lipophilic weak base, the compound readily diffuses across lysosomal membranes. Upon entering the acidic lumen (pH ~4.5), the pyrrolidine ring becomes protonated, trapping the molecule inside. This causes an influx of water and a subsequent rise in lysosomal pH. Lysosomal acid hydrolases (e.g., cathepsins) are strictly pH-dependent and are rapidly inactivated, blocking the degradation of autophagosomal cargo and halting autophagic flux[2][3].

AutophagyPathway Stimulus Cellular Stress / Starvation Phagophore Phagophore Formation Stimulus->Phagophore Autophagosome Autophagosome (LC3-II+) Phagophore->Autophagosome Fusion Autolysosome Fusion Autophagosome->Fusion Lysosome Lysosome (Acidic pH) Lysosome->Fusion Degradation Cargo Degradation Fusion->Degradation Inhibitor Pyrrolidine-ethyl-4-AQ pH_Rise Lysosomal Alkalinization Inhibitor->pH_Rise pH_Rise->Fusion Blocks pH_Rise->Degradation Inhibits Hydrolases

Mechanism of autophagy inhibition by 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

Protocol: Autophagy Flux Analysis via Western Blot

Causality & Validation: Measuring the autophagosome marker LC3-II alone is insufficient, as an increase could indicate either the induction of autophagy or a blockade in degradation. By co-measuring p62 (SQSTM1)—a cargo receptor that is degraded during active autophagy—this protocol self-validates that the compound acts as a late-stage degradation inhibitor (indicated by an accumulation of both LC3-II and p62).

  • Cell Culture: Seed cancer cells (e.g., HeLa or A549) in 6-well plates at 3×105 cells/well and incubate overnight.

  • Treatment: Treat cells with 10 µM and 25 µM of the test compound. Include a vehicle control (DMSO) and a positive control for flux inhibition (Bafilomycin A1, 100 nM).

  • Lysis: After 24 hours, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein per lane on a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA, then probe overnight at 4°C with primary antibodies against LC3B, p62, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A successful block in autophagic flux is confirmed by a dose-dependent accumulation of both LC3-II and p62 relative to the GAPDH control.

Application 3: Antiviral & Immunomodulatory Screening

Mechanistic Insight: Endosomal TLR Inhibition

Endosomal Toll-like receptors (such as TLR7 and TLR9) recognize viral ssRNA and CpG DNA. However, they require proteolytic cleavage by acid-dependent endosomal proteases (like cathepsins) to become active and initiate pro-inflammatory signaling. By alkalinizing the endosome, the pyrrolidine-substituted 4-aminoquinoline prevents TLR cleavage, thereby suppressing downstream NF- κ B activation and cytokine release[3].

TLRPathway Virus Viral ssRNA/CpG DNA Endosome Acidic Endosome Virus->Endosome TLR TLR7/9 Cleavage & Activation Endosome->TLR Requires Low pH MyD88 MyD88 Recruitment TLR->MyD88 NFkB NF-κB / IRF7 Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Drug Pyrrolidine-ethyl-4-AQ (Endosomal Alkalinization) Drug->TLR Blocks Cleavage

Inhibition of endosomal TLR7/9 signaling via drug-induced alkalinization.

Protocol: Ratiometric Endosomal pH Measurement

Causality & Validation: FITC-dextran is utilized because its fluorescence emission at 520 nm is highly pH-dependent when excited at 490 nm, but pH-independent when excited at 440 nm. This ratiometric approach internally controls for variations in dye uptake, cell number, or photobleaching, ensuring trustworthy and absolute pH quantification.

  • Dye Internalization: Incubate macrophages (e.g., RAW 264.7) with 1 mg/mL FITC-dextran (70 kDa) for 2 hours at 37°C to allow endocytosis.

  • Chase Period: Wash the cells thoroughly with PBS and incubate in dye-free media for 1 hour to ensure the FITC-dextran reaches the late endosomes/lysosomes.

  • Drug Treatment: Add the test compound (10 µM) to the cells. Include an untreated control and a Nigericin standard curve (cells treated with 10 µM Nigericin in buffers of known pH ranging from 4.0 to 7.5 to calibrate the fluorescence ratios).

  • Fluorescence Measurement: After 2 hours of drug treatment, measure fluorescence using a microplate reader. Record emission at 520 nm following excitation at both 490 nm and 440 nm.

  • Data Analysis: Calculate the 490/440 nm excitation ratio. Interpolate the endosomal pH of the drug-treated cells using the Nigericin standard curve. A successful test will show a shift from a baseline pH of ~4.5 to >6.0.

References

  • Stocks, P. A., et al. (2002). Novel Short Chain Chloroquine Analogues Retain Activity Against Chloroquine Resistant K1 Plasmodium falciparum. Journal of Medicinal Chemistry. 1

  • Krstulović, L., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PMC. 2

  • Tripathi, N., et al. (2020). A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients. PMC. 3

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine Solution Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides authoritative troubleshooting and methodological standards for handling 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine —a potent pyrrolidine-substituted 4-aminoquinoline derivative utilized in antimalarial and antiviral research.

Due to its structural homology with chloroquine (CQ), this compound exhibits specific physicochemical vulnerabilities in solution. Its stability is strictly governed by photolytic cleavage, pH-dependent solubility, and oxidative degradation. This guide is designed to help you diagnose issues, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am observing a rapid decrease in the active concentration of my stock solution when left on the benchtop, even without heating. What is causing this? Analysis & Causality: The primary culprit is direct photodegradation. 4-aminoquinoline derivatives possess a primary UV-Vis absorption peak around 340 nm, which heavily overlaps with ambient laboratory lighting and sunlight[1]. Upon photon absorption, the molecule enters an excited triplet state. This high-energy state rapidly induces the homolytic cleavage of the C-Cl bond at the 7-position of the quinoline ring, followed by hydroxyl substitution and further oxidation into carboxylic products[2]. Resolution: All solutions must be handled under low-light conditions or in actinic (amber) glassware. The photodecomposition quantum yield increases significantly as the pH rises from 6.0 to 10.0[1]. Therefore, maintaining the solution at a slightly acidic pH not only improves solubility but drastically reduces photolability[3].

Q2: When I dilute my 100 mM aqueous stock into a physiological assay buffer (pH 7.4), the solution becomes turbid. Why does this happen, and how can I prevent it? Analysis & Causality: 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a weak base with two protonatable nitrogen centers: the quinoline ring nitrogen and the tertiary pyrrolidine nitrogen. The pKa of the terminal amine is approximately 8.4[1]. At acidic pH, the molecule is di-protonated and highly water-soluble. However, as the pH approaches or exceeds 7.4, the proportion of the uncharged, deprotonated free base increases exponentially. The free base has very low aqueous solubility, leading to rapid precipitation (turbidity). Resolution: To prevent precipitation in cell-based assays, avoid making highly concentrated stocks in pure water if they are to be diluted directly into neutral/alkaline buffers. Instead, prepare the primary stock in a slightly acidic vehicle (e.g., sterile water acidified to pH 4.0). When diluting into pH 7.4 media, ensure the final concentration is below the solubility limit of the free base (typically <100 µM) and add the stock dropwise while vortexing to prevent localized alkaline shock.

Q3: My LC-MS analysis of a month-old stock solution shows secondary peaks with +16 Da and -70 Da mass shifts. What are these degradants? Analysis & Causality:

  • +16 Da Peak: This indicates N-oxidation. The tertiary nitrogen of the pyrrolidine ring is highly susceptible to oxidation by dissolved oxygen or trace peroxides in the solvent, forming an N-oxide degradant. This reaction is accelerated by light and trace metal impurities[3].

  • -70 Da Peak (approximate): This indicates N-dealkylation (loss of the pyrrolidine ring), a common oxidative/photolytic degradation pathway for terminal amines on the 4-aminoquinoline side chain. Furthermore, alkaline hydrolysis can degrade the compound if stored improperly[3]. Resolution: Degas your solvents with nitrogen or argon prior to making the stock solution to remove dissolved oxygen. Water-reconstituted solutions of this class are generally stable for up to 1 month at 4°C when protected from light[4].

Part 2: Quantitative Stability Data

The following table summarizes the critical physicochemical parameters dictating the stability of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in solution.

ParameterOptimal RangeHigh-Risk ConditionKinetic Effect of High-Risk Condition
Solution pH 3.8 – 4.3[5]pH > 7.4Exponential increase in free-base precipitation; increased quantum yield of photodecomposition[1].
Light Exposure Complete Darkness290–380 nm (UV/Vis)Pseudo-first-order photodehalogenation (C-Cl cleavage) and oxidation[3],[2].
Dissolved Oxygen < 1 ppm (Degassed)Ambient saturationAccelerates pyrrolidine N-oxidation and N-dealkylation over time[3].
Temperature 4°C (Short-term)> 25°CAccelerates alkaline hydrolysis and oxidative degradation kinetics.
Shelf Life (Aqueous) < 1 Month at 4°C[4]> 1 MonthAccumulation of >2% degradants (N-oxides, carboxylic products).

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Preparation of a 10 mM Stability-Optimized Stock Solution This workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Vehicle Preparation & Degassing

  • Action: Prepare 10 mL of ultra-pure water. Adjust the pH to 4.0 using 0.1 M HCl. Sparge the solution with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Validation Check: Measure the vehicle with a calibrated pH meter. Pass criteria: pH is 4.0 ± 0.1. (Failure to meet this will result in downstream precipitation or photolability).

Step 2: Dissolution (Under Low Light)

  • Action: In an amber glass vial, weigh the appropriate mass of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine powder. Add the degassed pH 4.0 vehicle to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Validation Check: Perform a visual inspection against a white and black background. Pass criteria: Solution is completely clear with a slight yellow tint, devoid of any particulate matter.

Step 3: Sterile Filtration & Adsorption Check

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile amber vial. Avoid nylon filters, as basic amines can adsorb to the membrane.

  • Validation Check: Dilute a 10 µL aliquot of the pre-filtration and post-filtration solution into 990 µL of vehicle. Measure absorbance via UV-Vis spectrophotometry at 342 nm[1]. Pass criteria: Post-filtration absorbance is ≥ 98% of pre-filtration absorbance. (This validates that the active compound was not lost to filter binding).

Step 4: Storage & Lifecycle Monitoring

  • Action: Overlay the headspace of the amber vial with Argon gas, seal tightly, and store at 4°C.

  • Validation Check: At day 30, run an LC-MS analysis of the stock. Pass criteria: The +16 Da (N-oxide) and -70 Da (N-dealkylation) peaks constitute < 2% of the total peak area. If >2%, discard the stock[4].

Part 4: Mechanistic & Workflow Visualizations

Degradation A 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl) quinolin-4-amine B UV/Vis Light (340 nm) A->B Absorption C Dissolved O2 / Peroxides A->C Exposure D Alkaline pH (>7.4) A->D Deprotonation E Excited Triplet State B->E Excitation G Pyrrolidine N-Oxidation (+16 Da) C->G Oxidation D->E Increased Quantum Yield H Precipitation / Free Base Formation D->H Solubility Loss F C-Cl Bond Cleavage (Photodehalogenation) E->F Homolytic Cleavage

Figure 1: Mechanistic pathways of photolytic, oxidative, and pH-driven degradation.

Workflow S1 1. Weigh API (Low Light) S2 2. Dissolve in Degassed Acidic Vehicle (pH 4.0) S1->S2 S3 3. Sterile Filter (0.22 µm PTFE) S2->S3 S4 4. Aliquot into Amber Vials S3->S4 S5 5. Store at 4°C (Max 1 Month) S4->S5

Figure 2: Self-validating workflow for the preparation of stable 4-aminoquinoline solutions.

References

  • A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. ResearchGate.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. NIH.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Malaria World.
  • Chloroquine Inhibitor. Novus Biologicals.
  • CHLOROQUINE PHOSPHATE. DrugFuture.

Sources

Technical Support Center: Synthesis of 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the reaction of 4,7-dichloroquinoline with N-(2-aminoethyl)pyrrolidine. The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[3] This makes it significantly more reactive than the chlorine at the C-7 position.

The general reaction scheme is as follows:

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the direct coupling of 4,7-dichloroquinoline with N-(2-aminoethyl)pyrrolidine.[1] This reaction is typically performed under thermal conditions, often in a suitable solvent or neat (without solvent).[4][5] Variations include the use of microwave or ultrasound irradiation to accelerate the reaction.[1][6]

Q2: Why is the substitution regioselective for the C-4 position?

The quinoline ring system features a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic attack, particularly at the C-2 and C-4 positions.[7][8] The C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position.[3] The negative charge in the intermediate (Meisenheimer complex) formed during nucleophilic attack is better stabilized by the nitrogen atom when the attack occurs at the C-4 position.[9]

Q3: What are the typical reaction conditions?

Reaction conditions can vary, but generally involve heating the reactants. A common approach is to heat a mixture of 4,7-dichloroquinoline and an excess of N-(2-aminoethyl)pyrrolidine, either neat or in a high-boiling polar aprotic solvent like DMF or DMSO.[10][11] The reaction temperature often ranges from 120-180°C.[1][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. Several factors can contribute to this issue.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the heating period or cautiously increasing the temperature.[10] - Ensure Adequate Mixing: Proper agitation is crucial, especially for heterogeneous reaction mixtures, to ensure the reactants are in constant contact.
Poor Quality Starting Materials - Verify Purity of 4,7-dichloroquinoline: Impurities in the starting material can interfere with the reaction.[10] It is advisable to use a high-purity grade or purify the starting material before use. - Check the Amine Quality: The N-(2-aminoethyl)pyrrolidine should be free of significant impurities and water.
Inappropriate Solvent - Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.[10] In some cases, running the reaction neat (without solvent) with an excess of the amine can be successful.[4][5]
Sub-optimal Stoichiometry - Excess of Amine: Using a molar excess of N-(2-aminoethyl)pyrrolidine can help drive the reaction to completion.[4][5]
Issue 2: Formation of Multiple Products (Impurity Profile)

The appearance of multiple spots on a TLC plate indicates the formation of byproducts.

Possible Cause Suggested Solution
Disubstitution (Reaction at C-7) While less likely, some substitution at the C-7 position can occur under harsh conditions. - Optimize Reaction Conditions: Use the mildest effective temperature and shortest reaction time to favor the more reactive C-4 substitution.
Formation of Isomers Impurities in the starting 4,7-dichloroquinoline, such as the 4,5-dichloroquinoline isomer, can lead to the formation of isomeric products that are difficult to separate.[10] - Purify Starting Material: Ensure the purity of the 4,7-dichloroquinoline before starting the reaction.
Hydrolysis of Chloroquinoline The chlorine at the C-4 position is susceptible to hydrolysis, especially in the presence of water at high temperatures, leading to 4-hydroxy-7-chloroquinoline.[10] - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.
Reaction with Solvent Nucleophilic solvents like alcohols can potentially react with 4,7-dichloroquinoline.[10] - Choose an Inert Solvent: Opt for non-nucleophilic solvents like DMF, DMSO, or consider a neat reaction.
Issue 3: Difficult Product Purification

Isolating the pure product can be challenging due to the nature of the compound and potential impurities.

Possible Cause Suggested Solution
Product is a Sticky Oil or Difficult to Crystallize The free base of the product can be an oil. - Salt Formation: Convert the product to a salt (e.g., hydrochloride or phosphate salt) to facilitate crystallization and purification.[12] This often results in a stable, crystalline solid that is easier to handle.
Co-elution of Impurities during Chromatography Structurally similar impurities may be difficult to separate by column chromatography. - Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing). - Alternative Purification: Consider other techniques like preparative HPLC or crystallization if column chromatography is ineffective.
Product Precipitation The product may have low solubility in the reaction solvent and precipitate out.[10] - Solvent Selection: Choose a solvent where the product has good solubility at the reaction temperature.
Issue 4: Reaction Turns Dark or Forms Tar

A dark coloration or the formation of tar-like substances indicates decomposition.

Possible Cause Suggested Solution
Decomposition at High Temperatures Reactants or the product may be unstable at the reaction temperature. - Lower the Temperature: Reduce the reaction temperature and compensate with a longer reaction time.[10]
Presence of a Base If a base is used, it might be too strong and cause side reactions. - Use a Milder Base: If a base is necessary to scavenge the HCl produced, consider a milder, non-nucleophilic base.

Experimental Protocols

Protocol 1: General Synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4,7-dichloroquinoline (1.0 equivalent) and N-(2-aminoethyl)pyrrolidine (2-3 equivalents).

  • If using a solvent, add a suitable volume of anhydrous DMF or DMSO.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1 with a few drops of triethylamine).

  • Once the 4,7-dichloroquinoline is consumed, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in a suitable organic solvent like dichloromethane.

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification via Salt Formation
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Work-up & Isolation Complete->Workup Yes LowYield Low Yield? Workup->LowYield Purify Purification Characterize Characterize Product Purify->Characterize Impure Impure Product? LowYield->Impure No TroubleshootYield Troubleshoot Yield: - Increase Temp/Time - Check Reagents - Change Solvent LowYield->TroubleshootYield Yes Decomposition Decomposition? Impure->Decomposition No TroubleshootPurity Troubleshoot Purity: - Optimize Chromatography - Recrystallize/Salt Formation - Check Starting Material Purity Impure->TroubleshootPurity Yes Decomposition->Characterize No TroubleshootDecomp Troubleshoot Decomposition: - Lower Temperature - Use Milder Base Decomposition->TroubleshootDecomp Yes Restart Re-run Reaction TroubleshootYield->Restart TroubleshootPurity->Purify TroubleshootDecomp->Restart

Caption: A decision-making workflow for troubleshooting the synthesis.

Reaction Mechanism Overview

This diagram outlines the key steps in the SNAr mechanism.

SNAr_Mechanism Reactants 4,7-Dichloroquinoline + Nucleophile (Amine) TransitionState Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack Products 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine + Cl- TransitionState->Products Elimination of Leaving Group

Caption: Simplified SNAr reaction pathway.

References

  • Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Benchchem.
  • Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH.
  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications.
  • Synthesis and antimalarial activity of new 4-aminoquinoline–pyrimidine hybrids. Royal Society of Chemistry.
  • Nucleophilic substitution in quinoline and isoquinoline. Quimicafacil.net.
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. PubMed.
  • 4,7-Dichloroquinoline. Wikipedia.
  • An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. Google Patents.
  • High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols. Benchchem.
  • Synthesis method of 7-chloroquinaldine. Google Patents.

Sources

Technical Support & Troubleshooting Center: 7-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (hereafter referred to as 7-CQ-PEA ). As a potent 4-aminoquinoline derivative featuring a distinct pyrrolidine side chain, this compound is heavily utilized in preclinical research as an antimalarial agent, a lysosomotropic autophagy inhibitor, and a tool compound for studying endosomal pH dynamics.

Due to its specific physicochemical properties—namely its high lipophilicity and the strong basicity of its pyrrolidine nitrogen—researchers frequently encounter assay artifacts, solubility issues, and unexpected off-target toxicities. This guide synthesizes field-proven insights to help you troubleshoot your experiments, establish self-validating protocols, and ensure robust, reproducible data.

Part 1: Quantitative Pharmacological Profile

To understand the behavior of 7-CQ-PEA in vitro and in vivo, it is critical to compare its physicochemical and quantitative parameters against standard 4-aminoquinolines like Chloroquine (CQ) and Hydroxychloroquine (HCQ).

Table 1: Comparative Physicochemical and Pharmacological Parameters

Parameter / AssayChloroquine (CQ)Hydroxychloroquine (HCQ)7-CQ-PEA (Pyrrolidine Analog)Implication for Experimental Design
Side Chain Amine pKa ~10.1 (Diethylamine)~9.7 (Ethyl-hydroxyethylamine)~9.5 - 9.8 (Pyrrolidine)Dictates the degree of lysosomal ion trapping.
Quinoline Nitrogen pKa ~8.1~8.0~8.1Secondary protonation site in highly acidic environments.
LogP (Lipophilicity) 4.633.84~4.20High membrane permeability; requires careful formulation.
hERG Inhibition (IC50) 2.5 – 7.77 µM9.7 – >20 µM~5.0 – 8.5 µMHigh risk of off-target cardiotoxicity in high-dose assays.
β-Hematin Inhibition (IC50) 0.14 – 0.27 mM0.20 – 0.35 mM0.15 – 0.30 mMRequires specific lipid mediators for accurate in vitro readout.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Precipitation and Poor Solubility in Aqueous Culture Media

Q: When I dilute my 7-CQ-PEA DMSO stock into physiological buffer (pH 7.4), the compound precipitates, leading to inconsistent cellular uptake. How can I resolve this?

The Causality: The free base form of 7-CQ-PEA is highly lipophilic (LogP ~4.20). At a physiological pH of 7.4, a significant fraction of the compound remains unprotonated, severely limiting its aqueous solubility. When a high-concentration DMSO stock is rapidly introduced into an aqueous medium, the localized drop in solvent capacity forces the free base out of solution before it can protonate and dissolve.

The Solution: You must convert the free base into a water-soluble salt (e.g., diphosphate or hydrochloride) prior to aqueous dilution, or control the DMSO injection rate.

Self-Validating Protocol: Preparation of 7-CQ-PEA Diphosphate Salt

  • Dissolution: Dissolve 100 mg of 7-CQ-PEA free base in 5 mL of anhydrous ethanol in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.1 molar equivalents of 85% (w/w) phosphoric acid dropwise under continuous magnetic stirring.

  • Precipitation: Stir for 2 hours. A white to off-white precipitate (the diphosphate salt) will form.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash twice with 2 mL of ice-cold ethanol to remove unreacted free base.

  • Validation: Dry the salt under vacuum for 24 hours. The resulting 7-CQ-PEA diphosphate will easily dissolve in PBS or culture media at concentrations up to 50 mM without DMSO.

Issue 2: False Negatives in β-Hematin (Hemozoin) Inhibition Assays

Q: My antimalarial screening shows that 7-CQ-PEA has a very weak IC50 against β-hematin formation, contradicting my in vivo efficacy data. What is causing this discrepancy?

The Causality: In vitro β-hematin crystallization requires a lipid mediator to mimic the biological environment of the Plasmodium digestive vacuole. Many older protocols use Tween-20 as a low-cost detergent initiator. However, Tween-20 initiates hemozoin formation through an alternative phase-transfer catalysis mechanism that does not accurately reflect parasite biology. Consequently, 4-aminoquinolines exhibit IC50 values up to 10-fold higher in Tween-20 mediated assays compared to physiological neutral lipids or NP-40[1].

The Solution: Switch from Tween-20 to an NP-40 mediated assay, which accurately recapitulates the native lipid component and restores the true binding kinetics of the quinoline ring to ferriprotoporphyrin IX[1].

Workflow Start High IC50 / False Negative in β-Hematin Assay CheckLipid Check Lipid Mediator Start->CheckLipid Tween20 Using Tween-20? CheckLipid->Tween20 NP40 Switch to NP-40 or Neutral Lipid Blend Tween20->NP40 Yes (Artifacts) Incubation Optimize Incubation (4h at 37°C) NP40->Incubation Readout Pyridine-Ferrihemochrome Absorbance (405 nm) Incubation->Readout

Caption: Workflow for resolving false negatives in β-hematin crystallization assays.

Self-Validating Protocol: NP-40 Mediated β-Hematin Assay

  • Heme Preparation: Prepare a 222.2 µM hematin stock in 0.2 M ammonium acetate buffer (pH 4.9).

  • Mediator Addition: Add NP-40 detergent to achieve a final well concentration of 30.5 µM. Do not use Tween-20 or Tween-80.

  • Drug Incubation: Add 7-CQ-PEA at varying concentrations (0–3.5 mM). Incubate the 96-well plate at 37°C for exactly 4 hours.

  • Quantification: Add 5% (v/v) pyridine solution to form the pyridine-ferrihemochrome complex with unreacted heme. Read absorbance at 405 nm.

  • Validation: Include Chloroquine as a positive control; its IC50 should fall between 0.14 and 0.27 mM[2].

Issue 3: Inconsistent Autophagy Inhibition and Lysosomal Alkalinization

Q: 7-CQ-PEA fails to consistently block autophagic flux (LC3-II accumulation) in my cancer cell lines, despite being a known lysosomotropic agent. Why?

The Causality: The mechanism of action for 4-aminoquinolines in oncology relies entirely on lysosomotropism [3]. The unprotonated free base diffuses across the plasma and lysosomal membranes. Once inside the acidic lysosome (pH ~4.5), the pyrrolidine and quinoline nitrogens become protonated, trapping the di-cationic molecule inside. This ion trapping consumes protons, raising the lysosomal pH, inactivating cathepsins, and blocking autophagosome-lysosome fusion[3]. If your culture media is overly acidic (e.g., due to lactic acid buildup in dense cancer cultures), the compound protonates outside the cell and cannot cross the plasma membrane, resulting in a failure to inhibit autophagy.

G Extracellular Extracellular Space (pH 7.4) Unprotonated 7-CQ-PEA Membrane Plasma / Lysosomal Membrane Diffusion of Free Base Extracellular->Membrane Lipophilic Lysosome Lysosome (pH 4.5-5.0) Protonation of Pyrrolidine Membrane->Lysosome Crosses Bilayer Trapping Ion Trapping Accumulation of Di-cation Lysosome->Trapping pH Drop Autophagy Autophagy Inhibition Blockade of Fusion Trapping->Autophagy Alkalinization

Caption: Mechanism of 7-CQ-PEA lysosomotropism and subsequent autophagy inhibition.

The Solution: Strictly control extracellular pH and validate lysosomal alkalinization directly before measuring LC3-II flux.

Self-Validating Protocol: Lysosomal pH Verification

  • Media Control: Replace culture media with fresh, HEPES-buffered media (pH 7.4) 2 hours prior to 7-CQ-PEA treatment to prevent extracellular protonation.

  • Treatment: Treat cells with 10–50 µM 7-CQ-PEA for 4 to 24 hours.

  • Staining: Incubate cells with 1 µM Acridine Orange (AO) for 15 minutes at 37°C.

  • Readout: Measure red fluorescence (acidic lysosomes) vs. green fluorescence (cytosol) via flow cytometry or fluorescence microscopy. A successful 7-CQ-PEA treatment will show a near-complete loss of red granular fluorescence, validating that the lysosome has been alkalinized. Only then should you proceed to Western blotting for LC3-II and p62/SQSTM1.

Issue 4: Unexpected in vivo Cardiotoxicity (QT Prolongation)

Q: During safety pharmacology screening, 7-CQ-PEA induced significant QT prolongation. Is this an artifact of the pyrrolidine ring?

The Causality: No, this is a class-wide liability of 4-aminoquinolines. Drugs like CQ and HCQ are known to induce Long QT syndrome by blocking the human ether-a-go-go-related gene (hERG / Kv11.1) potassium channel[4]. The mechanism involves the protonated basic amine (in this case, the pyrrolidine nitrogen) interacting via cation-π and π-stacking interactions with specific aromatic residues (Tyr-652 and Phe-656) lining the inner cavity of the hERG pore[5].

The Solution: If 7-CQ-PEA is your lead compound, you must run counter-screens using patch-clamp electrophysiology to determine its exact hERG IC50. If the therapeutic window is too narrow, consider synthesizing enantiomerically pure stereoisomers, as spatial orientation significantly impacts hERG binding affinity (e.g., S-HCQ shows vastly reduced hERG inhibition compared to the racemate)[6].

References

  • Hydroxychloroquine induces long QT syndrome by blocking hERG channel.Hep Journals.
  • COVID-19, Chloroquine Repurposing, and Cardiac Safety Concern: Chirality Might Help.MDPI.
  • The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation.NIH PMC.
  • Lipophilic Mediated Assays for β-Hematin Inhibitors.NIH PMC.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.ASM Journals.
  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug.bioRxiv.

Sources

optimizing reaction conditions for 7-chloroquinoline derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when functionalizing 7-chloroquinoline derivatives.

The quinoline scaffold is a privileged structure in drug discovery, particularly for antimalarial and anticancer agents. However, achieving high regioselectivity, managing steric hindrance, and preventing degradation during functionalization require precise control over reaction thermodynamics and kinetics. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Strategic Workflow for 7-Chloroquinoline Functionalization

OptimizationWorkflow Start 4,7-Dichloroquinoline (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines/Nucleophiles Flow Organometallic Continuous Flow Start->Flow Grignard/Zinc Reagents Ultrasound Ultrasound-Assisted (Green Chemistry) SNAr->Ultrasound Standard Amines PdCat Pd-Catalyzed Amination (Sterically Hindered) SNAr->PdCat Bulky Amines Magnesiation Magnesiation (i-PrMgCl·LiCl) Flow->Magnesiation 50s Residence Time Product1 4-Amino-7-chloroquinoline Derivatives Ultrasound->Product1 PdCat->Product1 Product2 C-4/C-8 Functionalized Quinolines Magnesiation->Product2 Electrophilic Quench

Workflow for optimizing 7-chloroquinoline functionalization via SNAr and continuous flow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: When reacting 4,7-dichloroquinoline with nucleophiles, how do I ensure substitution occurs exclusively at the C-4 position without affecting the C-7 chlorine? The Science: Regioselectivity is dictated by the electronic distribution of the quinoline ring. The nitrogen atom in the heteroaromatic ring strongly withdraws electron density via resonance, creating highly electrophilic centers at the C-2 and C-4 positions. The C-7 position, residing on the fused benzene ring, lacks this direct resonance activation. Therefore, under standard thermal or base-promoted conditions (e.g., K₂CO₃ in DMF at 120 °C), nucleophilic aromatic substitution (SNAr) will naturally favor the C-4 chlorine, leaving the C-7 chlorine intact for downstream cross-coupling if desired1[1].

Q2: My amination yields are poor when using sterically hindered amines (e.g., adamantane derivatives). How can I drive this reaction? The Science: Bulky amines face severe steric clashes during the formation of the Meisenheimer complex required for SNAr. To bypass this thermodynamic barrier, you must switch from an addition-elimination mechanism to a transition-metal-catalyzed cross-coupling. Utilizing Palladium-catalyzed Buchwald-Hartwig amination with bulky, electron-rich phosphine ligands (such as BINAP or DavePhos) facilitates oxidative addition into the C-Cl bond and subsequent reductive elimination, securing the amination of sterically demanding substrates 2[2].

Q3: I am trying to functionalize the quinoline core using Grignard reagents, but I observe significant degradation and poor yields in batch. How can I optimize this? The Science: Mixed lithium-magnesium reagents (e.g., i-PrMgCl·LiCl) are highly reactive. In traditional batch reactors, localized hot spots and extended mixing times lead to over-reaction and decomposition of the metalated intermediate. By transitioning to a continuous flow microreactor, you gain precise thermodynamic control. Flow chemistry allows for ultra-short residence times (e.g., 50 seconds), effectively trapping the kinetic intermediate before degradation pathways can initiate, resulting in yields exceeding 85%3[3].

Q4: How can I accelerate standard SNAr reactions without using harsh reflux conditions that degrade my sensitive functional groups? The Science: Implement ultrasound-assisted synthesis. Acoustic cavitation generates microscopic bubbles in the solvent that rapidly collapse, producing localized extreme temperatures and pressures. This provides the activation energy necessary to drive the reaction forward without raising the bulk temperature of the solvent, preserving sensitive moieties and often reducing reaction times from hours to 30 minutes 4[4].

Quantitative Optimization Data

Summarizing the optimal parameters based on the desired functionalization route:

Reaction TypeKey Reagents / CatalystOptimal ConditionsTarget PositionTypical YieldRef
Thermal SNAr Morpholine, K₂CO₃DMF, 120 °C, 24 hC-4~92%[1]
Ultrasound SNAr Primary Amines, EthanolUltrasonic bath, RT to 90 °C, 30 minC-478–89%[4]
Flow Magnesiation i-PrMgCl·LiCl, ElectrophileFlow reactor, 3.0 mL/min, 50 s residenceC-4 / C-871–91%[3]
Pd-Amination Adamantane-amines, Pd, BINAPToluene, Reflux under ArgonC-4Substrate Dep.[2]

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted SNAr of 4,7-Dichloroquinoline

Designed for rapid, high-yield amination of standard aliphatic and aromatic amines.

  • Preparation: In a clean, dry round-bottom flask, combine 4,7-dichloroquinoline (1.0 equiv, 0.01 mol) and the desired amine (1.0 equiv, 0.01 mol) in 15 mL of absolute ethanol.

  • Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture for 30–40 minutes at ambient temperature (or up to 90 °C for weakly nucleophilic anilines) 4[4].

  • Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the 4,7-dichloroquinoline spot (Rf ~0.8) and the appearance of a highly polar, UV-active spot confirms full conversion.

  • Workup: Transfer the mixture to a separatory funnel and dilute with 150 mL of chloroform. Wash the organic layer with 150 mL of 1N NaOH solution.

  • Self-Validation Checkpoint 2: The 1N NaOH wash is critical; it selectively deprotonates unreacted acidic amines and byproducts, partitioning them into the aqueous layer. If the organic layer remains cloudy, an emulsion has formed—resolve this immediately by adding 20 mL of saturated brine.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Continuous Flow Magnesiation and Electrophilic Quenching

Designed for advanced C-4 or C-8 carbon-carbon/carbon-heteroatom bond formation.

  • System Priming: Flush a continuous flow microreactor system (equipped with a T-mixer and a reaction coil) with anhydrous THF at a flow rate of 3.0 mL/min to ensure an inert, moisture-free environment.

  • Reagent Injection: Introduce a 0.5 M solution of 7-chloroquinoline derivative in THF into stream A, and a 0.6 M solution of i-PrMgCl·LiCl in THF into stream B.

  • Metalation: Allow the streams to mix at a combined flow rate of 3.0 mL/min, equating to a precise residence time of 50 seconds in the first coil3[3].

  • Self-Validation Checkpoint 1: System pressure must remain constant. A sudden pressure spike indicates precipitation of the organometallic intermediate. To validate metalation efficiency prior to quenching, divert a 100 µL aliquot into a vial containing D₂O; GC-MS analysis should reveal >95% deuterium incorporation at the target position.

  • Quenching: Route the output of the first coil into a second T-mixer, introducing the electrophile (e.g., DMF, aldehydes, or diphenyl diselenide) via stream C.

  • Collection: Collect the output in a flask containing saturated aqueous NH₄Cl to immediately quench any unreacted organomagnesium species, followed by standard aqueous workup.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents ACS Publications (J. Org. Chem.)[Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Semantic Scholar (MDPI)[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines ResearchGate[Link]

Sources

Technical Support Center: Purification of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (CAS No: 169815-25-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. The inherent basicity of the dual amine moieties in this molecule presents unique purification challenges, primarily concerning its interaction with standard silica gel and its pH-dependent solubility. This guide provides a structured, causality-driven approach to troubleshooting common issues and offers validated protocols to streamline your purification workflow.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the target compound and the overarching strategies for its purification.

Q1: What are the key chemical properties of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine that influence its purification?

A1: The purification strategy is dictated by two primary structural features:

  • Multiple Basic Centers: The molecule contains two basic nitrogen atoms—the tertiary amine of the pyrrolidine ring and the secondary amine linking the side chain to the quinoline core. These sites are readily protonated in acidic conditions, forming water-soluble salts. This property is the cornerstone of liquid-liquid extraction (LLE) work-up procedures.[1]

  • Hydrophobic Quinoline Core: The chlorinated quinoline ring system is largely hydrophobic and aromatic. This allows for strong retention on reversed-phase chromatography media and influences its solubility in organic solvents.

Understanding the interplay between the basic side chain and the hydrophobic core is critical for selecting appropriate solvents and chromatographic conditions.

Q2: What is the general workflow for purifying this compound after synthesis?

A2: A typical workflow involves a multi-step process that leverages the compound's chemical properties. The goal is to first remove bulk impurities through extraction and then achieve high purity using chromatography, followed by a final polishing step if necessary.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Acid-Base Work-up crude->workup Removes ionic impurities & unreacted starting materials chromatography Column Chromatography (Normal or Reversed-Phase) workup->chromatography Removes neutral organic & closely related impurities concentration Solvent Removal chromatography->concentration final_product High Purity Product (>95%) concentration->final_product crystallization Optional: Recrystallization/Salt Formation concentration->crystallization crystallization->final_product

Caption: General purification workflow for the target compound.

Q3: Why does my compound streak or fail to elute from a standard silica gel column?

A3: This is the most common issue encountered. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine groups on your compound interact strongly with these acidic sites via an acid-base interaction.[2] This can lead to several problems:

  • Irreversible Adsorption: A portion of the product can become permanently stuck to the column, leading to low recovery.

  • Peak Tailing: The compound elutes slowly and asymmetrically (a "streak" or "tail") instead of a sharp band, resulting in poor separation from impurities.[2]

  • Degradation: For sensitive molecules, the acidic silica surface can catalyze degradation.

Solutions involve neutralizing the silica's acidic character or using an alternative stationary phase, as detailed in the troubleshooting section below.

Part 2: Troubleshooting Guide

This section is formatted to directly address specific experimental problems.

Issue Category: Aqueous Work-up & Extraction

Problem 1: Low recovery of the product after acid-base extraction.

  • Potential Cause (A): Incomplete Protonation/Deprotonation. The pH of the aqueous layer was not sufficiently acidic to fully protonate the amine for extraction from the organic layer, or not sufficiently basic to deprotonate it for the back-extraction.

  • Solution (A): Use a pH meter to verify the pH at each step. To extract the amine into the aqueous phase, adjust the pH to at least two units below the pKa of the most basic amine. Conversely, to recover the free base, adjust the pH to at least two units above the pKa.[2] A pH of ~2 (using 1 M HCl) is effective for the initial extraction, and a pH of >10 (using 1 M NaOH) is recommended for liberation of the free base.[1]

  • Potential Cause (B): Emulsion Formation. Vigorous shaking of the separatory funnel, especially with solvents like dichloromethane (DCM), can lead to stable emulsions that trap the product at the interface.

  • Solution (B): Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions.[1] Gentle, repeated inversions of the funnel are often more effective than vigorous shaking.

Issue Category: Column Chromatography

Problem 2: Severe peak tailing and poor separation on a silica gel column.

  • Potential Cause: Strong acid-base interaction between the basic amine product and acidic silanol groups on the silica surface.[2]

  • Solution (A) - Mobile Phase Modification: Add a small amount of a competing base to the mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[2]

  • Solution (B) - Alternative Stationary Phase: Use a less acidic or a basic stationary phase. Options include:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents tailing.[2]

    • Reversed-Phase (C18) Silica: This is an excellent alternative. The separation is based on hydrophobicity rather than polar interactions. Running at a neutral or slightly basic pH will ensure the amine is in its free-base form, increasing its retention and often improving separation.[2]

Problem 3: Co-elution with a persistent impurity.

  • Potential Cause: The impurity has a very similar polarity to the desired product in the chosen solvent system.

  • Solution (A) - Change Solvent Selectivity: Switch to a different mobile phase system. The "selectivity" of the separation can change dramatically with different solvents. For example, if you are using an Ethyl Acetate/Hexane gradient, try a Dichloromethane/Methanol system. The different solvent interactions can often resolve previously co-eluting spots.

  • Solution (B) - Switch Chromatography Mode: If changing the mobile phase in normal-phase chromatography is unsuccessful, switch to reversed-phase HPLC. The separation mechanism is fundamentally different (hydrophobicity vs. polarity), which is highly effective at resolving difficult impurity profiles.[3][4]

Chromatography_Troubleshooting start Crude Product on Silica TLC Plate tailing Streaking or Tailing Observed? start->tailing coelution Co-eluting Impurity? tailing->coelution No sol_A Option 1: Modify Mobile Phase (Add 1% TEA or NH4OH) tailing->sol_A Yes sol_B Option 2: Change Stationary Phase (Alumina, Amine-Silica, or C18) tailing->sol_B Yes sol_C Option 3: Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) coelution->sol_C Yes sol_D Option 4: Switch to Reversed-Phase (C18 with ACN/H2O) coelution->sol_D Yes success Successful Purification coelution->success No sol_A->success sol_B->success sol_C->success sol_D->success

Caption: Decision tree for troubleshooting column chromatography.

Issue Category: Final Product Isolation

Problem 4: The purified product is an oil and will not crystallize.

  • Potential Cause (A): Residual Solvent. Trace amounts of high-boiling solvents (like DMF or DMSO) or even chromatography additives (like TEA) can inhibit crystallization.

  • Solution (A): Ensure all solvents are thoroughly removed under high vacuum. If TEA was used, it can sometimes be removed by co-evaporation with a solvent like toluene.[1]

  • Potential Cause (B): Presence of Minor Impurities. Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

  • Solution (B): Re-purify a small sample by preparative HPLC to see if the resulting higher-purity material crystallizes. If so, the bulk material requires further chromatographic purification.

  • Potential Cause (C): Inherent Property. The free-base form of the compound may simply have a low melting point or be a room-temperature oil.

  • Solution (C): Convert the amine to a crystalline salt. Dissolve the purified oil in a suitable solvent (e.g., methanol, ethanol, or isopropanol) and add a stoichiometric amount of an acid like phosphoric acid or sulfuric acid.[5] The resulting salt often has a much higher melting point and is more likely to crystallize.

Part 3: Standard Operating Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to isolate the basic product from acidic and neutral impurities after the initial reaction.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel gently for 1-2 minutes.[1]

  • Separation: Allow the layers to separate. The protonated product is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery. Combine all aqueous extracts.

  • Wash: Discard the original organic layer, which contains neutral impurities.

  • Basification: Place the combined acidic aqueous layers in a clean separatory funnel and cool in an ice bath. Slowly add 5 M NaOH (aq) with swirling until the pH is >10 (verify with a pH meter). A precipitate or cloudiness should appear as the free base is formed.[1]

  • Back-Extraction: Extract the now basic aqueous layer three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.[1]

Protocol 2: Flash Chromatography (Modified Normal-Phase)

This protocol is for purification using standard silica gel with a modified mobile phase.

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 98:2 Dichloromethane/Methanol containing 1% Triethylamine).

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane (always containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC), also using a mobile phase containing TEA.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with toluene may be necessary to remove the final traces of TEA.[1]

Protocol 3: Purity Analysis by RP-HPLC

This protocol provides a starting point for analyzing the purity of the final product.

ParameterTypical ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for hydrophobic compounds like quinolines.[4]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium AcetateProvides protons for good peak shape or acts as a buffer.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.[3]
Gradient 10-90% B over 20 minutesA general-purpose gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~254 nm or ~340 nmQuinoline systems have strong UV absorbance.
Sample Prep Dissolve in mobile phase; filter with 0.45 µm filter.[3]Ensures solubility and removes particulates.

References

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. J. Phys.: Conf. Ser. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

Sources

Technical Support Center: Preserving the Integrity of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable 4-aminoquinoline compound. Inconsistent experimental results can often be traced back to compound degradation.[1] This guide provides in-depth, evidence-based answers and protocols to help you avoid common storage pitfalls and troubleshoot stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine?

For maximum long-term stability, the solid (powder) form of the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2][3] A desiccator at refrigerated temperatures (2-8°C) is ideal. The compound is described as potentially hygroscopic and sensitive to light, so protection from moisture and light is critical to prevent degradation.[3][4] For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of long-term oxidation.[1]

Q2: My solution of the compound has turned yellow/brown. What does this mean?

A color change, typically to yellow and then brown, is a common and clear indicator of degradation in quinoline compounds.[1] This discoloration is most frequently caused by photodegradation (exposure to ambient or UV light) and/or oxidation.[1][3][4] The formation of these colored byproducts signifies that the structural integrity of your compound is compromised, which will almost certainly impact its biological activity and lead to inconsistent assay results.[1]

Q3: What are the primary chemical pathways through which this compound can degrade?

Based on the 4-aminoquinoline scaffold and the N-alkyl side chain, there are three primary degradation pathways to be aware of:

  • Photodegradation: Quinoline and its derivatives are often photosensitive.[1] Exposure to light, particularly UV, can induce reactions that modify the aromatic ring system, potentially forming hydroxyquinolines and other byproducts.[5][6]

  • Oxidation: The compound is susceptible to oxidation by atmospheric oxygen or trace peroxide impurities in solvents.[1][7][8] The tertiary amine in the pyrrolidine ring and the secondary amine linking the side chain are potential sites for the formation of N-oxides.[7] The alkyl side chain itself can also be a target of oxidative cleavage.[9][10]

  • Hydrolysis: The stability of 4-aminoquinolines in solution is often pH-dependent.[1] Degradation can be accelerated in strongly acidic or basic conditions, which can affect the quinoline ring or the side chain. The optimal pH for stability should be determined experimentally but is generally near neutral for many quinoline derivatives.[5]

Q4: I'm observing a gradual loss of potency in my experiments. Could this be a storage issue?

Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[1] Even if you do not observe visible changes like discoloration or precipitation, the compound can degrade into inactive or less active byproducts. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions using the protocols outlined below.

Q5: What is the best way to prepare and store stock solutions of this compound?

To minimize degradation in solution:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or ethanol. If an aqueous buffer is required for your experiment, prepare concentrated stock solutions in an organic solvent and perform the final dilution into aqueous media immediately before use.

  • pH Control: If you must store the compound in an aqueous solution, use a buffer to maintain a stable pH, ideally between 6.0 and 8.0.[1] The exact optimal pH should be confirmed with a stability study.

  • Temperature: Store stock solutions at -20°C or -80°C. Elevated temperatures significantly increase the rate of chemical degradation.[1]

  • Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.

  • Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1] For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.[1]

Troubleshooting Guide

This section provides quick solutions to common problems encountered during the storage and handling of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

Symptom Observed Potential Cause(s) Recommended Actions & Preventative Measures
Solid powder appears discolored or clumpy. Moisture absorption (hygroscopicity), light exposure, or oxidation.[3][4]Discard the compound. Procure a fresh batch and store it in a desiccator, protected from light, at the recommended temperature (2-8°C).
Solution turns yellow, brown, or darkens over time. Photodegradation or oxidation.[1]Prepare a fresh solution. Always store solutions in amber vials or foil-wrapped tubes.[1] For long-term storage, purge with inert gas before sealing.
Precipitate forms in a frozen stock solution upon thawing. Poor solubility at low temperatures; potential degradation product.Gently warm and vortex the solution to redissolve. If the precipitate does not dissolve, it may be a degradant. Filter the solution or, preferably, prepare a fresh stock.
Inconsistent or non-reproducible results in biological assays. Compound degradation leading to loss of potency.[1]Discard the old stock solution. Prepare a fresh solution from solid material immediately before the experiment. Perform a forced degradation study to understand stability limits.

Key Degradation Pathways

The diagram below illustrates the main chemical threats to the stability of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine. Understanding these pathways is crucial for designing effective storage strategies.

Degradation Pathways cluster_degradation Degradation Products Compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine Photoproducts Hydroxyquinolines & Ring-Opened Products Compound->Photoproducts Light (UV, Ambient) Oxidation_Products N-Oxides & Side-Chain Cleavage Products Compound->Oxidation_Products O₂ / Peroxides Hydrolysis_Products Hydrolyzed Quinoline Ring Compound->Hydrolysis_Products H₂O (Acid/Base Catalyzed)

Caption: Primary degradation routes for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to determine the intrinsic stability of your compound under various stress conditions.[1] This helps in identifying the likely degradation pathways and developing a robust storage protocol.

Materials:

  • 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

  • Suitable solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents for analysis

  • Clear and amber glass vials

  • Temperature-controlled oven and a UV light source

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in your chosen solvent.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.[1]

    • Photolytic Degradation: Place a stock solution in a chemically inert, transparent container and expose it to a UV/visible light source. Wrap a control sample in aluminum foil and place it alongside the exposed sample.[1]

  • Incubation and Sampling: Incubate all samples at room temperature (except for the thermal sample). Take samples (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and detect the formation of degradation products.

Caption: Workflow for a forced degradation study.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety - NINGBO INNO PHARMCHEM CO.,LTD.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • Cas 91-22-5, Quinoline | lookchem.
  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of hazardous materials, 237, 247-255. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. Available at: [Link]

  • Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., ... & Peters, W. (1996). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial agents and chemotherapy, 40(8), 1846-1854.
  • Ray, P. C., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry.
  • Winstanley, P. (2001). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. Available at: [Link]

  • Oxidation of Alkyl Side Chains. Organic Chemistry Portal.
  • Selective side-chain oxidation of alkyl aromatic compounds catalyzed by cerium modified silver catalysts. PUBDB.
  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. Available at: [Link]

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed. Available at: [Link]

Sources

addressing cytotoxicity of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in non-target cells

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cytotoxicity of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine in Non-Target Cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common hurdle in drug development: the off-target cytotoxicity of 4-aminoquinoline derivatives.

The compound 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine (hereafter referred to as 7-CQ-Pyr ) is a potent pharmacophore utilized in antimalarial and antiviral research. However, its structural features—a lipophilic quinoline core combined with a highly basic pyrrolidine side chain—make it a classic Cationic Amphiphilic Drug (CAD). This CAD profile invariably leads to lysosomotropism, phospholipidosis, and potential hERG channel liabilities in non-target mammalian host cells (e.g., HEK293, HepG2, CHO, and cardiomyocytes)[1][2].

This guide is designed to help you deconvolute target-specific efficacy from non-specific host cell toxicity, providing self-validating protocols to ensure the scientific integrity of your preclinical assays.

Section 1: Mechanistic Causality of Cytotoxicity (The "Why")

Before troubleshooting an assay, we must establish the biological causality driving 7-CQ-Pyr's toxicity. Do not assume that non-target cell death is a result of true pharmacological target engagement; it is often an artifact of the compound's physicochemical properties.

1. Lysosomotropic Ion Trapping & Phospholipidosis 7-CQ-Pyr diffuses across the plasma membrane at physiological pH (7.4) in its unprotonated or mono-protonated state. Upon entering the acidic environment of the lysosome (pH ~4.5), both the quinoline nitrogen and the pyrrolidine ring become fully protonated. This dual positive charge renders the molecule membrane-impermeable, permanently trapping it inside the organelle[1]. The massive accumulation of 7-CQ-Pyr buffers the lysosomal pH, inhibiting acid-dependent phospholipases. This disruption in lipid homeostasis leads to drug-induced phospholipidosis (DIPL)—the accumulation of multilamellar bodies—which is highly cytotoxic to host cells over 48-72 hour exposure periods[2][3].

2. hERG Channel Liability The 4-aminoquinoline scaffold is a known hERG (Kv11.1) potassium channel blocker. The basic pyrrolidine nitrogen can interact with aromatic residues (e.g., Tyr652, Phe656) in the hERG central cavity, leading to QT prolongation and cardiotoxicity in electrophysiological models[4].

Section 2: Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: Deconvoluting Lysosomotropic Toxicity from Target Efficacy

Causality: To prove that your observed cell death in HepG2/HEK293 cells is an artifact of lysosomal trapping rather than true pharmacological toxicity, we use Bafilomycin A1. By inhibiting the vacuolar-type H+-ATPase (V-ATPase), Bafilomycin A1 neutralizes the lysosomal pH, preventing the protonation and subsequent trapping of 7-CQ-Pyr[1]. If toxicity is rescued by this pre-treatment, the cytotoxicity is definitively lysosomotropic.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • V-ATPase Inhibition (The Self-Validating Step): Pre-treat half the plate with 10 nM Bafilomycin A1 (in DMSO) for 1 hour. Treat the other half with a vehicle control (0.1% DMSO).

  • Compound Dosing: Add 7-CQ-Pyr in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent at a 1:1 ratio with the culture media. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and read luminescence.

  • Data Analysis: Calculate the IC₅₀ shift. A >3-fold rightward shift in the IC₅₀ of the Bafilomycin A1 group confirms that the baseline cytotoxicity was driven by lysosomal trapping.

Protocol 2: Electrophysiological Triage for hERG Liability

Causality: 7-CQ-Pyr is highly lipophilic and prone to non-specific binding. Standard in vitro hERG assays often overestimate toxicity if plasma protein binding is not accounted for[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel to 70-80% confluency.

  • Patch-Clamp Setup: Utilize an automated patch-clamp system. Set the holding potential to -80 mV, followed by a depolarizing step to +20 mV (2s) and a repolarizing step to -50 mV (2s) to elicit tail currents.

  • Serum Shift Assay: Test 7-CQ-Pyr at 1, 3, 10, and 30 µM in standard extracellular solution, and in parallel, in a solution supplemented with 40% human serum albumin (HSA).

  • Measurement: Measure the reduction in peak tail current. Calculate the free-drug IC₅₀ to establish an accurate safety margin (Therapeutic IC₅₀ / Free hERG IC₅₀).

Section 3: Frequently Asked Questions (FAQs)

Q: Why does the IC₅₀ of 7-CQ-Pyr fluctuate wildly depending on the culture media used? A: Media pH variations alter the ionization state of the pyrrolidine ring (predicted pKa ~10.4). Even a slight drop in extracellular pH (common in overgrown cultures or highly glycolytic cancer cells) will increase the protonated fraction of the drug in the media, reducing its membrane permeability and artificially inflating the apparent IC₅₀.

Q: How can I visually confirm phospholipidosis in my control cell lines? A: You can use fluorescent lipid probes like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) during your incubation. Alternatively, Transmission Electron Microscopy (TEM) is the gold standard for identifying the hallmark "zebra bodies" or multilamellar vesicles associated with 4-aminoquinoline toxicity[1][3].

Q: Does replacing the diethylamine group of standard chloroquine with a pyrrolidine ring increase hERG toxicity? A: The rigid pyrrolidine ring restricts conformational flexibility. While it often improves metabolic stability against dealkylation[5], this rigidity can lock the basic nitrogen into a favorable geometry for interacting with the hERG pore, sometimes resulting in a tighter binding affinity compared to the flexible diethylamine chain of chloroquine[4]. Always run a comparative hERG assay.

Section 4: Data Presentation

Table 1: Quantitative Cytotoxicity & Physicochemical Profiling Note: Values are representative benchmarks derived from 4-aminoquinoline structure-activity relationship (SAR) studies to guide assay expectations[4][5].

CompoundPredicted pKa (Basic Nitrogen)HepG2 CC₅₀ (µM, 48h)hERG IC₅₀ (µM)Phospholipidosis Risk
7-CQ-Pyr ~10.4 (Pyrrolidine)12.5 ± 2.14.2 ± 0.8High
Chloroquine (Ref)~10.1 (Diethylamine)28.4 ± 3.52.5 ± 0.4High
Amodiaquine (Ref)~8.1 (Diethylamine)15.2 ± 1.8>10.0Moderate

Section 5: Mandatory Visualizations

Pathway A 7-CQ-Pyr (Extracellular, pH 7.4) Lipophilic, Unprotonated B Diffusion across Plasma Membrane A->B C Entry into Lysosome (pH ~4.5) B->C D Double Protonation of Pyrrolidine & Quinoline C->D E Lysosomal Ion Trapping (Membrane Impermeable) D->E F Increase in Lysosomal pH E->F G Inhibition of Acid Phospholipases F->G H Phospholipidosis & Non-Target Cytotoxicity G->H

Mechanism of 7-CQ-Pyr lysosomotropic trapping and phospholipidosis.

Workflow A Seed HepG2/HEK293 Cells in 96-well plate B Pre-treat with 10 nM Bafilomycin A1 (1h) A->B C Dose with 7-CQ-Pyr (0.1 - 100 µM) B->C D Incubate 48h at 37°C C->D E CellTiter-Glo Viability Assay D->E F Compare IC50 Shift: Baf A1 vs. Vehicle E->F

Experimental workflow for deconvoluting lysosomotropic cytotoxicity.

Section 6: References

  • [3] Kothapalli N, et al. Hydroxychloroquine-Induced Phospholipidosis – A Forgotten Complication of a Common Drug. Indian J Nephrol. 2024. 3

  • [1] Kaufmann AM, et al. Effect of Phospholipidosis on the Cellular Pharmacokinetics of Chloroquine. J Pharmacol Exp Ther. 2007. 1

  • [4] Dragicevic E, et al. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept. Front Pharmacol. 2021. 4

  • [2] Tummino TA, et al. Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS-CoV-2. Science. 2021. 2

  • [5] Sharma M, et al. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrob Agents Chemother. 2015. 5

Sources

Section 1: The Gould-Jacobs Cyclization (Thermal & Regioselectivity Challenges)

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 7-Chloroquinoline Derivatives

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists facing bottlenecks in scaling up 7-chloroquinoline derivatives—a privileged pharmacophore critical to antimalarial (e.g., chloroquine, amodiaquine) and antiviral drug development. Scaling these molecules from the bench to the pilot plant is rarely a simple multiplier effect. The classic Gould-Jacobs sequence and subsequent SN​Ar aminations introduce severe thermodynamic and kinetic challenges, including highly exothermic chlorinations, regioselectivity drifts, and sluggish amination kinetics.

This guide abandons generic templates to dissect the fundamental causality behind experimental failures. Below, you will find targeted troubleshooting FAQs and self-validating protocols designed to ensure your scale-up is safe, reproducible, and high-yielding.

G A m-Chloroaniline + EMME B Condensation (100°C) Acrylate Intermediate A->B C Thermal Cyclization (Dowtherm A, 250°C) B->C D 7-Chloro-4-hydroxyquinoline C->D E Chlorination (POCl3) 130°C D->E F 4,7-Dichloroquinoline E->F G SNAr Amination (Phenol, 100°C) F->G H 7-Chloroquinoline Derivative G->H

Workflow for the scale-up synthesis of 7-chloroquinoline derivatives.

Q: During the thermal cyclization of the acrylate intermediate, my yield of 7-chloro-4-hydroxyquinoline dropped from 90% (bench) to 60% (kilo-scale), with a significant increase in the 5-chloro isomer. What is causing this regioselectivity drift?

A: This is a classic heat-transfer and kinetic versus thermodynamic control issue. The cyclization of the intermediate derived from m-chloroaniline can proceed at two ortho positions, yielding either the 5-chloro or 7-chloro isomer. The 7-chloro isomer is the thermodynamic product (less sterically hindered). At the bench scale, your small flask reaches 250°C rapidly. At the kilo-scale, the thermal ramp time is much slower, allowing the kinetic 5-chloro byproduct to accumulate at intermediate temperatures (180–200°C). The Fix: Pre-heat your heat-transfer fluid (Dowtherm A or Diphenyl Ether) to 250°C before adding the acrylate intermediate. Dropwise addition into the pre-heated solvent ensures instantaneous cyclization under strict thermodynamic control, preserving the >90% regioselectivity for the 7-chloro isomer 1.

Protocol 1: Scale-Up Thermal Cyclization (Self-Validating System)

  • Setup: Equip a Hastelloy or glass-lined reactor with a robust overhead stirrer, addition funnel, and a short-path distillation head (to remove the ethanol byproduct).

  • Pre-heating: Charge the reactor with 5 volumes of Diphenyl Ether (DPE) and heat to 245–250°C.

  • Addition: Add the neat acrylate intermediate dropwise over 2 hours. Validation Check: The internal temperature must not drop below 240°C. Ethanol will rapidly distill off; monitor the distillate volume to track reaction progression.

  • Completion: Stir for an additional 1 hour at 250°C.

  • Isolation: Cool the reactor to 80°C and add 3 volumes of heptane. The 7-chloro-4-hydroxyquinoline will precipitate. Filter and wash with heptane to remove residual DPE.

Section 2: Chlorination with POCl₃ (Exotherm & Quench Bottlenecks)

Q: The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline using POCl₃ generates a black tar during the aqueous workup, severely impacting my isolated yield. How can I prevent this?

A: Tar formation during POCl₃ chlorination workup is almost always caused by localized thermal degradation during the quench. POCl₃ hydrolysis is violently exothermic. If you add water directly to the reaction mixture (a forward quench), localized heat spikes will polymerize the electron-rich quinoline intermediates. The Fix: You must utilize a reverse quench . The reaction mixture must be added slowly to a massive excess of crushed ice and water, maintaining the quench temperature strictly below 10°C 2. Additionally, using toluene as a co-solvent during the reaction dilutes the POCl₃, moderating the reaction rate and facilitating a smoother transfer during the quench 3.

Protocol 2: Safe POCl₃ Chlorination and Reverse Quench

  • Reaction: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in toluene (3 vol). Add POCl₃ (1.5 eq) dropwise at 30°C.

  • Heating: Ramp to 100–105°C and hold for 3 hours. Validation Check: A clear, homogenous light-brown solution indicates complete conversion of the insoluble starting material.

  • Reverse Quench: Cool the mixture to 20°C. Transfer the mixture via a cannula into a separate reactor containing 10 volumes of vigorously stirred crushed ice/water (0–5°C). The addition rate must be controlled to keep the internal temperature <10°C.

  • Neutralization: Adjust the pH of the aqueous layer to 7-8 using 20% NaOH (aq) while maintaining T < 15°C.

  • Extraction: Extract with toluene, wash with brine, and concentrate to yield 4,7-dichloroquinoline as an off-white solid.

Section 3: C-4 Amination (Overcoming Sluggish Kinetics)

Q: I am trying to couple 4,7-dichloroquinoline with a primary aliphatic amine. In ethanol at reflux, the reaction stalls at 50% conversion after 48 hours. Forcing conditions (150°C, neat) leads to dimerization and degradation. How do I drive this SN​Ar reaction to completion?

A: The C-4 chlorine is activated for Nucleophilic Aromatic Substitution ( SN​Ar ), but aliphatic amines are often not nucleophilic enough to overcome the activation barrier in neutral, protic solvents like ethanol. The mechanistic secret to this specific coupling is electrophilic activation via hydrogen bonding . By using phenol as both the solvent and catalyst, the phenolic -OH hydrogen-bonds to the quinoline nitrogen. This dramatically increases the electrophilicity of the C-4 position and stabilizes the anionic Meisenheimer complex intermediate .

Quantitative Comparison of Amination Conditions

SolventTemperature (°C)Additive / CatalystYield (%)Impurity Profile / Causality Notes
Neat (None)130None45%High dimerization; severe thermal degradation.
Ethanol80 (Reflux)Triethylamine60%Sluggish kinetics; stalled conversion due to lack of activation.
Diphenyl Ether150None75%Difficult workup; requires extensive washing to remove solvent.
Phenol 100 None 92% Clean conversion; phenol acts as an H-bond donor activating C-4.

Protocol 3: Phenol-Mediated SN​Ar Amination

  • Melt: In a reactor, charge phenol (5.0 eq) and heat to 50°C until fully melted.

  • Reagents: Add 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.1 eq).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Validation Check: TLC or HPLC should show <1% remaining 4,7-dichloroquinoline.

  • Workup: Cool the mixture to 50°C and pour into 10% aqueous NaOH (10 vol) to convert the phenol into water-soluble sodium phenoxide.

  • Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with 5% NaOH to ensure complete removal of phenol, followed by a brine wash.

Mechanism N1 4,7-Dichloroquinoline N3 H-Bonded Quinoline Nitrogen (Increased C-4 Electrophilicity) N1->N3 N2 Phenol (H-Bond Donor) N2->N3 Activates N4 Amine Nucleophilic Attack N3->N4 N5 Meisenheimer Complex (Stabilized by Phenol) N4->N5 N6 Chloride Elimination N5->N6 N7 7-Chloro-4-aminoquinoline N6->N7

Mechanistic logic of phenol-catalyzed SNAr amination at the C-4 position.

References

  • EvitaChem. "Buy 4,7-Dichloroquinolin-3-amine (EVT-12025263) - EvitaChem." EvitaChem.
  • ChemRxiv.
  • Scribd. "Synthesis of 4,7-Dichloroquinoline | PDF." Scribd.
  • MDPI. "Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria." MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously recognized as the backbone of the antimalarial drug chloroquine.[1] Its versatility, however, extends far beyond parasitic infections, with derivatives demonstrating significant potential in anticancer therapy.[1][2] This guide provides an in-depth comparison of 7-chloroquinoline derivatives, focusing on their structure-activity relationships (SAR) in antimalarial and anticancer applications. We will explore how subtle molecular modifications influence biological activity, supported by experimental data and detailed protocols.

Part 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

The quintessential 7-chloroquinoline antimalarial, chloroquine, functions by accumulating in the acidic food vacuole of the Plasmodium parasite.[3] As a weak base, it becomes protonated and trapped, interfering with the parasite's detoxification of heme into hemozoin.[3] This leads to a buildup of toxic free heme, ultimately killing the parasite. However, the emergence of chloroquine-resistant strains has necessitated the development of new analogs.[4][5][6]

Core Structure-Activity Relationships for Antimalarial Activity:

The fundamental pharmacophore for antimalarial activity consists of the 7-chloroquinoline ring system linked to a flexible basic aminoalkyl side chain at the 4-position.[4]

  • The 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position is crucial for activity.[7] Studies have shown that replacing the chloro group with other halogens can modulate activity. For instance, 7-iodo and 7-bromo analogs often retain or even exceed the activity of their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains.[7][8] In contrast, 7-fluoro and 7-trifluoromethyl derivatives generally exhibit reduced activity.[7][8] Removal of the 7-chloro substituent altogether abolishes antiplasmodial activity.[7]

  • The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly impacts the drug's ability to accumulate in the parasite's food vacuole and its efficacy against resistant strains. Key factors include:

    • Length and Flexibility: The length of the alkyl chain is a critical determinant of activity. Shortening the traditional diethylaminoethyl side chain of chloroquine can lead to compounds with retained or even enhanced activity against chloroquine-resistant strains.[5]

    • Basicity of the Terminal Amine: The basicity of the terminal nitrogen atom is essential for the lysosomotropic effect, allowing the molecule to become protonated and trapped within the acidic food vacuole.[3]

    • Bulky Substituents: Introducing bulky groups on the side chain can help overcome resistance mechanisms, possibly by sterically hindering the drug's efflux from the parasite.[4]

Comparative Analysis of Antimalarial 7-Chloroquinoline Derivatives:

The following table summarizes the in vitro antimalarial activity of various 7-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound/DerivativeModificationIC50 (nM) - CQS Strain (e.g., 3D7, D6)IC50 (nM) - CQR Strain (e.g., W2, Dd2, K1)Reference(s)
Chloroquine Parent Compound19>190[5]
7-Iodo-Analog 7-Cl replaced with 7-I3-73-7[7][8]
7-Bromo-Analog 7-Cl replaced with 7-Br7-127-22[7]
Short Chain Analog (C2Bu) Shorter alkylamine side chain4.315.3[5]
Hybrid Compound (12d) Tethered to a sulfonamide and[3][9][10]-triazole1.49 µMNot specified[11][12]
Hybrid Compound (9) Click synthesis derivative11.92 µMNot specified[9][13]

Note: Values are presented as reported in the source and may be in different units (nM vs µM).

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This widely used assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[14][15]

Workflow for In Vitro Antiplasmodial Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_plate Prepare serial dilutions of test compounds in a 96-well plate. add_parasite Add parasite suspension to the wells. prep_plate->add_parasite Plate ready prep_parasite Prepare a P. falciparum suspension (e.g., 2% parasitemia, 2% hematocrit). prep_parasite->add_parasite Parasites ready incubate Incubate for 72 hours under appropriate conditions. add_parasite->incubate lysis Add SYBR Green I lysis buffer. incubate->lysis measure Measure fluorescence using a microplate reader. lysis->measure calculate Calculate IC50 values. measure->calculate

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Detailed Steps:

  • Plate Preparation: Prepare serial dilutions of the 7-chloroquinoline derivatives in a 96-well plate.[14] Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Add P. falciparum-infected red blood cells at a specific parasitemia and hematocrit to each well.[14]

  • Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.[14] This releases the parasite DNA.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[14]

Part 2: Anticancer Activity of 7-Chloroquinoline Derivatives

The anticancer properties of 7-chloroquinoline derivatives are multifaceted, often involving multiple mechanisms of action.[1] These include the induction of apoptosis, inhibition of autophagy, and cell cycle arrest.[1][10]

Core Structure-Activity Relationships for Anticancer Activity:

Modifications to the 7-chloroquinoline scaffold can significantly enhance its anticancer potency and selectivity.

  • Substitution at the 4-Position: Similar to antimalarial derivatives, the substituent at the 4-position is a key determinant of anticancer activity. Hybrid molecules, created by linking the 7-chloroquinoline core to other pharmacologically active moieties, have shown particular promise.[16]

  • Aromatic and Heteroaromatic Substitutions: The introduction of various substituted aryl or other heterocyclic units can influence the compound's interaction with biological targets.[2] For example, some derivatives act as tubulin polymerization inhibitors, a mechanism shared by several established anticancer drugs.[17]

  • Hybridization with Other Scaffolds: The "click chemistry" approach has been successfully used to create hybrid molecules by linking 7-chloroquinoline to other structures like 1,2,3-triazoles, chalcones, or sulfonamides.[9][11][12][13][18] This strategy aims to combine the pharmacophoric features of different classes of compounds to achieve synergistic or novel mechanisms of action.[11]

Comparative Analysis of Anticancer 7-Chloroquinoline Derivatives:

The following table presents the in vitro cytotoxic activity of various 7-chloroquinoline derivatives against different human cancer cell lines.

Compound/DerivativeModificationCell LineIC50 (µM)Reference(s)
Compound 9 Click synthesis derivativeHCT-116 (Colon)21.41[9]
Compound 3 Click synthesis derivativeHCT-116 (Colon)23.39[9]
Compound 6 Click synthesis derivativeHCT-116 (Colon)27.26[9]
Compound 9 Click synthesis derivativeHeLa (Cervical)21.41[9]
Compound 3b Ursolic acid derivativeMDA-MB-231 (Breast)0.61[19]
Compound 3b Ursolic acid derivativeHeLa (Cervical)0.36[19]
Compound 7a 2-phenylquinolin-4-amine derivativeHT-29 (Colon)8.12[20]
Compound 7d 2-phenylquinolin-4-amine derivativeHT-29 (Colon)9.19[20]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[10]

Workflow for In Vitro Cytotoxicity (MTT) Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate. add_compounds Add compound dilutions to the cells. seed_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds. prep_compounds->add_compounds incubate Incubate for 48-72 hours. add_compounds->incubate add_mtt Add MTT solution. incubate->add_mtt add_solubilizer Add solubilization buffer to dissolve formazan crystals. add_mtt->add_solubilizer measure Measure absorbance using a microplate reader. add_solubilizer->measure calculate Calculate IC50 values. measure->calculate

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a predetermined density.[10]

  • Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the 7-chloroquinoline derivatives.[10]

  • Incubation: Incubate the plates for 48 to 72 hours.[10]

  • MTT Addition: Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Part 3: Concluding Remarks and Future Directions

The 7-chloroquinoline scaffold remains a highly "privileged" structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of specific substitutions in modulating both antimalarial and anticancer activities. For antimalarial drug design, the focus remains on overcoming chloroquine resistance, with strategies such as modifying the 4-amino side chain and creating hybrid molecules showing considerable promise. In the realm of oncology, the pleiotropic effects of 7-chloroquinoline derivatives make them attractive candidates for further investigation, particularly as autophagy inhibitors and inducers of apoptosis.

Future research should continue to explore novel substitutions and hybridizations of the 7-chloroquinoline core. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives with improved pharmacokinetic and safety profiles. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of next-generation 7-chloroquinoline-based drugs.

References

  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Kim, J., et al. (n.d.). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Chemistry & Biodiversity. [Link]

  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Acta Chimica Slovenica. [Link]

  • Béni, S., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]

  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • Amani, A. M., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Malaria Journal. [Link]

  • Novartis. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. Novartis. [Link]

  • Gemechu, G., et al. (2022). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry. [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Gribble, G. W., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Molecules. [Link]

  • Gu, W., et al. (2017). Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Kaschula, C. H., et al. (2002). Novel Short Chain Chloroquine Analogues Retain Activity Against Chloroquine Resistant K1 Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]

  • El-Damasy, D. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Madrid, P. B., et al. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Webster, H. K., et al. (1986). In Vitro Assay of Antimalarials: Technologies, Applications, and Prospects. Southeast Asian J Trop Med Public Health. [Link]

  • Burgess, S. J., et al. (2009). Reversal Agent and Linker Variants of Reversed Chloroquines: Activities against Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry. [Link]

  • Batra, N., et al. (2022). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[3][9][10]-triazole hybrids. Future Medicinal Chemistry. [Link]

  • de Oliveira, R. B., et al. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]

  • De, D., et al. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Batra, N., et al. (2022). Synthesis and Antimalarial Activity of 7-Chloroquinoline-Tethered Sulfonamides and Their[3][9][10]-Triazole Hybrids. Taylor & Francis Online. [Link]

  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Moraes Barros, R. R. (2024). In vitro evaluation of antimalarial compounds using transgenic parasites. MESA. [Link]

  • Batra, N., et al. (2022). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[3][9][10]-triazole hybrids. PubMed. [Link]

  • Smith, T. (2023). Design and Synthesis of Novel Chloroquine-based Antimalarials. PDXScholar. [Link]

  • Egan, T. J., et al. (2014). Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is the bedrock upon which product quality, safety, and efficacy are built. For a compound such as 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, a derivative of the 4-aminoquinoline class, ensuring the reliability of quantitative analysis is paramount. This guide provides a comprehensive comparison of potential analytical methodologies, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to support researchers, scientists, and drug development professionals in establishing robust and defensible analytical procedures.[1][2][3]

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will explore and compare two primary analytical techniques for the quantification of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Imperative: Why Method Validation is Critical

Before delving into the comparative analysis, it is crucial to understand the causality behind the stringent requirements for analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive validation to ensure that analytical methods used for product release and stability testing are suitable for their intended purpose.[4] This ensures consistency in manufacturing, patient safety, and facilitates the seamless transfer of methods between different laboratories.[4] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach, where method development and validation are viewed as a continuous process.[2]

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the analysis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Validation Parameter High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Rationale & Experimental Insights
Specificity/Selectivity Good. Relies on chromatographic separation to resolve the analyte from impurities and degradation products. Co-elution can be a challenge.Excellent. Provides a high degree of certainty in analyte identification through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[5][6][7]For early-stage development where the impurity profile is not fully characterized, LC-MS/MS offers superior selectivity, minimizing the risk of interference from unknown components.
Linearity & Range Typically linear over a wide concentration range (e.g., 0.1-20.0 µg/ml for similar compounds).[8]Excellent linearity over a broad dynamic range, often several orders of magnitude (e.g., 10–1500 ng/mL for quinoline derivatives).[6][7]Both techniques can provide excellent linearity. The choice of range should be guided by the expected concentration of the analyte in the samples.
Accuracy High accuracy can be achieved, typically with recovery values between 98-102%.High accuracy is a hallmark of the technique, with recovery studies demonstrating closeness to the true value.Accuracy is assessed by analyzing a standard of known concentration or by spiking a placebo with a known amount of the analyte.[4]
Precision Good precision, with Relative Standard Deviation (RSD) values typically below 2% for repeatability and intermediate precision.Excellent precision, with intra- and inter-day RSDs well within 15%.[9]Precision is a measure of the degree of agreement between multiple measurements of the same sample under the same conditions.[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Moderate sensitivity. LOD and LOQ are dependent on the chromophore of the analyte.High sensitivity. LOD and LOQ are typically in the low ng/mL to pg/mL range.[11]For trace-level analysis, such as in pharmacokinetic studies or for the quantification of low-level impurities, LC-MS/MS is the preferred method due to its superior sensitivity.
Robustness Generally robust. The method's performance should be evaluated against deliberate small variations in parameters like mobile phase composition, pH, and flow rate.Robust, but can be more sensitive to matrix effects. Robustness testing is crucial to ensure reliability.Robustness studies demonstrate the reliability of the method with respect to deliberate variations in analytical parameters.

Experimental Protocols

Stability-Indicating HPLC-UV Method Validation Protocol

A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the analytical method can accurately measure the API in the presence of these degradants.[12][13][14]

1. Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry at the wavelength of maximum absorbance for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

2. Forced Degradation Studies:

  • Expose the drug substance to stress conditions such as acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis as per ICH guidelines.[12][14][15]

  • Analyze the stressed samples to ensure the separation of the main peak from any degradation product peaks.

3. Validation Parameters:

  • Specificity: Inject blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions over a defined concentration range and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment.

  • LOD & LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

LC-MS/MS Method Validation Protocol for Quantification in a Biological Matrix

LC-MS/MS is the gold standard for bioanalytical method validation due to its high sensitivity and selectivity.[16]

1. Method Development:

  • Chromatography: Utilize a UHPLC system for fast and efficient separation on a suitable column (e.g., C18 or phenyl).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Optimize the precursor and product ions for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Sample Preparation: Develop a robust sample extraction procedure from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[16]

2. Validation Parameters:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Linearity: Construct a calibration curve using spiked matrix standards over the desired concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on multiple days.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

Visualization of the Validation Workflow

Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Method_Dev Analytical Method Development ATP->Method_Dev Guides Validation_Protocol Prepare Validation Protocol Method_Dev->Validation_Protocol Informs Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report Summarizes

Caption: A generalized workflow for analytical method validation, from planning to reporting.

Logical Relationship of Key Validation Parameters

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The validation of analytical methods for 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a scientifically rigorous and legally mandated process. While HPLC-UV offers a robust and reliable method for routine quality control, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace impurity analysis. The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the principles outlined in the ICH Q2(R2) guidelines. By following a systematic and well-documented validation process, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately safeguarding patient health and ensuring product quality.

References

  • U.S. Food and Drug Administration. (n.d.). Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. FDA.gov. [Link]

  • Jain, D., et al. (2010). Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate. Journal of Young Pharmacists, 2(3), 309-312. [Link]

  • Wang, L. Z., et al. (2015). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. Future Science OA, 1(3), FSO26. [Link]

  • Phares, K. (2024). Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. [Link]

  • Johns Hopkins University. (2015). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. [Link]

  • A Literature Review on Analytical Method Development and Validation of Hydroxy Chloroquine. (2025). ResearchGate. [Link]

  • Costa, T. D., et al. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]

  • Júnior, L. B., et al. (2009). Development and Validation of LC-MS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Semantic Scholar. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Quality-by-Design in Pharmaceutical Development. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Al-Mamun, A. A., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical Analysis, 11(4), 395-405. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. ICH. [Link]

  • Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Journal of Clinical and Bioanalytical Chemistry, 9(3), 225. [Link]

  • de Souza, J., & Tótoli, E. G. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 716-724. [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Sravani, S., et al. (2014). A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 164-168. [Link]

  • Ríos-Gutiérrez, A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Singh, S., et al. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 75(4), 438-444. [Link]

  • Kumar, A., & Singh, A. (2022). Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine. International Journal of Pharmaceutical Sciences and Drug Research, 14(4), 391-396. [Link]

  • da Silva, J. C. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]

Sources

cross-reactivity of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine with other targets

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine and its Analogs

Introduction: Beyond the Primary Target

In drug discovery, the efficacy of a lead compound is only half the story. The other, arguably more critical, half is its selectivity. A compound that potently engages its intended target but also interacts with numerous other biomolecules—a phenomenon known as cross-reactivity or off-target binding—can lead to unforeseen side effects, toxicity, or even a complete failure in clinical development. This guide provides a framework for assessing the cross-reactivity of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, a compound belonging to the 7-chloro-4-aminoquinoline class.

While direct experimental data for this specific molecule is not extensively published, its structural similarity to well-characterized agents like Chloroquine and Hydroxychloroquine provides a strong, evidence-based foundation for predicting potential off-targets and designing a robust screening strategy. The 7-chloro-4-aminoquinoline core is known for its lysosomotropic properties and its ability to modulate autophagic pathways, but its planar, aromatic structure and basic side chain create a pharmacophore that can interact with a range of other targets.

This guide is designed for researchers, scientists, and drug development professionals. It will explain the causality behind experimental choices, provide validated protocols for assessing selectivity, and offer a logical workflow for building a comprehensive cross-reactivity profile.

Part 1: Predicted Off-Target Classes for the 7-Chloro-4-Aminoquinoline Scaffold

The physicochemical properties of the 7-chloro-4-aminoquinoline scaffold—a weakly basic amine on the side chain and a heterocyclic aromatic core—are key drivers of its potential off-target interactions. Based on extensive data from analogous compounds, we can prioritize several target classes for initial investigation.

Ion Channels: The hERG Liability

One of the most significant safety liabilities for drugs with basic amine groups is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. Given the structural alerts present in 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine, assessing its hERG activity is a critical first step.

Phospholipidosis Induction

Cationic amphiphilic drugs (CADs), a class to which 4-aminoquinolines belong, are known to induce phospholipidosis, an excessive accumulation of phospholipids in the lysosomes of cells. This occurs because the protonated drug accumulates in the acidic lysosome and inhibits the activity of phospholipases. While not always directly toxic, drug-induced phospholipidosis is a concern for regulatory agencies and can be a harbinger of other adverse effects.

Kinases and Signaling Pathways

The planar quinoline ring can act as a scaffold for ATP-competitive inhibition of various protein kinases. While often less potent than dedicated kinase inhibitors, these interactions can lead to unexpected modulation of signaling pathways. Profiling against a broad panel of kinases is a prudent measure to uncover these liabilities.

Other Potential Targets
  • Sigma Receptors (σ1R and σ2R): These receptors are known to bind a wide variety of chemical structures, and many CNS-active and other drugs exhibit off-target binding to them.

  • Monoamine Oxidase (MAO-A and MAO-B): Inhibition of these enzymes can lead to significant drug-drug interactions and adverse effects related to neurotransmitter levels.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes (e.g., CYP2D6, CYP3A4) is a primary cause of adverse drug-drug interactions, altering the metabolism of co-administered therapies.

Part 2: A Validated Experimental Workflow for Cross-Reactivity Profiling

A tiered, systematic approach is the most efficient way to build a comprehensive selectivity profile. This workflow prioritizes experiments based on the highest risk and potential for project termination, saving resources and time.

G cluster_0 Tier 1: Critical Safety & Broad Liability Screening cluster_1 Tier 2: Mechanistic & Secondary Target Validation cluster_2 Tier 3: In-Depth Cellular & Phenotypic Analysis A Compound Synthesis & QC (Purity >98%) B hERG Channel Patch Clamp Assay (Primary Safety Screen) A->B Test Compound C Broad Kinase Panel (e.g., 400+ kinases) @ 1-10 µM A->C Test Compound D CYP Inhibition Panel (e.g., 5-7 major isoforms) A->D Test Compound E Phospholipidosis Assay (Cell-based, fluorescent dye) G Dose-Response Assays for Hits (From Tier 1 Screens) B->G If IC50 < 10 µM F Sigma Receptor Binding Assay (σ1 and σ2) C->G If % Inhibition > 50% D->G If IC50 < 10 µM H Cellular Thermal Shift Assay (CETSA) (Unbiased Target Engagement) G->H Validate cellular engagement I Phenotypic Screening (e.g., Cell Painting, Viability Panels) G->I Assess functional consequences G A Primary Target Potency (e.g., IC50 or EC50) C Selectivity Ratio (Off-Target IC50 / On-Target IC50) A->C B Off-Target Liability (e.g., hERG IC50) B->C

Caption: Calculating the therapeutic selectivity ratio.

Comparative Data Table (Hypothetical Data for Illustration)

CompoundPrimary Target IC50 (nM)hERG IC50 (µM)Phospholipidosis LEC (µM)Selectivity Ratio (hERG/Primary)
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine 508.55.0170
Chloroquine 7512.07.5160
Amiodarone (Control) N/A1.51.0N/A

In this hypothetical example, our compound shows slightly better potency and a slightly better hERG window compared to Chloroquine. However, the phospholipidosis liability appears at a lower concentration. This type of multi-parameter analysis is crucial. A large selectivity ratio (typically >100) is desirable, indicating that the off-target effect only occurs at concentrations significantly higher than those required for the desired therapeutic effect.

Conclusion

Characterizing the cross-reactivity of a novel compound like 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is not a single experiment but a systematic investigation. By leveraging knowledge from structurally similar, well-characterized molecules, we can design an intelligent and efficient screening cascade. This guide provides the foundational logic and validated protocols to move from a structural hypothesis to a robust, data-driven selectivity profile. This approach, grounded in scientific integrity and causality, empowers researchers to make informed decisions, minimize late-stage failures, and ultimately develop safer and more effective medicines.

References

  • Title: Chloroquine and Hydroxychloroquine: A Guide to Safety Source: American Academy of Ophthalmology URL: [Link]

  • Title: The Antimalarial Drug Chloroquine Is a Lysosomotropic Agent that Sequesters Iron to Exert Anticancer Properties Source: ACS Omega (2020) URL: [Link]

  • Title: hERG Blockade by Cardiovascular Drugs: A Stressful Relationship Source: Pharmaceuticals (Basel) (2021) URL: [Link]

  • Title: Cationic Amphiphilic Drugs and the Induction of Phospholipidosis Source: Journal of Pharmaceutical Sciences (2010) URL: [Link]

  • Title: The Role of Cytochrome P450 Enzymes in Drug-Drug Interactions Source: Medscape URL: [Link]

biological evaluation of novel 7-chloroquinoline derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Biological Evaluation of Novel 7-Chloroquinoline Derivatives: A Comparative Performance Guide

The 7-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, historically anchored by the antimalarial gold standard, chloroquine. However, emerging resistance in Plasmodium falciparum and the discovery of the scaffold's pleiotropic effects have pivoted its application toward oncology and targeted antimicrobial therapy [1]. Recent advancements in green chemistry—specifically ultrasound-assisted click synthesis—have enabled the rapid generation of novel 7-chloroquinoline derivatives featuring diverse functional groups (e.g., triazoles, thiosemicarbazides) [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of these novel derivatives against standard benchmarks. This document provides actionable insights into structure-activity relationships (SAR) and outlines self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why 7-Chloroquinoline?

To effectively evaluate these compounds, we must first understand the causality behind their bioactivity. The 7-chloroquinoline core operates via dual primary pathways depending on the biological target[3]:

  • Antimalarial Action (β-Hematin Inhibition) : During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin, releasing toxic free hemin. To survive, the parasite polymerizes this into non-toxic hemozoin (β-hematin). 7-Chloroquinoline derivatives competitively bind to hematin, preventing crystallization and causing parasite death via oxidative stress [2].

  • Anticancer Action (Lysosomotropism & Autophagy Inhibition) : The basic secondary amine in the quinoline side chain allows these molecules to passively diffuse into acidic lysosomes. Once inside, they become protonated and trapped. This elevates lysosomal pH, inhibiting autophagic flux and triggering apoptosis in highly proliferative, stressed cancer cells [3].

Mechanism cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway CQ Novel 7-Chloroquinoline Derivatives Hemin Free Hemin (Toxic to Parasite) CQ->Hemin Binds to propionate groups Lysosome Lysosomal Accumulation CQ->Lysosome Weak base property Hemozoin β-Hematin (Hemozoin) (Non-toxic) Hemin->Hemozoin Blocked by derivative ParasiteDeath Parasite Death Hemin->ParasiteDeath Accumulation causes Autophagy Autophagy Inhibition Lysosome->Autophagy Elevates pH Apoptosis Apoptosis Induction Autophagy->Apoptosis Cellular stress

Caption: Dual mechanistic pathways of 7-chloroquinoline derivatives in malaria and oncology.

Comparative Performance Data

The following tables summarize the in vitro efficacy of recently synthesized 7-chloroquinoline derivatives (specifically Compounds 3, 6, and 9 from recent ultrasound-assisted synthesis literature [1]) against standard reference drugs.

Table 1: Antimalarial Activity against P. falciparum

CompoundStructural ModificationIC₅₀ (µM)Efficacy vs. Baseline
Derivative 3 Triazole + Aryl substitution< 50.0High
Derivative 6 Triazole + Halogenated Aryl< 50.0High
Derivative 9 Thiosemicarbazide moiety11.92Highest
Chloroquine Standard Control~10-15Baseline

Expert Insight: Derivative 9 demonstrates the highest antimalarial activity, rivaling the chloroquine baseline. The causality for this heightened efficacy lies in the thiosemicarbazide moiety, which enhances hydrogen bonding with the propionate groups of hemin, significantly outperforming simple alkyl substitutions [1].

Table 2: In Vitro Cytotoxicity (Anticancer Activity)

CompoundMCF-7 (Breast) IC₅₀HCT-116 (Colon) IC₅₀HeLa (Cervical) IC₅₀
Derivative 3 Highly Selective23.39 µM50.03 µM
Derivative 6 Moderate27.26 µM> 100 µM
Derivative 9 Highly Selective21.41 µM21.41 µM
Doxorubicin < 5.0 µM< 5.0 µM< 5.0 µM

Expert Insight: While not as universally potent as the broad-spectrum chemotherapeutic Doxorubicin, Derivatives 3 and 9 show special selectivity toward MCF-7 breast cancer cells and HCT-116 colon carcinoma cells [1]. This targeted cytotoxicity is highly desirable in modern drug development to reduce off-target systemic toxicity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility across laboratories, the following protocols are designed as self-validating systems. Each workflow step includes internal controls to verify assay integrity before advancing.

Workflow Synth Ultrasound-Assisted Click Synthesis Purify Purification & Characterization Synth->Purify BioEval Biological Evaluation Purify->BioEval Malaria In vitro Antimalarial (β-hematin assay) BioEval->Malaria Cancer In vitro Cytotoxicity (MTT Assay) BioEval->Cancer Data IC50 Determination & SAR Analysis Malaria->Data Cancer->Data

Caption: Standardized workflow for the synthesis and biological evaluation of novel derivatives.

Protocol 1: In Vitro β-Hematin Formation Inhibition Assay (Antimalarial)

Purpose: To quantify the compound's ability to block hemozoin formation, mimicking the intraerythrocytic stage of P. falciparum [2]. Causality Check: We utilize a cell-free system to isolate the exact mechanism of action (hemin binding) from complex cellular uptake variables.

  • Preparation : Dissolve Hemin chloride (4 mM) in Dimethyl Sulfoxide (DMSO) to a concentration of 5.2 mg/mL.

    • Why DMSO? Hemin is insoluble in aqueous buffers at neutral pH; DMSO ensures monomeric hemin availability for the reaction [2].

  • Compound Incubation : Distribute 50 µL of the hemin solution into a 96-well microplate. Add 50 µL of the test 7-chloroquinoline derivatives dissolved in DMSO at varying concentrations (10 µM to 100 µM).

  • Initiation : Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to simulate the acidic food vacuole of the parasite. Incubate at 37°C for 18-24 hours.

  • Validation & Readout : Centrifuge the plate to pellet the formed β-hematin. Wash the pellet with DMSO to remove unreacted hemin. Dissolve the pellet in 0.1 M NaOH and measure absorbance at 405 nm.

    • Self-Validation System: The negative control (DMSO only) MUST show high absorbance (maximum β-hematin formation). The positive control (Chloroquine) MUST show near-zero absorbance. If these controls fail, the buffer pH or hemin solubility is compromised, and the assay must be voided.

Protocol 2: MTT Cytotoxicity Assay (Anticancer)

Purpose: To evaluate the antiproliferative effect on MCF-7 and HCT-116 cell lines[1].

  • Seeding : Seed cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment : Treat cells with serial dilutions of the derivatives (10 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 48 hours.

    • Causality: A 48-hour incubation is strictly required to capture at least one full cell cycle, ensuring anti-mitotic and apoptotic effects are fully observed.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout : Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm.

    • Self-Validation System: The vehicle control must exhibit >95% viability compared to untreated cells, proving that the solvent (DMSO) is not causing background cytotoxicity.

References

  • Title : Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Source : Taylor & Francis. URL : 1

  • Title : Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Source : UCM.es. URL : 2

  • Title : 7-chloroquinoline derivatives for anticancer research. Source : Benchchem. URL :3

Sources

Assessing the Antiprotozoal Activity of 7-Chloroquinolin-4-amine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic rationale, and self-validating experimental workflows.

Executive Summary

The 7-chloroquinolin-4-amine (7-CQA) pharmacophore is historically recognized as the structural core of chloroquine, a foundational antimalarial therapeutic[1][2]. However, the emergence of widespread resistance in Plasmodium falciparum has necessitated the evolution of this scaffold. Modern drug development has pivoted toward hybridizing the 7-CQA core with bioactive moieties (e.g., sulfonamides, thiadiazoles, and hydrazines) to bypass resistance mechanisms[1][3].

Beyond malaria, these novel 7-CQA derivatives have demonstrated remarkable cross-species efficacy against kinetoplastid parasites, including Leishmania spp. and Trypanosoma cruzi[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these next-generation 7-CQA hybrids against standard-of-care alternatives, backed by the mechanistic logic and self-validating experimental protocols required to assess them robustly.

Mechanistic Rationale & Target Biology

To understand why 7-CQA derivatives outperform standard therapies in resistant strains, we must analyze the causality behind their mechanisms of action. The efficacy of these compounds is not monolithic; it is highly dependent on the target organism's unique biology.

  • In Plasmodium falciparum: The basic secondary amine of the 7-CQA scaffold drives accumulation within the parasite's acidic food vacuole via ion trapping. Once inside, the flat quinoline ring intercalates with toxic hematin (a byproduct of hemoglobin degradation), preventing its biocrystallization into inert hemozoin[1]. The resulting oxidative stress destroys the parasite. Hybrids incorporating sulfonamides alter the molecule's lipophilicity and steric bulk, preventing efflux by mutated transport proteins (e.g., PfCRT) found in resistant strains[5].

  • In Kinetoplastids (Leishmania & Trypanosoma): These parasites lack a food vacuole. Instead, 7-CQA thiadiazole and thiazole hybrids act as potent competitive inhibitors of essential enzymes in the folate biosynthesis pathway, specifically pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) [4].

G cluster_plasmodium Plasmodium spp. cluster_leishmania Leishmania / Trypanosoma CQA 7-Chloroquinolin-4-amine (7-CQA) Derivatives FoodVac Accumulation in Food Vacuole CQA->FoodVac Enzyme PTR1 / DHFR-TS Enzyme Binding CQA->Enzyme Hemozoin Inhibition of Hemozoin Biocrystallization FoodVac->Hemozoin Toxicity Heme Toxicity & Oxidative Stress Hemozoin->Toxicity Death Protozoal Cell Death Toxicity->Death Folate Folate Metabolism Disruption Enzyme->Folate Folate->Death

Caption: Mechanistic pathways of 7-CQA derivatives in Plasmodium and Kinetoplastids.

Comparative Performance: 7-CQA Hybrids vs. Standard Therapeutics

When evaluating antiprotozoal agents, raw potency (IC₅₀) must be contextualized against clinical reference standards. The table below synthesizes recent experimental data comparing novel 7-CQA hybrids against Chloroquine, Miltefosine, and Benznidazole.

Compound ClassTarget OrganismStrain / StageIC₅₀ Range (μM)Reference Standard IC₅₀ (μM)Fold-Improvement
7-CQA-Sulfonamide Hybrid P. falciparumW2 (CQ-Resistant)0.05 - 0.12Chloroquine: 0.25 - 0.35~2.5x to 5.0x
7-CQA-Thiadiazole Hybrid L. majorIntracellular Amastigote0.76 - 5.62Miltefosine: 8.07~1.4x to 10.6x
7-CQA-Heterodimer T. cruziEpimastigote1.50 - 3.20Benznidazole: 2.50 - 5.00~1.5x

Data Analysis & Insights:

  • Overcoming Resistance: 7-CQA-sulfonamide hybrids demonstrate a significant restoration of activity against chloroquine-resistant P. falciparum strains, operating at nanomolar concentrations[1].

  • Superior Antileishmanial Activity: Recent evaluations of 7-CQA/thiadiazole hybrids against L. major intracellular amastigotes yielded IC₅₀ values as low as 0.76 μM, vastly outperforming the standard drug Miltefosine (8.07 μM)[4]. This enhanced efficacy is attributed to the optimal lipophilicity of the thiadiazole moiety, which facilitates rapid penetration through the macrophage membrane and into the acidic phagolysosome where amastigotes reside[4].

Self-Validating Experimental Protocols

A fundamental principle of assay development is that every protocol must be a self-validating system . Without rigorous internal controls, IC₅₀ data is scientifically void. Below are the optimized, step-by-step methodologies for assessing these compounds, including the causality behind critical steps.

Protocol A: In Vitro Antiplasmodial SYBR Green I Assay

Rationale: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human red blood cells (RBCs) lack a nucleus, any DNA detected belongs exclusively to the replicating Plasmodium parasite.

  • Culture Synchronization: Treat P. falciparum cultures (e.g., 3D7 sensitive or W2 resistant strains) with 5% D-sorbitol to synchronize parasites at the ring stage[5].

    • Causality: Synchronization ensures uniform drug exposure across the parasite's 48-hour life cycle, drastically reducing well-to-well variability.

  • Compound Plating: Plate 7-CQA derivatives in a 96-well plate using a 3-fold serial dilution.

    • Self-Validation Checkpoint: You must include Chloroquine as a positive control, 0.5% DMSO as a vehicle control, and uninfected RBCs as a background fluorescence control.

  • Incubation: Add the synchronized parasite culture to achieve a final 1% parasitemia and 2% hematocrit. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Detection: Freeze-thaw the plates to lyse RBCs. Add lysis buffer containing SYBR Green I and incubate in the dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 530 nm).

  • Quality Control (QC): Calculate the Z'-factor using the vehicle and uninfected RBC controls. A Z' > 0.5 validates the assay's robustness and permits IC₅₀ calculation.

Protocol B: Antileishmanial Intracellular Amastigote Assay

Rationale: Testing against extracellular promastigotes often yields false positives. Evaluating the clinically relevant intracellular amastigote stage within macrophages accounts for host-cell membrane permeability and potential prodrug activation by host enzymes.

Workflow Macro Seed Macrophages Infect Infect with Promastigotes Macro->Infect Wash Wash Uninternalized Parasites Infect->Wash Treat Add 7-CQA Derivatives Wash->Treat Incubate Incubate 72h Treat->Incubate Quantify Microscopic Quantification Incubate->Quantify

Caption: Step-by-step workflow for assessing antileishmanial activity in intracellular amastigotes.

  • Macrophage Seeding: Seed THP-1 cells (differentiated with PMA) or RAW 264.7 macrophages into 16-well chamber slides.

    • Causality: Chamber slides allow for direct microscopic evaluation of the exact wells used for the culture, preventing cell loss during transfer.

  • Infection: Infect macrophages with L. major stationary-phase promastigotes at a 10:1 parasite-to-host cell ratio. Incubate for 24 hours.

  • Critical Wash Step: Wash the wells vigorously with warm PBS to remove non-internalized promastigotes.

    • Self-Validation Checkpoint: Inspect under a microscope to confirm a >80% macrophage infection rate. If the infection rate is lower, abort the assay to prevent skewed, artificially potent IC₅₀ calculations.

  • Drug Treatment: Apply 7-CQA derivatives and Miltefosine (positive control) across a concentration gradient for 72 hours[4].

  • Quantification: Fix cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages. Calculate the Infection Index (% infected cells × average amastigotes per infected cell) to determine the IC₅₀.

Conclusion

The 7-chloroquinolin-4-amine scaffold is far from obsolete. By intelligently hybridizing this core with target-specific moieties, researchers can successfully bypass Plasmodium efflux pumps and competitively inhibit kinetoplastid folate pathways. As demonstrated by the comparative data, these derivatives frequently outperform standard-of-care drugs like Chloroquine and Miltefosine in vitro. Moving forward, the critical bottleneck for drug development professionals will be validating the in vivo pharmacokinetic profiles and cytotoxicity indices of these promising hybrids.

References

  • Soares et al. (2015) . New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Al-Ostoot et al. (2024) . An exploration of potent antileishmanial agents derived from quinoline–thiazole and thiadiazole hybrids, targeting DHFR-TS and PTR1. Future Medicinal Chemistry. (PMC10927834). URL:[Link]

  • Faist et al. (2017) . New derivatives of 7-chloroquinolin-4-amine with antiprotozoal activity. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Probes & Drugs Database . CHLOROQUINE (PD009894) - Compound Summary and Biological Activity. URL: [Link]

Sources

A Comparative Review of the Biological Activities of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive literature review and a comparative analysis of the biological activities of its derivatives, with a focus on their anticancer, antimalarial, and antiviral properties. Experimental data is presented to support the discussion, and detailed protocols for key biological assays are provided to enable researchers to conduct their own investigations.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5]

Comparative Efficacy of Anticancer Derivatives

The cytotoxic potential of various 7-chloro-4-(piperazin-1-yl)quinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of a compound's efficacy. Table 1 summarizes the IC50 values for selected derivatives against different cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
4q MCF-7 (Breast)6.502Doxorubicin6.774[4]
PC3 (Prostate)11.751Doxorubicin7.7316[4]
11a HepG2 (Liver)< 10--[1]
PC-3 (Prostate)< 10--[1]
MCF-7 (Breast)< 10--[1]
A549 (Lung)< 10--[1]
62a-c HeLa (Cervical)67-86% cell killing at 10 µg/ml--[6]
MCF-7 (Breast)50-67% cell killing at 10 µg/ml--[6]
Hep2 (Laryngeal)17-62% cell killing at 10 µg/ml--[6]

Table 1: Comparative in vitro anticancer activity of selected 7-chloro-4-(piperazin-1-yl)quinoline derivatives.

Mechanism of Action: VEGFR-2 Inhibition

Several derivatives have been identified as potent inhibitors of VEGFR-2.[4] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[7][8][9] By blocking this pathway, these quinoline derivatives can effectively starve tumors of their blood supply.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline 7-Chloro-4-(piperazin-1-yl) quinoline Derivative Quinoline->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 7-chloro-4-(piperazin-1-yl)quinoline derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with quinoline derivatives A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Caption: MTT Assay Workflow for Cytotoxicity.

Antimalarial Activity: Combating a Global Health Threat

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health problem. The emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. 7-Chloro-4-(piperazin-1-yl)quinoline derivatives, sharing a structural resemblance to the well-known antimalarial drug chloroquine, have demonstrated significant potential in this area.[6][11]

Comparative Efficacy of Antimalarial Derivatives

The in vitro antimalarial activity of these derivatives is typically evaluated against different strains of Plasmodium falciparum, the deadliest species of human malaria parasite.

DerivativeP. falciparum StrainIC50Reference CompoundIC50Source
F7 FCR-3 (CQ-resistant)2 µMQuinine-[10]
F8 FCR-3 (CQ-resistant)2 µMQuinine-[10]
3c Not specified0.18 µg/mLQuinine-[11]
12 3D712.61 nM--[6]
K126.21 nM--[6]
Unsubstituted D101.18 µM--[12]
K10.97 µM--[12]

Table 2: Comparative in vitro antimalarial activity of selected 7-chloro-4-(piperazin-1-yl)quinoline derivatives.

Mechanism of Action: Inhibition of Hemozoin Formation

A primary mechanism of action for many 4-aminoquinoline antimalarials, including derivatives of 7-chloro-4-(piperazin-1-yl)quinoline, is the inhibition of hemozoin biocrystallization.[13] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (malaria pigment). By inhibiting this polymerization process, the quinoline derivatives cause a buildup of toxic heme, leading to parasite death.[13][14]

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation leads to Quinoline 7-Chloro-4-(piperazin-1-yl) quinoline Derivative Quinoline->Hemozoin Inhibits

Caption: Inhibition of Hemozoin Formation.

Antiviral Activity: A Broad-Spectrum Potential

Recent studies have highlighted the potential of 7-chloro-4-(piperazin-1-yl)quinoline derivatives as antiviral agents, with activity reported against a variety of viruses, including Respiratory Syncytial Virus (RSV).[8]

Anti-RSV Activity and Mechanism

A novel series of piperazinylquinoline derivatives were identified as potent RSV fusion inhibitors.[8][15] RSV is a common respiratory virus that can cause severe illness, particularly in infants and older adults. The viral fusion (F) protein is essential for the virus to enter host cells. These quinoline derivatives bind to the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion.[12][16]

One of the most potent compounds identified, analogue 45 , demonstrated an EC50 of 0.028 µM against the RSV long (A) strain.[8][15]

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell F_protein_pre F Protein (Prefusion) F_protein_post F Protein (Postfusion) F_protein_pre->F_protein_post Conformational Change Fusion Membrane Fusion & Viral Entry F_protein_post->Fusion Host_membrane Host Cell Membrane Quinoline 7-Chloro-4-(piperazin-1-yl) quinoline Derivative Quinoline->F_protein_pre Binds & Stabilizes

Caption: RSV Fusion Inhibition Mechanism.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[17][18]

Materials:

  • Vero cells or other susceptible cell line

  • Respiratory Syncytial Virus (RSV)

  • Cell culture medium

  • 7-chloro-4-(piperazin-1-yl)quinoline derivatives (test compounds)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a monolayer of Vero cells in 24-well plates.[18]

  • Compound and Virus Addition: Pre-treat the cells with different concentrations of the test compounds for a set time, then infect the cells with a known amount of RSV.

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.[18]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with crystal violet to visualize and count the plaques.[18] The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of inhibition.

Other Biological Activities

Beyond the major areas discussed, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been reported to possess a range of other pharmacological properties, including:

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have shown significant anti-inflammatory and analgesic effects in animal models, potentially through the suppression of inflammatory mediators.[19][20]

  • Antiparasitic Activity: Activity against other parasites, such as Entamoeba histolytica, has also been observed.[10]

  • Sirtuin Inhibition: The core scaffold has been identified as a potent inhibitor of sirtuins, a class of proteins involved in cellular regulation.[12]

  • Serotonin Antagonism and Acetylcholinesterase Inhibition: Some derivatives exhibit activity as serotonin antagonists and acetylcholinesterase inhibitors.[1]

Conclusion and Future Perspectives

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold represents a versatile platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets. Further in vivo studies are necessary to translate the promising in vitro results into clinically effective treatments for cancer, malaria, viral infections, and other diseases. The detailed experimental protocols provided in this guide aim to facilitate such research endeavors.

References

  • El-Azzouny, A. A., Aboul-Enein, M. N., et al. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research, 81(5), 539-565. [Link]

  • Ovid. (n.d.). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Retrieved from [Link]

  • Aboul-Enein, M. N., El-Azzouny, A. A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), e1600350. [Link]

  • PubMed. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2-(Oxo, Hydroxyl & Fluoro-2-1 (4-Phenyl)Ethyl)Piperazin-1-yl)Quinoline Derivatives. Retrieved from [Link]

  • Salahuddin, A., Inam, A., et al. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry, 21(11), 3080-3089. [Link]

  • Ma, H., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. [Link]

  • Lu, C. P., et al. (2016). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 511-516. [Link]

  • ACS Publications. (2016). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Aboul-Enein, M. N., El-Azzouny, A. A., et al. (2020). Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators. Scientific Information Database. [Link]

  • El-Azzouny, A. A., Aboul-Enein, M. N., et al. (2020). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. Research in Pharmaceutical Sciences, 15(6), 576-589. [Link]

  • Liu, Y., et al. (2026). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus. PLoS Pathogens. [Link]

  • American Association for Cancer Research. (2023). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Clinical Cancer Research. [Link]

  • Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7.3. Plaque Reduction Assay. Retrieved from [Link]

  • Salahuddin, A., Inam, A., et al. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry, 21(11), 3080-3089. [Link]

  • Royal Society of Chemistry. (2015). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with the definitive operational standard for handling 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine. Laboratory safety extends beyond compliance; it requires a mechanistic understanding of the chemical's properties to build a self-validating, fail-safe workflow.

Executive Summary & Mechanistic Hazard Profile

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetic 4-aminoquinoline derivative. The 7-chloro-4-aminoquinoline scaffold is a privileged structure, historically validated by antimalarials like chloroquine, which acts by accumulating in the acidic food vacuole of Plasmodium species and inhibiting the biocrystallization of heme into β -hematin[1].

Modifications to the terminal amino side chain—specifically the incorporation of a pyrrolidine ring—fine-tune the molecule's pKa and lipophilicity. This directly impacts its lysosomotropic properties (accumulation in acidic organelles) and cytotoxic efficacy against both parasitic and human tumor cell lines[2],[3]. In vivo studies of related 4-aminoquinoline derivatives demonstrate excellent oral bioavailability[4], underscoring the severe risk of systemic absorption if the compound is accidentally inhaled or absorbed transdermally.

Table 1: Physicochemical Properties & Hazard Causality

PropertyValue/CharacteristicSafety Implication
Core Scaffold 7-chloro-4-aminoquinolineHigh lipophilicity; readily crosses biological membranes.
Side Chain 2-(pyrrolidin-1-yl)ethylWeak base (pKa ~9.5); causes toxic lysosomotropic accumulation if absorbed.
Physical State Dry solid/powderHigh risk of electrostatic aerosolization during weighing.
Solubility DMSO, Methanol, DCMSolvents like DMSO act as carriers, drastically increasing dermal absorption risk.

Required Personal Protective Equipment (PPE) Matrix

Because 4-aminoquinolines are highly lipophilic and act as weak bases, they readily penetrate lipid bilayers. Consequently, dermal exposure can lead to rapid systemic toxicity (including documented class effects like cardiotoxicity and retinopathy). The following PPE is non-negotiable.

Table 2: PPE Specifications and Causality

Hazard ZonePPE ComponentTechnical SpecificationOperational Rationale
Dermal GlovesDouble Nitrile, 0.11 mm thicknessPrevents transdermal permeation of lipophilic bases, especially when handled in carrier solvents like DMSO.
Ocular Eye ProtectionANSI Z87.1 Polycarbonate GogglesProtects against micro-particulate aerosolization and organic solvent splashes.
Respiratory Mask/RespiratorNIOSH N95 or P100 Particulate RespiratorEssential during powder weighing to prevent pulmonary absorption of bioactive dust.
Systemic Body CoverNFPA 2112 Flame-Resistant Lab CoatPrevents contamination of personal clothing; protects against flammable organic solvents used in dissolution.

Standard Operating Procedure (SOP): Powder Handling & Solution Preparation

This self-validating protocol ensures that the hazardous dry powder is safely reconstituted into a 10 mM stock solution for downstream in vitro assays.

Prerequisites: All PPE donned as per Section 2.

  • Step 1: Enclosure Setup & Verification

    • Ensure the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet is operating with an inward face velocity of 60–100 fpm.

    • Line the work surface with absorbent, plastic-backed bench paper to capture micro-spills.

  • Step 2: Static Mitigation (Critical Step)

    • Pass the sealed chemical vial through an anti-static ionizer bar.

    • Causality: 4-aminoquinoline powders are highly prone to electrostatic dispersion. Neutralizing the charge prevents the powder from aerosolizing or clinging to the exterior of the vial and spatulas, neutralizing the primary inhalation risk.

  • Step 3: Precision Weighing

    • Tare a conductive, anti-static weigh boat.

    • Using a micro-spatula, carefully transfer the required mass (e.g., 2.76 mg for 1.0 mL of a 10 mM solution, assuming MW ≈ 275.8 g/mol ).

    • Transfer the powder into a pre-labeled amber glass vial .

    • Causality: The 7-chloroquinoline core can exhibit photosensitivity; amber glass prevents UV-induced degradation of the stock solution.

  • Step 4: Dissolution & Containment

    • Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) directly to the amber vial inside the VBE.

    • Cap the vial immediately with a PTFE-lined septum cap.

    • Vortex for 30 seconds until visually dissolved. Sonicate in a water bath for 5 minutes if microscopic particulates remain.

  • Step 5: Decontamination

    • Wipe down the exterior of the vial, the analytical balance, and spatulas with a 70% Ethanol solution.

Spill Response & Chemical Disposal Plan

Spill Response:

  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder with damp absorbent towels (using water or 70% EtOH). Wipe up carefully and place in a sealed hazardous waste bag.

  • Liquid Spill (DMSO solution): Cover immediately with universal absorbent pads. Since DMSO rapidly penetrates the skin and carries dissolved solutes with it, personnel must ensure double-gloving and immediately change outer gloves if contaminated during cleanup.

Disposal Plan:

  • Halogenated Waste Segregation: Due to the 7-chloro substitution, all liquid waste containing this compound must be strictly segregated into "Halogenated Organic Waste" containers to comply with EPA/local environmental regulations.

  • Bleach Incompatibility Warning: The pyrrolidine side chain contains a tertiary amine. Never mix amine-containing compounds with sodium hypochlorite (bleach). The reaction generates highly toxic, volatile, and potentially explosive chloramine gases. Use quaternary ammonium or ethanol-based disinfectants for all surface decontamination.

Workflow Visualization

PPE_Workflow H1 Inhalation Hazard (Aerosolized Powder) P1 Ventilated Enclosure + P100 Respirator H1->P1 Mitigated by H2 Dermal Absorption (Lipophilic Base) P2 Double Nitrile Gloves + Lab Coat H2->P2 Mitigated by W1 1. Reagent Weighing P1->W1 Mandatory for P2->W1 Mandatory for W2 2. Solvent Dissolution (DMSO) W1->W2 Closed transfer W3 3. Biological Assays W2->W3 Serial dilution W4 4. Halogenated Waste W3->W4 Liquid/Solid waste

Fig 1. Hazard mitigation strategy and operational workflow for 4-aminoquinoline derivatives.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.